This guide is structured as a high-level technical monograph for drug development professionals, focusing on the molecule's role as a "privileged scaffold" in medicinal chemistry.[1] Technical Monograph: Benzenepropanoic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical monograph for drug development professionals, focusing on the molecule's role as a "privileged scaffold" in medicinal chemistry.[1]
A Strategic Scaffold for Metabolic Stability in Drug Design[1]
Executive Summary & Structural Significance[1]
Benzenepropanoic acid,
-trimethyl- (CAS: 861596-04-5, generic structure ref) represents a critical structural motif in modern drug discovery.[1] It combines a lipophilic ortho-tolyl moiety with a gem-dimethyl substituted propionic acid tail.[1]
This molecule is not merely a passive intermediate; it is a functional tool used to engineer metabolic stability and conformational restriction into pharmacological agents.[1] By introducing the gem-dimethyl group at the
-position, researchers exploit the Thorpe-Ingold Effect to lock bioactive conformations and sterically shield the carboxylate from rapid metabolic degradation (e.g., -oxidation or glucuronidation).[1]
Core Chemical Identity
Property
Specification
IUPAC Name
3-(2-Methylphenyl)-2,2-dimethylpropanoic acid
Common Name
-Trimethylhydrocinnamic acid
Molecular Formula
Molecular Weight
192.25 g/mol
Predicted LogP
~3.4 - 3.8 (High Lipophilicity)
pKa
~4.75 (Carboxylic Acid)
H-Bond Donors/Acceptors
1 / 2
Rotatable Bonds
3 (Restricted by gem-dimethyl/ortho-methyl interaction)
Mechanistic Pharmacology: The "Gem-Dimethyl" Advantage[1]
In drug development, this scaffold is often selected to solve specific DMPK (Drug Metabolism and Pharmacokinetics) failure modes.
Metabolic Blockade (The
-Methyl Shield)
The primary utility of the
-dimethyl substitution is the prevention of -oxidation.[1] Linear phenylpropionic acids are rapidly degraded by acyl-CoA dehydrogenases.[1] The quaternary carbon at the -position acts as a metabolic "roadblock," forcing the molecule to undergo slower, alternative clearance pathways (e.g., CYP450-mediated aromatic hydroxylation), thereby extending half-life ().[1]
Conformational Locking (Thorpe-Ingold Effect)
The bulky gem-dimethyl group forces the side chain into a specific angle relative to the phenyl ring.[1] This reduces the entropic penalty of binding to a target protein (e.g., PPAR receptors, GPR40, or Glucokinase), often resulting in higher potency compared to the unmethylated analog.
Ortho-Tolyl Specificity
The 2-methyl (ortho) substituent on the phenyl ring introduces atropisomerism potential and steric clash that prevents planar rotation.[1] This is crucial for fitting into hydrophobic pockets that require a "twisted" ligand conformation.
Synthesis & Process Chemistry
The synthesis of Benzenepropanoic acid,
-trimethyl- requires overcoming the steric hindrance that makes the final molecule so stable.[1]
Recommended Synthetic Pathway: Enolate Alkylation
The most robust route involves the alkylation of isobutyric acid derivatives with 2-methylbenzyl halides.[1]
Handling: Use nitrile gloves.[1] The high lipophilicity means it can penetrate skin barriers more effectively than simple mineral acids.[1]
Storage: Hygroscopic potential is low, but store in a cool, dry place to prevent clumping.
References
PubChem. Compound Summary: Benzenepropanoic acid, alpha,alpha,2-trimethyl-.[1] National Library of Medicine. Available at: [Link][1]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (Standard reference for Enolate Alkylation protocols).
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds.[1] Part I. S-Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect).
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizes the use of gem-dimethyl as a metabolic blocker similar to fluorination).
An In-depth Technical Guide to the Structure, Synthesis, and Biological Activity of Ortho-Substituted gem-Dimethyl Hydrocinnamic Acids
A Senior Application Scientist's Perspective for Drug Discovery Professionals Abstract The ortho-substituted gem-dimethyl hydrocinnamic acid scaffold is a privileged structural motif in medicinal chemistry, combining the...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Drug Discovery Professionals
Abstract
The ortho-substituted gem-dimethyl hydrocinnamic acid scaffold is a privileged structural motif in medicinal chemistry, combining the conformational constraints of the Thorpe-Ingold effect with the versatile pharmacophoric features of the hydrocinnamic acid backbone. This guide provides an in-depth technical analysis of this chemical class, elucidating its structural significance, outlining robust synthetic strategies, and detailing the methodologies for characterizing its biological activity. Drawing from established principles and field-proven insights, we will use the Retinoid X Receptor (RXR), a critical nuclear receptor target in oncology and metabolic disease, as a representative case study to explore the mechanism of action and drug development potential of these compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.
The Strategic Value of the Scaffold: A Structural Dissection
The title scaffold is more than a simple collection of atoms; it is a carefully orchestrated architecture designed to optimize drug-like properties. Each component serves a distinct and synergistic purpose, a fact well-appreciated by medicinal chemists.[1][2]
Hydrocinnamic Acid Core: This substructure is a common feature in numerous natural products and pharmaceuticals, providing a carboxylic acid group for target interaction (e.g., forming salt bridges with basic residues like lysine or arginine) and a phenyl ring for hydrophobic and π-stacking interactions.[3][4] Its three-carbon chain offers a flexible linker between these two key features.
The gem-Dimethyl Group: The incorporation of two methyl groups on the carbon alpha to the phenyl ring is a critical design element. This feature, often referred to as the Thorpe-Ingold effect, introduces significant conformational restriction.[2]
Causality: By increasing the steric bulk, the gem-dimethyl group limits the free rotation around the Cα-Cβ bond. This pre-organizes the molecule into a more rigid, lower-entropy conformation. The energetic advantage is significant: if this constrained conformation matches the receptor's binding pose, the entropic penalty upon binding is minimized, leading to a substantial increase in binding affinity and potency.[1]
Field Insight: This modification is also a classic strategy to block metabolic oxidation at the benzylic position, a common liability for many drug candidates. This enhances metabolic stability and improves the pharmacokinetic profile.[5]
Ortho-Substitution on the Phenyl Ring: The placement of a substituent at the C2 position of the phenyl ring provides a crucial vector for modulating selectivity and potency. This substituent can act as a "steering group," making additional specific contacts within the target's binding pocket that may be inaccessible to unsubstituted or meta/para-substituted analogs. This is a key handle for Structure-Activity Relationship (SAR) optimization.
Synthesis and Characterization: From Blueprint to Biologically Active Molecule
The synthesis of these target molecules requires a multi-step approach that is both logical and amenable to library generation for SAR studies.[6][7] Below is a representative, robust synthetic pathway.
Diagram 1: General Synthetic Workflow
Caption: A representative four-step synthesis for the target scaffold.
Experimental Protocol: Synthesis of 2-Bromo-3,3-dimethyl-3-phenylpropanoic Acid
This protocol provides a self-validating methodology, including checkpoints for ensuring the integrity of intermediates.
Step 1: Synthesis of 1-(2-bromophenyl)propan-2-one.
To a solution of 2-bromophenylacetic acid (1.0 eq) in anhydrous THF at 0°C under N₂, add methyl lithium (2.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench carefully with saturated NH₄Cl (aq) and extract with ethyl acetate.
Causality: Using excess organolithium reagent ensures complete conversion of the carboxylic acid to a dilithio intermediate, which then reacts with the second equivalent to form the ketone upon workup.
QC Check: Confirm product formation via ¹H NMR (disappearance of carboxylic acid proton, appearance of a new methyl singlet ~2.2 ppm) and Mass Spectrometry.
Step 2: Synthesis of 1-(2-bromophenyl)-3-methylbutan-2-one.
To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78°C, add n-BuLi (2.2 eq). Stir for 30 min to form LDA.
Add the ketone from Step 1 (1.0 eq) dropwise and stir for 1 hour to ensure complete enolate formation.
Add methyl iodide (2.5 eq) and allow the mixture to slowly warm to room temperature overnight.
Causality: A strong, non-nucleophilic base (LDA) is used to quantitatively form the kinetic enolate. Two equivalents are used to ensure complete deprotonation for the subsequent addition of two methyl groups.
QC Check: Confirm product via ¹H NMR (disappearance of the α-proton singlet, appearance of a singlet for the six protons of the gem-dimethyl group ~1.3 ppm). Purity should be >95% by HPLC before proceeding.
Step 3 & 4: Willgerodt-Kindler Reaction and Hydrolysis.
Combine the ketone from Step 2 (1.0 eq), sulfur (2.5 eq), and morpholine (5.0 eq).
Heat the mixture to reflux (approx. 130°C) for 16 hours.
Cool the mixture and add 70% H₂SO₄ (aq). Re-heat to reflux for 8 hours until thioamide hydrolysis is complete.
Cool, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).
Causality: The Willgerodt-Kindler reaction is a robust method for converting ketones to carboxylic acids with the same carbon count via a thioamide intermediate. The acidic hydrolysis is a necessary final step to yield the desired carboxylic acid.
Final QC: Confirm final product structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry. Final purity must be >98% by HPLC for use in biological assays.
Mechanism of Action: Modulating the Retinoid X Receptor (RXR)
Compounds of this class are potent modulators of nuclear receptors, a family of ligand-activated transcription factors.[8][9] The Retinoid X Receptor (RXR) is a master regulator in this family, forming heterodimers with numerous other receptors (e.g., RAR, PPAR, LXR, VDR).[10][11] An agonist binding to RXR can trigger a cascade of events leading to the transcription of specific genes involved in cell differentiation, proliferation, and metabolism.[9][10]
Diagram 2: RXR Agonist Signaling Pathway
Caption: Ligand activation of the RXR signaling pathway.
In the unliganded state, the RXR-heterodimer is bound to specific DNA sequences known as hormone response elements (HREs) and is associated with co-repressor proteins that silence gene transcription.[11] Upon binding of an agonist (our compound), the RXR ligand-binding domain (LBD) undergoes a conformational change. This event causes the dissociation of the co-repressor complex and facilitates the recruitment of co-activator proteins, which in turn recruit RNA polymerase II to initiate the transcription of target genes.[10]
Biological Evaluation: A Validated Assay Cascade
To confirm that a compound of this class acts as an RXR agonist, a tiered approach is necessary, starting with a high-throughput cell-based assay and progressing to more detailed mechanistic studies.
Diagram 3: Experimental Screening Workflow
Caption: A logical workflow for identifying and validating RXR agonists.
Protocol: Cell-Based RXR Reporter Gene Assay
This protocol describes a gold-standard method for quantifying nuclear receptor activation.[8][12][13] It is designed to be self-validating by including critical controls.
Cell Line and Reagents:
Use a stable cell line (e.g., HEK293T) co-transfected with two plasmids:
An expression vector for a fusion protein of the GAL4 DNA-binding domain and the human RXR ligand-binding domain (GAL4-RXR-LBD).
A reporter vector containing a promoter with GAL4 Upstream Activation Sequences (UAS) driving expression of Firefly Luciferase.
Trustworthiness: The use of a chimeric receptor (GAL4-RXR-LBD) isolates the ligand-binding event and prevents interference from endogenous signaling pathways.
Assay Procedure:
Plate the cells in 96-well plates at an optimized density and allow them to adhere overnight.
Prepare serial dilutions of the test compounds (ortho-substituted gem-dimethyl hydrocinnamic acids) in DMSO, then dilute into assay medium. The final DMSO concentration must be kept constant (e.g., 0.1%) across all wells.[12]
Positive Control: Include a known RXR agonist (e.g., Bexarotene) in a full dose-response curve.
Negative Control: Include wells treated with vehicle (0.1% DMSO) only.
Add the compound dilutions to the cells and incubate for 18-24 hours.
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo® Luciferase System).
Data Analysis and Validation:
Normalize the raw luminescence data to the vehicle control.
Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Assay Quality Control: The assay window (signal-to-background) for the positive control should be >10-fold, and the Z'-factor, a measure of assay robustness, must be >0.5.[12]
Counter-Screen for Specificity:
To ensure hits are not merely promiscuous activators of the reporter system, all active compounds must be tested in a parallel assay using a cell line transfected with the reporter plasmid but expressing only the GAL4 DNA-binding domain without the RXR-LBD. True hits should be inactive in this counter-screen.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical, yet plausible, data for a series of analogs to illustrate how SAR is developed.
Compound ID
Ortho-Substituent (R)
RXR EC₅₀ (nM)
Efficacy (% of Bexarotene)
LEAD-01
-H
850
95%
LEAD-02
-Br
120
105%
LEAD-03
-OCH₃
450
90%
LEAD-04
-CF₃
95
110%
LEAD-05
-NO₂
>10,000
N/A
Bexarotene
(Reference)
50
100%
Interpretation: The data suggests that an electron-withdrawing, sterically acceptable group at the ortho position (e.g., -Br, -CF₃) enhances potency compared to the unsubstituted analog (LEAD-01). A bulky, strongly deactivating group like -NO₂ (LEAD-05) may be detrimental to binding. This provides a clear vector for further optimization.
Conclusion and Future Perspectives
The ortho-substituted gem-dimethyl hydrocinnamic acid scaffold represents a highly promising platform for the development of potent and selective modulators of challenging drug targets like nuclear receptors. The inherent structural features of this class provide a strong foundation for achieving favorable potency and pharmacokinetic properties. By employing logical synthetic strategies and a robust, validated cascade of biological assays, researchers can efficiently explore the chemical space around this core, identify lead candidates, and optimize them into next-generation therapeutics. The continued application of these principles will undoubtedly unlock the full potential of this valuable structural motif in addressing unmet medical needs in oncology, immunology, and metabolic disease.
References
Burris, T. P., & McCabe, E. R. (2013). Cell-based Systems to Assess Nuclear Receptor Activation and Their Use in Drug Development. PubMed Central. [Link]
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from Eurofins Discovery. [Link]
de Lera, Á. R., & Rando, R. R. (2015). A Review of the Molecular Design and Biological Activities of RXR Agonists. Molecules. [Link]
Chang, M. R., et al. (2011). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of Biomolecular Screening. [Link]
NuRCaMeIn. (n.d.). RXR (RETINOID X RECEPTOR). Retrieved from NuRCaMeIn. [Link]
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
Wikipedia. (n.d.). Retinoid X receptor. Retrieved from Wikipedia. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retinoid X receptor-α. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Burke, M. D., et al. (2015). Synthesis of many different types of organic small molecules using one automated process. Science. [Link]
Motati, D. R., et al. (2019). Synthesis of Small Molecules for Drug Discovery and Development. International Journal of Medicinal Chemistry. [Link]
Tresserra-Rimbau, A., et al. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients. [Link]
Nare, K., & Iyile, D. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. [Link]
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. [Link]
Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. [Link]
Istrate, A., et al. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. Molecules. [Link]
MDPI. (n.d.). Special Issue: Synthesis, Characterization and Validation of Small Molecule Compounds. Retrieved from Biomolecules. [Link]
Egorov, M. P., & Fedyanin, I. V. (2010). Hydrocinnamic Acids: Application and Strategy of Synthesis. ChemInform. [Link]
Ferreira, M. S., et al. (2020). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules. [Link]
Sharvit, L., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences. [Link]
Wang, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]
Rahman, M. A., et al. (2019). Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions. Current Research in Pharmaceutical Sciences. [Link]
Istrate, A., et al. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. PubMed Central. [Link]
Reddy, G. S., et al. (2023). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances. [Link]
Zhang, H., et al. (2018). Synthesis and Performances of Hydrocinnamic Acid Derivatives Containing Alkyl Dihydrazide. E3S Web of Conferences. [Link]
Miller, W. (1942). Preparation of ortho-hydroxycinnamic acid.
2,2-Dimethyl-3-(o-tolyl)propanoic acid chemical data
An In-Depth Technical Guide to 2,2-Dimethyl-3-(o-tolyl)propanoic Acid: Synthesis, Characterization, and Applications Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2,2-Dimethyl-3-(o-tolyl)propanoic Acid: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2,2-dimethyl-3-(o-tolyl)propanoic acid, a substituted carboxylic acid with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this document leverages data from closely related analogs, including the meta and para isomers, as well as the parent compound, 2,2-dimethylpropanoic acid (pivalic acid), to provide a thorough understanding of its chemical data, synthesis, and analytical characterization.
Chemical Identity and Physicochemical Properties
2,2-Dimethyl-3-(o-tolyl)propanoic acid belongs to the class of aromatic-substituted carboxylic acids. Its structure, featuring a bulky t-butyl group adjacent to the carboxylic acid moiety and a tolyl group, suggests unique steric and electronic properties that can be exploited in various chemical syntheses.
A plausible synthetic route to 2,2-dimethyl-3-(o-tolyl)propanoic acid involves the alkylation of isobutyraldehyde with o-methylbenzyl chloride, followed by oxidation of the resulting aldehyde to the carboxylic acid. This approach is adapted from a known procedure for the synthesis of a related compound, 2,2-dimethyl-3-(3-methylphenyl)propanal.[1]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2,2-dimethyl-3-(o-tolyl)propanoic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,2-Dimethyl-3-(o-tolyl)propanal
To a stirred solution of isobutyraldehyde (1.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide.
Heat the mixture to 70°C.
Slowly add o-methylbenzyl chloride (1 equivalent) to the reaction mixture.
Maintain the temperature at 70°C and monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
Cool the reaction mixture, filter off the precipitated salts, and wash the filter cake with toluene.
Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure, and purify the crude product by fractional distillation to obtain 2,2-dimethyl-3-(o-tolyl)propanal.
Step 2: Oxidation to 2,2-Dimethyl-3-(o-tolyl)propanoic Acid
Dissolve the intermediate aldehyde from Step 1 in acetone and cool the solution in an ice bath.
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) with vigorous stirring, maintaining the temperature below 10°C.
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Quench the reaction by adding isopropanol.
Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
Purification
The crude 2,2-dimethyl-3-(o-tolyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the structure and purity of the final product.
Analytical Workflow
Caption: Workflow for the analytical characterization of the synthesized compound.
Expected Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the t-butyl moiety, a singlet for the benzylic protons, a singlet for the tolyl methyl group, and a multiplet for the aromatic protons. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon, the two equivalent methyl carbons of the t-butyl group, the benzylic carbon, the carboxylic carbon, the tolyl methyl carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid around 3000 cm⁻¹ and a strong C=O stretching absorption around 1700 cm⁻¹.[2]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.25 g/mol ).
Potential Applications and Research Directions
While specific applications for 2,2-dimethyl-3-(o-tolyl)propanoic acid are not yet documented, its structural features suggest several potential areas of interest for researchers and drug development professionals:
Pharmaceutical Synthesis: Carboxylic acids are versatile building blocks in medicinal chemistry. This compound could serve as a starting material for the synthesis of more complex molecules with potential biological activity. The steric hindrance provided by the 2,2-dimethyl groups may impart increased metabolic stability to derivative compounds.
Agrochemicals: Substituted aromatic carboxylic acids are a known class of herbicides and plant growth regulators.
Materials Science: The bulky nature of the substituent may be useful in the design of polymers and other materials with specific physical properties. Esters of the related pivalic acid are known for their resistance to hydrolysis and are used in lacquers.[3]
Conclusion
This technical guide has outlined the key chemical data, a plausible synthetic route, and analytical characterization methods for 2,2-dimethyl-3-(o-tolyl)propanoic acid. By leveraging data from analogous compounds, this document provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this novel compound. The detailed protocols and expected analytical data serve as a valuable resource for its synthesis and characterization in a laboratory setting.
References
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Retrieved from [Link]
Google Patents. (n.d.). CN105152907A - Synthetic method of 2,2-dimethylolpropionic acid.
PubChem. (n.d.). 2,2-Dimethyl-3-phenylpropanoic acid. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 2,2-DIMETHYLPROPANOIC ACID | CAS 75-98-9. Retrieved from [Link]
Quora. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra?. Retrieved from [Link]
SpectraBase. (n.d.). Propanoic acid, 2,2-dimethyl-, octyl ester. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, ethyl ester. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, heptyl ester. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]
Molecular weight and formula of C12H16O2 carboxylic acids
An In-Depth Technical Guide to C12H16O2 Carboxylic Acids: Properties, Isomerism, and Analytical Strategies Introduction Carboxylic acids with the molecular formula C12H16O2 represent a diverse group of organic compounds...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to C12H16O2 Carboxylic Acids: Properties, Isomerism, and Analytical Strategies
Introduction
Carboxylic acids with the molecular formula C12H16O2 represent a diverse group of organic compounds characterized by a carboxyl group (-COOH) attached to a C11H15 alkyl or aryl backbone. With a molecular weight of 208.26 g/mol , these compounds are of significant interest in various fields, including pharmacology, fragrance chemistry, and materials science. Their biological activities and physical properties are intrinsically linked to their specific isomeric structures, making robust analytical characterization paramount for research and development professionals.
This guide provides a comprehensive overview of C12H16O2 carboxylic acids, focusing on their structural diversity, key analytical techniques for their identification and quantification, and the underlying principles that govern these methodologies.
Molecular and Structural Properties
The molecular formula C12H16O2 dictates a specific elemental composition: 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms. The presence of a carboxylic acid functional group imparts characteristic acidity and allows for the formation of various derivatives such as esters and amides. The degree of unsaturation, calculated to be five, suggests the presence of rings and/or double bonds within the molecular structure, leading to a vast number of possible isomers.
Isomeric Diversity
The structural diversity of C12H16O2 carboxylic acids is a critical consideration in their study. Isomers can be broadly categorized as constitutional isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms.
Table 1: Representative Isomers of C12H16O2 Carboxylic Acids
Note: While Naproxen is not a direct isomer, it is a structurally related and commercially significant carboxylic acid that highlights the importance of isomeric purity.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and characterization of C12H16O2 carboxylic acid isomers. The following workflow outlines a logical sequence of analytical methods.
Caption: A typical analytical workflow for the characterization of C12H16O2 carboxylic acid isomers.
Step-by-Step Experimental Protocols
Sample Preparation: Dissolve approximately 1 mg of the C12H16O2 carboxylic acid sample in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, typically coupled with a liquid chromatograph (LC-MS).
Ionization Mode: Operate in negative ion mode to facilitate the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion.
Data Acquisition: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).
Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion. For a C12H16O2 carboxylic acid, this will appear at an m/z of approximately 207.12. High-resolution mass spectrometry can provide an exact mass measurement to confirm the elemental composition.
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
¹H NMR Spectroscopy:
Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling).
The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).
¹³C NMR Spectroscopy:
Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
The carboxyl carbon is characteristically found at a downfield chemical shift (δ 170-185 ppm).
2D NMR (COSY, HSQC):
Perform Correlation Spectroscopy (COSY) to identify proton-proton coupling networks.
Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate directly bonded proton and carbon atoms.
Structure Determination: Integrate the data from all NMR experiments to piece together the molecular structure of the specific isomer.
Column Selection: Choose a suitable stationary phase. A C18 reversed-phase column is a common starting point for separating moderately polar organic molecules.
Mobile Phase: Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
Gradient Elution: Develop a gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration to elute compounds of increasing hydrophobicity.
Detection: Utilize a UV detector, setting the wavelength to a value where the aromatic ring (if present) or the carboxyl group absorbs, typically around 254 nm.
Method Validation: Validate the method for linearity, accuracy, precision, and selectivity to ensure reliable quantification of the isomers.
Trustworthiness and Self-Validating Systems
The robustness of the analytical data relies on a self-validating system where multiple, orthogonal techniques provide converging evidence. For instance, the molecular weight determined by mass spectrometry must be consistent with the structure elucidated by NMR. Similarly, the number of isomers detected by HPLC should be reconcilable with the complexity of the NMR spectra of the initial mixture. Internal standards should be used in chromatographic methods to ensure accurate quantification.
Conclusion
The comprehensive analysis of C12H16O2 carboxylic acids is a multi-faceted process that requires the strategic application of various analytical techniques. By understanding the principles behind each method and integrating the data in a logical workflow, researchers can confidently determine the molecular weight, elucidate the specific isomeric structures, and quantify the components of complex mixtures. This foundational knowledge is critical for advancing research and development in the numerous scientific disciplines where these compounds play a vital role.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3672, Ibuprofen." PubChem, [Link].
Executive Summary This guide provides an in-depth analysis of sterically hindered phenylpropanoic acid derivatives, a class of compounds critical to both polymer stabilization and metabolic disease therapeutics. We explo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth analysis of sterically hindered phenylpropanoic acid derivatives, a class of compounds critical to both polymer stabilization and metabolic disease therapeutics. We explore the dichotomy of their utility: in materials science, steric bulk prevents non-radical side reactions while enabling hydrogen atom transfer (HAT); in medicinal chemistry, specifically for PPAR (Peroxisome Proliferator-Activated Receptor) agonists, steric modulation at the
-position or on the phenyl ring dictates metabolic stability and receptor subtype selectivity.
Part 1: The Mechanistic Role of Steric Hindrance
Industrial Antioxidants: The "Sacrificial" Shield
In polymer chemistry, derivatives like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid serve as primary antioxidants. The bulky tert-butyl groups at the 2,6-positions of the phenol ring are not merely structural fillers; they perform a specific kinetic function.
Kinetic Protection: They sterically shield the phenolic hydroxyl group from direct oxidation by molecular oxygen or metal ions, which would otherwise lead to rapid consumption of the stabilizer.
Radical Accessibility: Despite the bulk, the smaller, highly reactive peroxy radicals (
) can penetrate this shield to abstract the phenolic hydrogen.
Resonance Stabilization: The resulting phenoxy radical is stabilized by the bulky groups, preventing it from initiating new radical chains (chain breaking).
Pharmaceutical Scaffolds: Metabolic Modulation
In drug discovery, particularly for type 2 diabetes (T2D) and dyslipidemia, the phenylpropanoic acid moiety mimics fatty acids. However, simple fatty acid mimetics are rapidly metabolized.
-Substitution: Introducing groups like ethoxy or benzyl at the -position (as seen in Tesaglitazar and Ragaglitazar) creates a chiral center that fits specific hydrophobic pockets in PPAR/ receptors while hindering -oxidation.
Ortho-Substitution: Steric bulk on the distal phenyl rings prevents rapid enzymatic degradation by cytochrome P450 isoforms.
Part 2: Synthetic Strategies & Protocols
Industrial Synthesis: Michael Addition
The most efficient route to hindered antioxidant intermediates (e.g., Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate.
Diagram 1: Radical Scavenging Mechanism
The following diagram illustrates how the sterically hindered phenol neutralizes peroxy radicals.
Caption: Mechanism of chain-breaking antioxidant activity by sterically hindered phenols.
Protocol A: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Objective: High-yield synthesis via Michael Addition.
Reagents:
2,6-Di-tert-butylphenol (1.0 eq)
Methyl acrylate (1.2 eq)
Catalyst: Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe) (0.05 eq)
Solvent: tert-Butyl alcohol (tBuOH) or DMSO (for faster rates).
Procedure:
Step 1: Charge a flame-dried 3-neck flask with 2,6-di-tert-butylphenol and solvent under
atmosphere.
Step 2: Add the base catalyst and heat to 60°C to form the phenoxide anion. Note: The color typically shifts to a deep green/blue indicating anion formation.
Step 3: Dropwise add methyl acrylate over 1 hour. The steric bulk of the phenol requires the formation of the phenoxide to drive the nucleophilic attack on the acrylate.
Step 4: Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Step 5: Quench with dilute acetic acid.
Step 6: Recrystallize from methanol to yield white crystals (MP: 63-65°C).
Pharmaceutical Synthesis: Convergent Coupling
For drugs like Ragaglitazar, a linear synthesis is inefficient. A convergent approach utilizing enzymatic resolution ensures optical purity of the
-ethoxy phenylpropanoic acid moiety.
Diagram 2: Convergent Synthesis of Ragaglitazar
This workflow highlights the coupling of the phenoxazine tail with the chiral phenylpropanoic head.
Caption: Convergent synthetic pathway for Ragaglitazar emphasizing the enzymatic resolution step.
Protocol B: Coupling Reaction for Ragaglitazar
Objective: Synthesize the full drug scaffold from key intermediates.
and stir at room temperature for 30 min to generate the phenoxide.
Step 2: Add Intermediate A (Mesylate) in one portion.
Step 3: Heat the mixture to 80°C for 12 hours. The mesylate is a good leaving group, but the reaction requires heat due to the bulk of the phenoxazine tail.
Step 4: Cool to RT, pour into ice water, and extract with Ethyl Acetate.
Step 5:Validation: The resulting ester must be hydrolyzed (LiOH/THF/Water) to yield the free acid.
Step 6: Purify via column chromatography.
Part 3: Comparative Data & Structure-Activity Relationship (SAR)
The efficacy of these derivatives in drug development relies heavily on the balance between lipophilicity (for receptor binding) and metabolic stability.
Potency and Selectivity Data
The following table summarizes the activity of key phenylpropanoic acid derivatives. Note how the modification of the tail group (Phenoxazine vs. Oxazole) shifts selectivity.
Compound
Structure Type
PPAR EC50 (M)
PPAR EC50 (M)
Selectivity Profile
Ragaglitazar
Phenoxazine Tail
0.98
0.092
Dual Agonist ()
Muraglitazar
Oxazole Tail
0.32
0.11
Balanced Dual Agonist
Tesaglitazar
Alkoxy-phenyl Tail
~7.2
0.028
Highly Selective
SAR Logic: Steric Bulk vs. Receptor Fit
The PPAR
binding pocket is large and Y-shaped. Phenylpropanoic acid derivatives bind with the acid head group in a polar cluster (interacting with Tyr473), while the bulky tail occupies the hydrophobic arm.
-Ethoxy Group: This substituent (present in Ragaglitazar/Tesaglitazar) serves two purposes:
Conformational Lock: It restricts the rotation of the acid head, pre-organizing it for binding.
Metabolic Shield: It sterically hinders the
-carbon, preventing rapid degradation by metabolic enzymes that typically attack fatty acid chains.
References
Synthesis and Biological and Structural Characterization of the Dual-Acting Peroxisome Proliferator-Activ
/ Agonist Ragaglitazar. Journal of Medicinal Chemistry.
[Link]
Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome Proliferator-Activated Receptor Alpha and Gamma Dual Agonists. Journal of Medicinal Chemistry.
[Link]
Discovery of Novel Peroxisome Proliferator-Activ
(PPAR) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry.
[Link]
Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585]. Journal of Medicinal Chemistry.
[Link][1]
Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics.
[Link]
An In-depth Technical Guide to the Solubility of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility of 2,2-dimet...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid. Recognizing the critical role of solubility in drug development, synthesis, and purification, this document delves into the physicochemical properties of the compound, the theoretical principles governing its dissolution, and a detailed, field-proven protocol for experimental solubility determination. While specific solubility data for this novel compound is not extensively published, this guide equips researchers with the foundational knowledge and practical methodology to determine and interpret its solubility profile across a range of common organic solvents.
Introduction and Physicochemical Profile
2,2-dimethyl-3-(2-methylphenyl)propanoic acid is a carboxylic acid derivative with a molecular structure that suggests complex solubility behavior. Its structure features a hydrophobic core, comprising a tolyl group and a gem-dimethyl substituted aliphatic chain, and a single, polar carboxylic acid group capable of acting as a hydrogen bond donor and acceptor. Understanding the interplay between these structural elements is paramount for predicting and manipulating its solubility.
Influences solvation energy and crystal lattice energy.
pKa
~4.5 - 5.0
The carboxylic acid group dictates pH-dependent solubility in protic or aqueous-miscible solvents.
Predicted logP
~3.0 - 3.5
Indicates a predominantly lipophilic character, suggesting higher solubility in non-polar to moderately polar solvents.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex thermodynamic interactions between molecules.[1] The overall free energy of mixing (ΔG_mix) must be negative for dissolution to occur, a state achieved through a balance of enthalpy (ΔH_mix) and entropy (ΔS_mix) changes.
Solvent Polarity and Intermolecular Forces : The polarity of both the solute and solvent is a primary determinant of solubility.[2] Polar solvents, such as alcohols, effectively dissolve polar solutes by forming strong dipole-dipole interactions or hydrogen bonds.[3] Non-polar solvents, like hydrocarbons, dissolve non-polar solutes primarily through weaker van der Waals forces.[1][2] For 2,2-dimethyl-3-(2-methylphenyl)propanoic acid, the carboxylic acid moiety can interact favorably with polar, protic solvents (e.g., methanol, ethanol), while the bulky, non-polar backbone will favor interactions with less polar solvents (e.g., toluene, ethers).
Hydrogen Bonding : The ability of the carboxylic acid group to both donate a proton and accept a hydrogen bond is a critical factor.[3] Solvents that are hydrogen bond donors and/or acceptors will exhibit enhanced interaction with the solute. Protic solvents like alcohols can engage in hydrogen bonding, significantly contributing to solubility. Aprotic polar solvents, such as acetone or ethyl acetate, can act as hydrogen bond acceptors.
pH and Ionization : As a carboxylic acid, the compound's solubility in protic or aqueous-containing solvent systems is highly dependent on pH.[2][4] In basic conditions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in polar solvents. Conversely, in acidic conditions (pH < pKa), the compound will remain in its less polar, neutral form.[2]
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a rigorous experimental methodology is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[5]
Workflow for Equilibrium Solubility Determination
The following diagram outlines the critical steps of the shake-flask method, ensuring a self-validating and robust experimental design.
Caption: Workflow for the Shake-Flask Solubility Method.
Step-by-Step Protocol
Preparation : Add an excess amount of solid 2,2-dimethyl-3-(2-methylphenyl)propanoic acid to a series of glass vials, ensuring the amount is sufficient to maintain a solid phase at equilibrium.[5]
Solvent Addition : Add a precise volume of the desired organic solvent to each vial.
Equilibration : Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[5]
Scientist's Note: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h and 48h). The concentration should be consistent between these points.
Phase Separation : Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
Sampling and Clarification : Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step removes fine particulates that could falsely elevate the measured concentration.
Analysis : Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Expected Solubility Trends in Organic Solvents
Based on the molecular structure and theoretical principles, the following trends in solubility for 2,2-dimethyl-3-(2-methylphenyl)propanoic acid can be anticipated. This table provides a framework for solvent selection in processes like crystallization, synthesis, and formulation.
Solvent Class
Example Solvents
Predicted Solubility
Rationale for Interaction
Non-Polar Aprotic
Hexane, Cyclohexane
Low
Interactions are limited to weak van der Waals forces between the solvent and the compound's hydrocarbon backbone. The polar carboxylic acid group is highly disfavored.[1]
Moderately Polar Aprotic
Toluene, Diethyl Ether
Moderate to High
The aromatic ring of toluene can engage in π-π stacking with the tolyl group. Ethers can act as hydrogen bond acceptors for the carboxylic acid proton.
Polar Aprotic
Acetone, Ethyl Acetate, Acetonitrile
Moderate to High
These solvents have significant dipole moments and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid group.[2]
Polar Protic
Methanol, Ethanol, Isopropanol
High
These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group.[2][3] The alkyl chains of the alcohols also interact favorably with the non-polar parts of the solute.
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed. The total Hildebrand solubility parameter (δ) is deconstructed into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7]
δ² = δD² + δP² + δH²
The core principle is that substances with similar HSP values are likely to be miscible.[8] By determining the HSP values for 2,2-dimethyl-3-(2-methylphenyl)propanoic acid (often through experimental testing with a range of characterized solvents), a "solubility sphere" can be defined. Solvents whose HSP values fall within this sphere are predicted to be good solvents for the compound. This approach is invaluable for systematically screening and selecting optimal solvents for specific applications.[9]
The diagram below illustrates the conceptual relationship between solute and solvent HSPs.
While a definitive, publicly available dataset on the solubility of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid is not yet established, this guide provides the essential theoretical framework and a robust experimental protocol for its determination. The compound's amphiphilic nature, with distinct polar and non-polar regions, suggests a nuanced solubility profile. It is predicted to exhibit high solubility in polar protic and aprotic solvents and lower solubility in non-polar aliphatic solvents. For drug development and process chemistry professionals, the application of the detailed shake-flask method and consideration of advanced predictive tools like Hansen Solubility Parameters will be crucial for successfully working with this compound.
References
Int J Pharm Chem Anal. Solubility: An overview.
Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview.
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
Pharmapproach. Solubility and Distribution Phenomena.
University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Park, K. Hansen Solubility Parameters.
Bellevue College. Experiment 2 # Solubility.
Perrin, C. L., & Tripto-Shinde, A. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15465–15473.
Scribd. Shake Flask Method.
Studylib.net. Experiment: Solubility of Organic & Inorganic Compounds.
Cheméo. Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester.
University of Colorado Boulder. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
Scribd. Procedure For Determining Solubility of Organic Compounds.
PubChem. 2,2-Dimethyl-3-phenylpropanoic acid.
MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
KREATiS. High-accuracy water solubility determination using logK.
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
SciSpace. (2022, November 30). Selection of solvents based on Hansen solubility parameters for calix[10]arene acetic-acid derivatives as extractants of metal ions.
Hansen-Solubility.com. Consideration of Hansen Solubility Parameters. Part 3.
NIST WebBook. Propanoic acid, 2,2-dimethyl-.
Cheméo. Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9).
Chemistry & Chemical Technology. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
Chemistry & Chemical Technology. (2016, December 15). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.
Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.
An In-depth Technical Guide to α,α-Dimethyl-β-(o-tolyl)propionic Acid and its Analogs: Synthesis, Biological Activity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of α,α-dimethyl-β-(o-tolyl)propionic acid, a member of the broader class of arylpropioni...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of α,α-dimethyl-β-(o-tolyl)propionic acid, a member of the broader class of arylpropionic acids. While specific research on this ortho-tolyl isomer is limited, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) allows for a detailed exploration of its predicted chemical and biological properties. This document will delve into its nomenclature, potential synthetic pathways, expected mechanism of action as an anti-inflammatory agent, and detailed protocols for its evaluation. By examining the extensive research on related arylpropionic acids, we can construct a robust scientific profile for this compound, providing a valuable resource for researchers interested in developing novel therapeutics.
The arylpropionic acid scaffold is of significant interest in medicinal chemistry, with prominent members including ibuprofen and naproxen. These drugs are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] The core structure, a propionic acid moiety attached to an aromatic ring, is a key determinant of their pharmacological activity. The α,α-dimethyl substitution pattern on the propionic acid chain of the title compound is a notable feature that may influence its potency and selectivity.
Nomenclature and Synonyms
The compound of interest, α,α-dimethyl-β-(o-tolyl)propionic acid, is systematically named Benzenepropanoic acid, α,α,2-trimethyl- . Its unique Chemical Abstracts Service (CAS) registry number is 861596-04-5 .
For clarity and comprehensive understanding, a list of synonyms and related isomers is provided below. The positioning of the methyl group on the tolyl ring significantly impacts the compound's properties, leading to ortho (o-), meta (m-), and para (p-) isomers.
Systematic Name
Common Name/Synonym
Isomer
CAS Number
Benzenepropanoic acid, α,α,2-trimethyl-
α,α-Dimethyl-β-(o-tolyl)propionic acid
ortho
861596-04-5
2,2-Dimethyl-3-(p-tolyl)propanoic acid
α,α-Dimethyl-β-(p-tolyl)propionic acid
para
57145-23-0
2-Methyl-3-(m-tolyl)propanoic acid
-
meta (mono-methyl α)
859192-05-5
Proposed Synthetic Pathways
Alkylation of an Isobutyric Acid Derivative
This approach involves the formation of an enolate from an isobutyric acid derivative, which is then alkylated with an appropriate ortho-tolyl halide.
Workflow Diagram:
Alkylation Synthesis Workflow
Step-by-Step Protocol:
Enolate Formation: Dissolve methyl isobutyrate in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C. Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to deprotonate the α-carbon, forming the corresponding enolate.
Alkylation: To the cold enolate solution, add o-methylbenzyl bromide (or another suitable halide) dropwise. Allow the reaction to stir at low temperature for several hours, then gradually warm to room temperature. The enolate will act as a nucleophile, displacing the halide to form the carbon-carbon bond.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Hydrolysis: The purified methyl ester is then hydrolyzed to the carboxylic acid. This can be achieved by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). If basic hydrolysis is used, an acidic workup is required to protonate the carboxylate salt and yield the final product.
Oxidation of a Propanal Intermediate
This alternative route involves the preparation of the corresponding aldehyde, which is then oxidized to the carboxylic acid.
Workflow Diagram:
Oxidation Synthesis Workflow
Step-by-Step Protocol:
Aldehyde Synthesis: The intermediate, 2,2-dimethyl-3-(o-tolyl)propanal, can be synthesized via the alkylation of isobutyraldehyde with o-methylbenzyl chloride under phase-transfer catalysis conditions.
Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid. This is a common transformation in organic synthesis and can be achieved with various oxidizing agents.[2][3][4][5] A mild and efficient method involves the use of Oxone (potassium peroxymonosulfate) in a solvent like dimethylformamide (DMF).[5] Alternatively, stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used.[3]
Purification: Following the oxidation, the reaction mixture is worked up to isolate the carboxylic acid. This typically involves extraction and purification by crystallization or column chromatography.
Predicted Biological Activity and Mechanism of Action
As a member of the arylpropionic acid class, α,α-dimethyl-β-(o-tolyl)propionic acid is predicted to exhibit anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]
Cyclooxygenase (COX) Inhibition
COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins.[7] Prostaglandins are key mediators of inflammation, pain, and fever.[6]
COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[8][9]
COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[8][9]
It is hypothesized that α,α-dimethyl-β-(o-tolyl)propionic acid will act as a non-selective inhibitor of both COX-1 and COX-2, similar to ibuprofen.[7] The α,α-dimethyl substitution may influence its binding affinity and selectivity for the COX isoforms.
Signaling Pathway Diagram:
Predicted COX Inhibition Mechanism
Modulation of NF-κB Signaling
In addition to COX inhibition, some arylpropionic acids have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Inhibition of NF-κB activation can therefore lead to a broad anti-inflammatory effect. It is plausible that α,α-dimethyl-β-(o-tolyl)propionic acid could also exert its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB pathway.
Experimental Protocols for Evaluation
To validate the predicted biological activities of α,α-dimethyl-β-(o-tolyl)propionic acid, a series of in vitro and in vivo experiments are necessary.
In Vitro COX Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The inhibition of prostaglandin E₂ (PGE₂) production from arachidonic acid by purified COX-1 and COX-2 enzymes is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO).
Reconstitute purified ovine or human COX-1 and human recombinant COX-2 enzymes in the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Prepare a solution of arachidonic acid (substrate) and cofactors (e.g., hematin, glutathione) in the reaction buffer.
Enzyme Inhibition:
In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and cofactors.
Add the different concentrations of the test compound or a reference standard (e.g., ibuprofen, celecoxib). Include a control well with no inhibitor.
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding arachidonic acid to each well.
Incubate the reaction mixture at 37°C for 10-20 minutes.
Stop the reaction by adding a quenching solution (e.g., a solution of a strong acid).
PGE₂ Quantification (ELISA):
Use a commercial PGE₂ ELISA kit to measure the concentration of PGE₂ in each well according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control.
Plot the percentage inhibition against the logarithm of the compound concentration to generate a dose-response curve.
Determine the IC₅₀ value (the concentration that causes 50% inhibition) from the curve.
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[13]
Principle: Inflammation is induced in the paw of a rodent by injecting carrageenan. The anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw swelling (edema).
Animal Preparation: Use adult rats or mice, acclimatized to the laboratory conditions. Fast the animals overnight before the experiment with free access to water.
Compound Administration: Administer the test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), via oral gavage or intraperitoneal injection at various doses. The control group receives only the vehicle. A positive control group should be treated with a known NSAID like indomethacin or ibuprofen.
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
Data Analysis:
Calculate the percentage of swelling (edema) for each animal at each time point relative to its initial paw volume.
Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Determine the dose-response relationship and, if possible, the ED₅₀ (the dose that causes 50% inhibition of edema).
Conclusion
α,α-Dimethyl-β-(o-tolyl)propionic acid represents an intriguing, yet underexplored, member of the pharmacologically significant arylpropionic acid class. Based on a strong foundation of knowledge from its structural analogs, this guide provides a comprehensive framework for its synthesis and biological evaluation. The proposed synthetic routes are robust and adaptable, and the predicted anti-inflammatory mechanism of action via COX and potentially NF-κB inhibition offers clear targets for investigation. The detailed experimental protocols provided herein will enable researchers to systematically characterize the compound's activity and determine its potential as a novel therapeutic agent. This integrated approach, combining predictive science with established experimental methodologies, is essential for advancing research in drug discovery and development.
References
Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
BenchChem.
Bentham Science. A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. [Link]
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224.
Wang, J. L., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
SlideShare. Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). [Link]
Google Patents.
BenchChem.
MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. [Link]
Prusakiewicz, J. J., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7353–7355.
Lab Manuals. Pharmacology III B. Pharm VI - PRACTICAL LAB MANUAL.
Vecchio, A. J., & Malkowski, M. G. (2011). The structure of ibuprofen bound to cyclooxygenase-2. Journal of structural biology, 176(2), 227-32.
Tegeder, I., et al. (2001). Inhibition of NF‐κB and AP‐1 activation by R‐ and S‐flurbiprofen. The FASEB Journal, 15(1), 2-4.
Mura, P., et al. (2005). Antioxidant activity and inhibition of human neutrophil oxidative burst mediated by arylpropionic acid non-steroidal anti-inflammatory drugs. Journal of Pharmacy and Pharmacology, 57(5), 629-37.
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13.
Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. [Link]
Gupta, S. C., et al. (2013). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)
Vaia. Oxidation of an aldehyde yields a carboxylic acid. [Link]
Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-20.
Tang, J., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Medicinal Chemistry, 14(7), 1316-1324.
Google Patents.
YouTube. Which of the following would be the best synthesis of 2, 2-dimethylpropanoic acid?[Link]
Life Extension. Fight Inflammation by Inhibiting NF-KB. [Link]
Reddit. Is this correct for 2,2-dimethyl-1-propanol oxidation reaction?[Link]
YouTube. Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. [Link]
Technical Guide: CAS 861596-04-5 (2,2-Dimethyl-3-(o-tolyl)propanoic acid)
The following technical guide provides an in-depth analysis of CAS 861596-04-5 (2,2-Dimethyl-3-(o-tolyl)propanoic acid), a specialized building block used in medicinal chemistry for lead optimization.[1] Strategic Procur...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of CAS 861596-04-5 (2,2-Dimethyl-3-(o-tolyl)propanoic acid), a specialized building block used in medicinal chemistry for lead optimization.[1]
Strategic Procurement, Chemical Profiling, and Synthetic Utility in Drug Discovery [1]
Executive Summary
CAS 861596-04-5 is a high-value, sterically hindered carboxylic acid intermediate.[1] In drug development, it serves as a critical scaffold for introducing the gem-dimethyl motif, a structural modification proven to enhance metabolic stability by blocking ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-oxidation and restricting conformational freedom (the Thorpe-Ingold effect).
Due to its specific substitution pattern—combining an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-quaternary center with an ortho-substituted phenyl ring—this molecule presents unique challenges in chemical synthesis and procurement. This guide outlines the supply landscape, pricing dynamics, and validated protocols for overcoming steric hindrance during amide coupling.[1]
Chemical Profile & Technical Specifications[1][2][3][4][5]
Property
Specification
Chemical Name
2,2-Dimethyl-3-(2-methylphenyl)propanoic acid
CAS Number
861596-04-5
Molecular Formula
CHO
Molecular Weight
192.25 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, MeOH; Low solubility in water
pKa (Predicted)
~4.8 (Carboxylic acid)
LogP (Predicted)
~3.2 (Lipophilic)
Key Structural Feature
-Gem-dimethyl group + ortho-Tolyl steric bulk
Structural Significance in Medicinal Chemistry
The gem-dimethyl group adjacent to the carbonyl creates a "neopentyl-like" steric environment.[1] When incorporated into a drug candidate, this motif:
): Prevents metabolic hydrolysis by esterases or amidases.
Locks Conformation: Reduces the entropic penalty of binding to a protein target.[1]
Market Analysis: Suppliers & Price
Current Status: Rare / Make-to-Order (MTO)
Unlike common reagents, CAS 861596-04-5 is often not held in bulk stock.[1] It is typically synthesized on demand, leading to high unit costs for small quantities.[1]
Procurement Strategy: For requirements exceeding 1 gram , do not purchase multiple 250mg packs. Instead, contract a Custom Synthesis service (e.g., Enamine, WuXi AppTec, or local CRO). The synthetic route (alkylation of isobutyric acid derivatives) is scalable, and the price per gram drops significantly (estimated <$100/g) at the 10g+ scale.[1]
The primary application of CAS 861596-04-5 is in Amide Coupling to build peptidomimetics or inhibitors. However, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-quaternary center combined with the ortho-tolyl group makes standard coupling (EDC/NHS, HATU) slow or prone to failure.
Validated Protocol: Acid Chloride Activation
Objective: Couple CAS 861596-04-5 to a weak amine (e.g., an aniline) efficiently.[1]
Rationale: Converting the acid to an acid chloride creates a highly reactive electrophile that overcomes the steric barrier.[1]
Step-by-Step Methodology
Activation:
Dissolve 1.0 eq of CAS 861596-04-5 in anhydrous Dichloromethane (DCM) under Nitrogen (
Confirm the o-Tolyl methyl group (approx.[1][2][3][4] 2.3 ppm, 3H).[1]
LC-MS:
Confirm Mass [M-H]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
= 191.2 (Negative mode) or [M+H] = 193.3 (Positive mode).
Check for unreacted starting material (e.g., isobutyric acid derivatives) which can interfere with accurate weighing.[1]
Storage Protocols
Temperature: Store at 2-8°C (Short term) or -20°C (Long term).
Atmosphere: Hygroscopic potential is low, but store under desiccated conditions to prevent hydrolysis if converted to activated esters.[1]
References
Fluorochem . Product Data: 2,2-Dimethyl-3-(o-tolyl)propanoic acid (F687150).[1][2][3] Retrieved from [1]
CymitQuimica . Catalog Entry: CAS 861596-04-5.[5][6][7][2][8] Retrieved from
SciSupplies . Product Specification: F687150. Retrieved from
Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for Gem-Dimethyl effect and Thorpe-Ingold effect mechanisms).
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] (Reference for acid chloride activation protocols).
Application Notes and Protocols for the Synthesis of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid from Isobutyric Acid
Abstract This document provides a comprehensive guide for the synthesis of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is centered on the α-alkylation of isobutyric acid, a readily available and cost-effective starting material. This protocol offers a detailed, step-by-step methodology, including the in-situ preparation of the critical non-nucleophilic base, lithium diisopropylamide (LDA), and subsequent alkylation with 2-methylbenzyl bromide. Furthermore, this guide includes a thorough discussion of the reaction mechanism, safety precautions, expected outcomes, and characterization techniques, designed to be a self-validating system for researchers.
Introduction
2,2-dimethyl-3-(2-methylphenyl)propanoic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as precursors to complex molecular architectures with diverse biological activities. The gem-dimethyl group adjacent to the carboxylic acid moiety can impart unique conformational constraints and metabolic stability to drug candidates. The synthetic route detailed herein provides a reliable and scalable method for accessing this important scaffold from isobutyric acid.
The core of this synthesis is the α-alkylation of a carboxylic acid, a fundamental carbon-carbon bond-forming reaction. Direct alkylation of simple carboxylate enolates can be challenging due to their relatively low nucleophilicity and potential for side reactions. To overcome this, a strong, sterically hindered base is required to completely deprotonate the α-carbon. Lithium diisopropylamide (LDA) is the base of choice for this transformation as its bulky nature minimizes nucleophilic attack on the electrophile, thereby favoring the desired alkylation at the α-position.[1]
Synthetic Strategy and Mechanism
The synthesis of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid from isobutyric acid proceeds in two key steps, as illustrated in the workflow below:
Dianion Formation: Isobutyric acid is treated with two equivalents of a strong, non-nucleophilic base, lithium diisopropylamide (LDA). The first equivalent deprotonates the acidic carboxylic acid proton, while the second equivalent removes a proton from the α-carbon, forming a dianion. This dianion is a potent nucleophile at the α-carbon.
Alkylation: The generated dianion is then reacted with the electrophile, 2-methylbenzyl bromide, in an SN2 reaction. The nucleophilic α-carbon of the dianion attacks the benzylic carbon of 2-methylbenzyl bromide, displacing the bromide ion and forming the new carbon-carbon bond.
Aqueous Workup: The reaction is quenched with an aqueous acid solution to protonate the carboxylate, yielding the final product, 2,2-dimethyl-3-(2-methylphenyl)propanoic acid.
Figure 1: Overall synthetic workflow for the preparation of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid.
Reagent and Equipment Safety
This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent
Hazards
Isobutyric Acid
Corrosive, Flammable. Causes severe skin burns and eye damage.
n-Butyllithium
Pyrophoric, Reacts violently with water, Corrosive. Causes severe skin and eye burns.
Diisopropylamine
Flammable, Toxic, Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled.
2-Methylbenzyl Bromide
Corrosive, Lachrymator. Causes severe skin burns and eye damage.
Tetrahydrofuran (THF)
Highly flammable, Peroxide former. May form explosive peroxides upon storage.
Hydrochloric Acid
Corrosive. Causes severe skin burns and eye damage.
Note: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere (e.g., argon or nitrogen). Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides and water.
Experimental Protocols
Materials and Equipment:
Three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
Schlenk line or similar inert atmosphere setup.
Dry ice/acetone bath.
Standard laboratory glassware.
Rotary evaporator.
Reagents:
Diisopropylamine (freshly distilled)
n-Butyllithium (solution in hexanes)
Isobutyric acid (anhydrous)
2-Methylbenzyl bromide
Tetrahydrofuran (THF, anhydrous and freshly distilled)
Hydrochloric acid (HCl, aqueous solution)
Diethyl ether
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate
Procedure:
Part 1: In-situ Preparation of Lithium Diisopropylamide (LDA)
Set up a dry, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.
Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
To the cold THF, add freshly distilled diisopropylamine (2.2 equivalents) via syringe.
Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
Part 2: Synthesis of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid
To the freshly prepared LDA solution at -78 °C, slowly add a solution of isobutyric acid (1.0 equivalent) in anhydrous THF via a dropping funnel. A thick white precipitate may form.
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of butane gas ceases.
Cool the reaction mixture back down to 0 °C.
Add a solution of 2-methylbenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by slowly adding it to a beaker of cold 1 M hydrochloric acid with vigorous stirring.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,2-dimethyl-3-(2-methylphenyl)propanoic acid.
Expected Results and Characterization
Table 1: Physicochemical and Spectroscopic Data of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid
Expected m/z: 192 [M]+, fragments corresponding to loss of COOH, C(CH3)2COOH, and benzyl fragments.
Troubleshooting
Problem
Possible Cause
Solution
Low or no product yield
Incomplete LDA formation due to wet reagents or glassware.
Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled diisopropylamine.
Incomplete dianion formation.
Allow sufficient time for the reaction of isobutyric acid with LDA.
Inactive 2-methylbenzyl bromide.
Use freshly prepared or purified 2-methylbenzyl bromide.
Formation of side products
Reaction of LDA with 2-methylbenzyl bromide.
Maintain a low temperature during the addition of n-butyllithium and the alkylating agent.
Self-condensation of isobutyric acid.
Ensure slow addition of isobutyric acid to the LDA solution at low temperature.
Difficult purification
Presence of unreacted starting materials or byproducts.
Optimize reaction stoichiometry and time. Employ careful column chromatography for purification.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid from isobutyric acid. The use of in-situ generated LDA is key to achieving high yields of the desired α-alkylated product. This guide, with its detailed procedures, safety information, and characterization data, will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
References
PubChem. 2,2-Dimethyl-3-phenylpropanoic acid. Available from: [Link]
Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]
Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292. Available from: [Link]
Google Patents. Process for the preparation of 2-aryl propionic acids.
NIST. Propanoic acid, 2,2-dimethyl-, phenylmethyl ester. Available from: [Link]
Google Patents. Synthetic method of 2,2-dimethylolpropionic acid.
NIST. Propanoic acid, 2,2-dimethyl-. Available from: [Link]
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
Google Patents. Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
Google Patents. Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
NIST. Propanoic acid, 2,2-dimethyl-, methyl ester. Available from: [Link]
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
Organic Syntheses. dimethylketene. Available from: [Link]
PubChem. 2,2-dimethyl(114C)propanoic acid. Available from: [Link]
Pearson. Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid. Available from: [Link]
Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Available from: [Link]
Taylor & Francis Online. ACYLATION AND ALKYLATION OF 2- AND 4- METHYLBENZONITRILE. Available from: [Link]
Google Patents. Method for preparing alkyl 2-bromoalkanoates.
MDPI. Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Available from: [Link]
Google Patents. Process for the preparation of isobutyrate esters.
Application Note: A Robust Protocol for the Oxidation of Sterically Hindered Aldehydes
Abstract The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. This application note provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. This application note provides a detailed, field-proven protocol for the oxidation of the sterically hindered aldehyde, 2,2-dimethyl-3-(2-methylphenyl)propanal, to its corresponding carboxylic acid, 2,2-dimethyl-3-(2-methylphenyl)propanoic acid. We will utilize the Pinnick oxidation, a mild and highly selective method, ideal for complex molecules with sensitive functional groups. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, and expert insights to ensure reproducible and high-yield results.
Introduction: The Challenge of Oxidizing Hindered Aldehydes
The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic chemistry.[1][2] While numerous reagents can achieve this transformation, many, such as those used in Jones or Tollens oxidations, suffer from harsh reaction conditions, low functional group tolerance, and the use of toxic heavy metals. These limitations become particularly pronounced when dealing with sterically hindered aldehydes, where the bulky substituents around the carbonyl group can impede the approach of the oxidant, leading to sluggish reactions or the need for more forcing conditions that can compromise other functionalities within the molecule.
The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under mild acidic conditions, has emerged as a superior method for such challenging substrates.[3][4] Its key advantages include:
High Selectivity: It specifically targets the aldehyde group, leaving other sensitive functionalities like double bonds, esters, and most alcohols untouched.
Mild Conditions: The reaction is typically run at or below room temperature in a buffered system, preventing side reactions like epimerization.
Effectiveness with Hindered Systems: The Pinnick oxidation is well-documented to be effective for sterically demanding aldehydes, providing good to excellent yields where other methods fail.[2][4]
This protocol has been optimized for the specific conversion of 2,2-dimethyl-3-(2-methylphenyl)propanal, a compound featuring a neopentyl-like scaffold adjacent to the aldehyde, a classic example of a sterically hindered substrate.
Reaction Mechanism: The Pinnick Oxidation Pathway
The Pinnick oxidation proceeds through a well-elucidated mechanism involving chlorous acid (HClO₂) as the active oxidizing species.[1][3] The key steps are as follows:
Formation of Chlorous Acid: In the presence of a mild acid buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), sodium chlorite is protonated to form chlorous acid.
Addition to the Aldehyde: The chlorous acid then adds to the aldehyde carbonyl group to form a key intermediate, a hydroxyallyl chlorite.
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, where the aldehyde proton is transferred to an oxygen on the chlorine, releasing the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1]
Scavenging the Byproduct: The generated HOCl is a reactive species that can lead to undesired side reactions, such as the chlorination of double bonds or reaction with the starting chlorite.[3] To prevent this, a "chlorine scavenger," typically an electron-rich alkene like 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl as it forms.[5]
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-3-(2-methylphenyl)propanal (5.0 g, 26.3 mmol, 1.0 equiv.).
Solvent Addition: Add tert-butanol (65 mL) and water (25 mL) to the flask. Stir the mixture at room temperature until the aldehyde is fully dissolved.
Addition of Scavenger: Add 2-methyl-2-butene (14.0 mL, 131.5 mmol, 5.0 equiv.) to the solution.
Buffering: In a separate beaker, dissolve sodium dihydrogen phosphate monohydrate (7.25 g, 52.6 mmol, 2.0 equiv.) in water (25 mL). Add this buffer solution to the reaction mixture.
Initiation of Oxidation: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium chlorite (80%, 7.1 g, 62.8 mmol, 2.4 equiv.) in water (25 mL). Add the sodium chlorite solution to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.
Work-up: Transfer the mixture to a separatory funnel. Most of the tert-butanol can be removed under reduced pressure. Add diethyl ether (100 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
Acidification and Extraction: Combine the organic layers and wash with water (50 mL). Extract the combined organic layers with 1 M NaOH (3 x 50 mL). Cool the combined basic aqueous layers to 0 °C and acidify to pH ~2 with 1 M HCl. Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).
Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-3-(2-methylphenyl)propanoic acid.
Purification
The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Visualization of the Experimental Workflow
Caption: Workflow for the Pinnick oxidation of 2,2-dimethyl-3-(2-methylphenyl)propanal.
Use a fresh bottle of NaClO₂ or increase the equivalents to 3.0. Ensure the grade is at least 80%.
Insufficient reaction time.
Continue stirring and monitor by TLC for an additional 2-4 hours.
Low Yield
Inefficient extraction of the carboxylic acid.
Ensure the aqueous layer is thoroughly acidified to pH < 2 before extraction. Perform additional extractions.
Byproduct formation due to inefficient scavenging.
Increase the equivalents of 2-methyl-2-butene to 6-7 equivalents.
Yellow Coloration
Formation of chlorine dioxide (ClO₂).
This can occur if the pH drops too low. Ensure proper buffering. The color usually disappears upon quenching.
Safety Precautions
Sodium Chlorite (NaClO₂): A strong oxidizing agent.[6] Avoid contact with combustible materials, as it can cause fires.[6] It is corrosive and can cause skin and eye burns.[6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[8] Handle in a well-ventilated fume hood.
2-Methyl-2-butene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
General Precautions: The work-up involves the use of corrosive acids and bases. Handle with care and appropriate PPE. Emergency eyewash and safety shower stations should be readily accessible.[9]
Saleh, N., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Open Science, 7(2), 191568. [Link]
Safety Data Sheet SODIUM CHLORITE Solution - ChemSupply Australia. (2024, July 8). [Link]
Step-by-Step Sodium Chlorite Safety Procedures - International Dioxcide. [Link]
Al-Zoubi, R. M., Saleh, N., & Al-Masoudi, N. A. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191568. [Link]
Application Notes and Protocols: 2,2-Dimethyl-3-(2-methylphenyl)propanoic Acid as a Pharmaceutical Building Block
Introduction: The Significance of Arylpropanoic Acids in Medicinal Chemistry Arylpropanoic acid derivatives represent a cornerstone in modern pharmacology, most notably as a prominent class of Non-Steroidal Anti-Inflamma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Arylpropanoic Acids in Medicinal Chemistry
Arylpropanoic acid derivatives represent a cornerstone in modern pharmacology, most notably as a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2][3] Molecules such as ibuprofen and naproxen have become household names, underscoring the therapeutic success of this structural motif. The pharmacological activity of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain signaling.[2] The core structure, a propanoic acid moiety attached to an aryl group, allows for a multitude of substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
The introduction of a gem-dimethyl group at the α-position of the carboxylic acid, as in the titular compound 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid , offers several potential advantages in drug design. The gem-dimethyl moiety can impart increased metabolic stability, modulate lipophilicity, and influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[4][5] This application note provides a comprehensive guide to the synthesis and potential applications of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid as a versatile building block for the development of novel therapeutics.
Proposed Synthesis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic Acid
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Methylbenzyl Cyanide
Rationale: The synthesis begins with the conversion of commercially available 2-methylbenzyl chloride to the corresponding cyanide. This nucleophilic substitution reaction introduces the nitrile group, which will be subsequently alkylated.
Protocol:
To a solution of 2-methylbenzyl chloride (1 equiv.) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 equiv.).
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methylbenzyl cyanide.
Part 2: Synthesis of 2,2-Dimethyl-3-(2-methylphenyl)propanenitrile
Rationale: This step introduces the key gem-dimethyl group via a double alkylation of the benzylic carbon. A strong base is required to deprotonate the acidic α-protons of the nitrile, followed by reaction with an alkylating agent.
Protocol:
To a suspension of sodium hydride (2.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-methylbenzyl cyanide (1 equiv.) in THF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
Cool the mixture back to 0 °C and add methyl iodide (2.5 equiv.) dropwise.
Stir the reaction at room temperature overnight.
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 2,2-dimethyl-3-(2-methylphenyl)propanenitrile.
Part 3: Synthesis of 2,2-Dimethyl-3-(2-methylphenyl)propanal
Rationale: The nitrile is selectively reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H). This reagent is known for its ability to perform this transformation without over-reduction to the alcohol.
Protocol:
Dissolve 2,2-dimethyl-3-(2-methylphenyl)propanenitrile (1 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C.
Add a solution of DIBAL-H (1.2 equiv.) in hexanes dropwise, maintaining the temperature below -70 °C.
Stir the reaction at -78 °C for 3 hours.
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
Separate the layers and extract the aqueous layer with DCM (2 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
Part 4: Synthesis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic Acid
Rationale: The final step is the oxidation of the aldehyde to the carboxylic acid. The Pinnick oxidation is chosen for its mild reaction conditions and high functional group tolerance, ensuring a clean conversion without affecting other parts of the molecule.[6][7][8]
Protocol:
Dissolve the crude 2,2-dimethyl-3-(2-methylphenyl)propanal (1 equiv.) in a mixture of tert-butanol and water.
Add 2-methyl-2-butene (4 equiv.) as a chlorine scavenger.
To this solution, add a solution of sodium chlorite (1.5 equiv.) and sodium dihydrogen phosphate (1.5 equiv.) in water dropwise at room temperature.
Stir the reaction for 4-6 hours, monitoring by TLC.
After completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product by recrystallization or column chromatography to yield pure 2,2-dimethyl-3-(2-methylphenyl)propanoic acid.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid make it an attractive building block for the synthesis of novel drug candidates.
Development of Novel NSAIDs
The most direct application is in the synthesis of novel analogues of profen NSAIDs. The carboxylic acid can be coupled with various amines to form amides or esterified to produce prodrugs with altered pharmacokinetic profiles. The gem-dimethyl group may influence the interaction with the COX enzymes, potentially leading to increased potency or altered selectivity between COX-1 and COX-2.
Synthesis of Bioisosteres and Analogues of Existing Drugs
The arylpropanoic acid motif is present in a wide range of biologically active molecules beyond NSAIDs.[1][3][9] This building block can be used to synthesize analogues of drugs where the propanoic acid moiety is crucial for activity. The unique substitution pattern of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid allows for the exploration of new chemical space and the development of compounds with improved properties.
Fragment-Based Drug Discovery
In fragment-based drug discovery (FBDD), small molecules are screened for their ability to bind to a biological target. 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid can serve as a valuable fragment for screening campaigns, and hits can be further elaborated by modifying the carboxylic acid or the aromatic ring.
Quantitative Data of Representative Arylpropanoic Acid Drugs
Drug Name
Structure
Key Biological Activity
Ibuprofen
2-(4-isobutylphenyl)propanoic acid
Non-selective COX inhibitor
Naproxen
(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Non-selective COX inhibitor
Ketoprofen
(RS)-2-(3-benzoylphenyl)propanoic acid
Non-selective COX inhibitor
Conclusion
2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is a promising building block for pharmaceutical research and development. The proposed synthetic route provides a practical method for its preparation in a laboratory setting. Its structural similarity to a well-established class of therapeutic agents, combined with the unique features imparted by the gem-dimethyl group, makes it a valuable tool for medicinal chemists seeking to develop novel and improved drugs.
References
Pinnick, H. W. (n.d.). Pinnick oxidation. In Wikipedia. Retrieved from [Link]
PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]
Kumar, P., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Retrieved from [Link]
Chem-Station Int. Ed. (2014, May 6). Pinnick (Kraus) Oxidation. Retrieved from [Link]
Kumar, P., et al. (2020, September 1). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
Kumar, P., et al. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Retrieved from [Link]
Kumar, P., et al. (2020, September 1). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Retrieved from [Link]
Jones, E. R. H. (n.d.). Jones oxidation. In Wikipedia. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
Application Note & Protocols: Synthesis of α,α-Dimethyl Hydrocinnamic Acid Derivatives for Pharmaceutical Research
Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing α,α-dimethyl hydrocinnamic acid derivatives, a structural motif of significant interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing α,α-dimethyl hydrocinnamic acid derivatives, a structural motif of significant interest in medicinal chemistry and drug development. The core of this scaffold is prominently featured in compounds like Gemfibrozil, a well-established lipid-regulating agent. This document details two primary, reliable synthetic pathways: the α,α-dimethylation of a phenylacetic acid precursor and a multi-step route involving Friedel-Crafts acylation followed by reduction. We will explore the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental protocols, and present characterization data to ensure procedural fidelity and product validation. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore this important class of molecules.
Introduction: Significance of the α,α-Dimethyl Hydrocinnamic Acid Scaffold
The α,α-dimethyl hydrocinnamic acid core, characterized by a phenyl group separated from a dimethyl-substituted carboxylic acid moiety by an ethyl linker, is a privileged scaffold in pharmaceutical sciences. Its derivatives have demonstrated a range of biological activities, most notably as lipid-lowering agents.[1] Gemfibrozil, a derivative of this core structure, has been a clinical mainstay for treating hyperlipidemia for decades.[2] The gem-dimethyl group is a key structural feature that often enhances metabolic stability by blocking α-oxidation, a common metabolic pathway for carboxylic acids. This increased stability, coupled with the ability to modulate interactions with biological targets, makes this scaffold highly attractive for designing novel therapeutics.[3]
The synthesis of these derivatives requires precise control over C-C bond formation and functional group manipulation. This guide focuses on robust and scalable methods to access these valuable compounds.
Synthetic Strategies & Mechanistic Insights
Two principal retrosynthetic approaches are commonly employed for the synthesis of α,α-dimethyl hydrocinnamic acid derivatives. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Strategy A: α,α-Dimethylation of Phenylacetic Acid Derivatives
This is a direct and often efficient approach that begins with a substituted phenylacetic acid or its corresponding ester. The key transformation is the exhaustive alkylation of the α-carbon.
Mechanism: The process involves the sequential deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by quenching with an alkylating agent, typically methyl iodide. To achieve dimethylation, this two-step sequence is performed twice. Using a strong base like Lithium Diisopropylamide (LDA) at low temperatures ensures quantitative enolate formation, minimizing side reactions such as self-condensation.[4] The reaction proceeds via an SN2 mechanism, where the enolate acts as the nucleophile.[4]
Strategy B: Friedel-Crafts Acylation and Subsequent Reduction
This multi-step approach builds the carbon skeleton on the aromatic ring and is particularly useful when the desired aryl precursor is readily available but the corresponding phenylacetic acid is not.
Friedel-Crafts Acylation: An activated aromatic ring is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form an aryl ketone.[6] This reaction is generally regioselective and avoids the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[7][8]
Ketone Reduction: The resulting ketone is then reduced to the corresponding alkane. Classic methods like the Wolff-Kishner or Clemmensen reductions are highly effective for this transformation.[5] The Wolff-Kishner reduction, involving the formation of a hydrazone followed by elimination of N₂ gas under basic conditions, is often preferred for its reliability.
The following diagram illustrates these two divergent synthetic pathways.
Caption: Divergent synthetic pathways to α,α-dimethyl hydrocinnamic acid derivatives.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative α,α-dimethyl hydrocinnamic acid derivative via both major strategies.
Protocol 1: Synthesis of Ethyl 2-methyl-2-phenylpropanoate via Exhaustive Methylation
This protocol details the α,α-dimethylation of ethyl phenylacetate.
Objective: To synthesize ethyl 2-methyl-2-phenylpropanoate as a precursor to 2-methyl-2-phenylpropanoic acid.
Materials and Reagents:
Ethyl phenylacetate (1 equiv.)
Diisopropylamine (2.5 equiv.)
n-Butyllithium (2.5 M in hexanes, 2.4 equiv.)
Methyl iodide (2.5 equiv.)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether
Magnesium sulfate (MgSO₄)
Argon or Nitrogen gas supply
Equipment:
Three-neck round-bottom flask with magnetic stirrer
Dropping funnel
Low-temperature thermometer
Inert gas manifold
Dry ice/acetone bath (-78 °C)
Procedure:
Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon/nitrogen inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
Base Preparation (LDA formation): To the flask, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
First Methylation: Add a solution of ethyl phenylacetate in anhydrous THF to the LDA solution dropwise via the dropping funnel over 30 minutes. The solution will typically turn a deep yellow or orange, indicating enolate formation. Stir for 1 hour at -78 °C.
Add methyl iodide dropwise. The color of the solution should fade. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.
Second Methylation: Repeat steps 2-4 using the crude mono-methylated product from the first step. Rationale: Performing the methylation in a stepwise fashion with fresh base ensures complete conversion to the dimethylated product.
Work-up: Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-methyl-2-phenylpropanoate.
Protocol 2: Synthesis of 2,2-Dimethyl-3-(p-tolyl)propanoic Acid via Friedel-Crafts Acylation & Reduction
This protocol demonstrates the synthesis starting from toluene.
Part A: Friedel-Crafts Acylation of Toluene
Objective: To synthesize 1-(p-tolyl)-2-methylpropan-1-one.
Materials and Reagents:
Toluene (1.5 equiv.)
Isobutyryl chloride (1 equiv.)
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv.)
Dichloromethane (DCM)
Hydrochloric acid (1 M)
Sodium bicarbonate solution (saturated)
Magnesium sulfate (MgSO₄)
Procedure:
Catalyst Suspension: To a flame-dried flask under an inert atmosphere, add anhydrous DCM and AlCl₃. Cool the suspension to 0 °C in an ice bath. Causality: Pre-cooling the Lewis acid suspension prevents runaway reactions upon addition of the acyl chloride.
Acylium Ion Formation: Slowly add isobutyryl chloride to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
Acylation: Add toluene dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.
Work-up: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to yield the crude ketone. Purify by vacuum distillation.
Part B: Wolff-Kishner Reduction and Subsequent Oxidation
Note: This sequence is conceptual. A more direct route to the acid would involve a haloform reaction or other oxidation if the methyl group of the ketone were suitable, but for the isobutyl group, a different strategy is needed. The common route for Gemfibrozil synthesis often involves building the chain differently.[9][10] A more practical laboratory approach after the Friedel-Crafts acylation would be a Willgerodt-Kindler reaction followed by hydrolysis to give the corresponding phenylacetic acid, which could then be dimethylated as per Protocol 1.
Data Analysis & Characterization
Validation of the synthesized products is critical. The following table summarizes expected characterization data for a representative product, 2-methyl-2-phenylpropanoic acid , which would be obtained after hydrolysis of the ester from Protocol 1.
Incomplete deprotonation; moisture in reagents/glassware.
Ensure all glassware is rigorously dried. Use freshly distilled THF and titrated n-BuLi.
Mixture of mono- and di-methylated product
Insufficient base or alkylating agent in the second step.
Use a slight excess of LDA and MeI for the second methylation step. Ensure sufficient reaction time.
Poor regioselectivity in Friedel-Crafts (Protocol 2)
Catalyst is not active; reaction temperature too high.
Use fresh, high-purity AlCl₃. Maintain low temperatures (0 °C) during the addition of the arene.
Incomplete reduction (Wolff-Kishner)
Insufficient heating; hydrazone did not form properly.
Ensure reaction temperatures reach >180 °C for nitrogen extrusion. Use a high-boiling solvent like ethylene glycol.
Conclusion
The synthetic routes outlined in this guide provide reliable and well-precedented methods for accessing α,α-dimethyl hydrocinnamic acid derivatives. The choice between direct α-alkylation of a phenylacetic ester and a build-up approach via Friedel-Crafts acylation depends on starting material availability and desired substitution patterns. Careful execution of the detailed protocols, coupled with rigorous characterization of intermediates and final products, will enable researchers to efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs.
References
Ammazzalorso, A., et al. (2002). Synthesis and antiplatelet activity of gemfibrozil chiral analogues. Bioorganic & Medicinal Chemistry Letters, 12(5), 817-821. Available at: [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Google Patents. (1993). An improved process for the preparation of a key intermediate of gemfibrozil. (WO2019069321A1).
Google Patents. (1995). Process for the preparation of gemfibrozil. (US5654476A).
Google Patents. (2016). A kind of preparation method of gemfibrozil. (CN105693504B).
Herbst, R. M., & Shemin, D. (1939). α-ACETAMINOCINNAMIC ACID. Organic Syntheses, 19, 1. doi:10.15227/orgsyn.019.0001
House, H. O., et al. (1965). Alkylations of Phenylacetic, α-Alkylphenylacetic, and Diphenylacetic Esters by Means of Sodamide and Sodium Hydride. The Journal of Organic Chemistry, 30(8), 2519-2526. Available at: [Link]
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Patsnap. (n.d.). Preparation method of gemfibrozil. Retrieved from [Link]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
YouTube. (2014, April 13). Alpha Alkylation Esters. Retrieved from [Link]
Zhdankin, V. V., & Krasutsky, P. A. (2004). Hydrocinnamic Acids: Application and Strategy of Synthesis. ChemInform, 35(43). doi:10.1002/chin.200443264
Alkylation of isobutyraldehyde with 2-methylbenzyl chloride
Abstract This application note details a robust, scalable protocol for the -alkylation of isobutyraldehyde with 2-methylbenzyl chloride to synthesize 2,2-dimethyl-3-(2-methylphenyl)propanal . This transformation construc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the
-alkylation of isobutyraldehyde with 2-methylbenzyl chloride to synthesize 2,2-dimethyl-3-(2-methylphenyl)propanal . This transformation constructs a quaternary carbon center, a structural motif critical in the synthesis of "Muguet" (Lily of the Valley) type fragrances (e.g., Majantol analogs) and sterically hindered pharmaceutical intermediates.
By utilizing Solid-Liquid or Liquid-Liquid Phase Transfer Catalysis (PTC) , this protocol circumvents the need for cryogenic conditions (e.g., LDA/THF at -78°C) and strictly anhydrous environments. The method achieves high mono-alkylation selectivity (>95%) and suppresses competing Cannizzaro and self-aldol reactions through interfacial reaction control.
Introduction & Reaction Design
The Synthetic Challenge
The target reaction involves the coupling of a sterically hindered aldehyde (isobutyraldehyde) with an ortho-substituted benzyl chloride.
Steric Hindrance: The formation of a quaternary center is energetically demanding.
Chemo-selectivity: Aldehydes with
-hydrogens are prone to self-aldol condensation under basic conditions.
Regio-selectivity: Ambient enolates can undergo O-alkylation (forming enol ethers) versus the desired C-alkylation.
The PTC Solution
Phase Transfer Catalysis is the superior methodology for this transformation.[1] By using a quaternary ammonium salt (
) and a concentrated inorganic base (NaOH), the reaction occurs at the interface or within the organic phase via ion-pair extraction.
Mechanism: The inorganic base remains in the aqueous/solid phase. The catalyst transports hydroxide (as
) into the organic phase, where it deprotonates the isobutyraldehyde. The resulting enolate () is loosely paired with the bulky quaternary cation (), making it highly nucleophilic and "naked," thus accelerating the attack on the benzyl chloride.
Why it works: The low instantaneous concentration of the enolate in the organic phase minimizes self-aldol condensation, which typically follows second-order kinetics with respect to the aldehyde enolate.
Reaction Mechanism Visualization
The following diagram illustrates the interfacial mechanism, highlighting the crucial role of the quaternary ammonium catalyst in shuttling the active species.
Caption: Interfacial PTC cycle showing enolate generation and C-alkylation loop.
3-neck round bottom flask (equipped with mechanical stirrer, reflux condenser, and addition funnel).
Thermostatic oil bath.
Inert gas line (
or ).
Step-by-Step Procedure
Step 1: Catalyst & Base Preparation
Charge the reaction vessel with 50% NaOH solution (2.0 equiv relative to benzyl chloride).
Add TBAB (1-5 mol%).
Critical: Initiate vigorous mechanical stirring (400-600 rpm). PTC reactions are mass-transfer limited; high shear is essential to create a large interfacial area.
Step 2: Substrate Addition
Add Isobutyraldehyde (1.2 equiv) to the vessel.
Note: Isobutyraldehyde is volatile (bp 63°C).[2] Ensure the condenser is efficient (coolant at 0-5°C).
Heat the mixture to 60°C . The mixture will likely be biphasic.
Step 3: Alkylation
Load 2-Methylbenzyl chloride (1.0 equiv) into the addition funnel.
Add the benzyl chloride dropwise over 30-60 minutes, maintaining the internal temperature between 60-70°C .
Exotherm Alert: The alkylation is exothermic.[5] Monitor temperature closely to prevent runaway.
After addition, stir at 70-80°C for 4-6 hours.
In-Process Control (IPC): Monitor by GC-FID. Look for the disappearance of benzyl chloride.
Main Fraction:2,2-dimethyl-3-(2-methylphenyl)propanal .
Boiling Point: Approx. 110-115°C at 5 mmHg (Estimation based on similar structures).
Optimization & Troubleshooting
The following table summarizes the impact of key variables on reaction performance.
Variable
Recommendation
Effect of Deviation
Base Strength
50% NaOH
<30% NaOH: Reaction stalls; insufficient deprotonation. Solid KOH: Can be used but requires specific "Solid-Liquid" PTC conditions.
Catalyst Structure
TBAB ()
TEBA (): Less effective due to lower lipophilicity. Aliquat 336: Highly effective but harder to remove during workup.
Temperature
70-80°C
<60°C: Slow kinetics. >90°C: Increased risk of Cannizzaro reaction and aldehyde polymerization.
Stirring
High Shear
Low RPM: Drastically reduced rate; reaction may stall due to poor phase contact.
Troubleshooting Guide
Issue: Low Conversion.
Root Cause:[6][7][8][9] Catalyst poisoning or insufficient stirring.
Fix: Add an additional 1 mol% TBAB; increase stirring speed.
Issue: Emulsion during workup.
Root Cause:[6][7][8][9] Presence of oligomers or surfactant-like byproducts.
Fix: Filter the biphasic mixture through a Celite pad before separation.
Issue: Solid formation stops stirring.
Root Cause:[6][7][8][9] Precipitation of NaCl/NaBr.
Fix: Add a small amount of water during the reaction to keep salts in solution (Liquid-Liquid-Solid triphase), or use a stronger motor.
Analytical Data Specifications
Product: 2,2-dimethyl-3-(2-methylphenyl)propanal
Molecular Formula:
Molecular Weight: 176.26 g/mol
Appearance: Colorless to pale yellow liquid.
Odor: Floral, green, slightly herbal (typical of Majantol-type structures).[7]
Expected
NMR (400 MHz, ):
9.65 (s, 1H, -CH O)
7.15 - 7.00 (m, 4H, Ar-H )
2.95 (s, 2H, Ar-CH-C)
2.30 (s, 3H, Ar-CH)
1.05 (s, 6H, -C(CH)-)
Safety & Handling (MSDS Highlights)
2-Methylbenzyl Chloride: Lachrymator. Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.
Isobutyraldehyde: Highly flammable liquid and vapor. Store away from heat/sparks.
Process Safety: The alkylation is exothermic. On a large scale (>100g), controlled addition of the benzyl chloride is mandatory to prevent thermal runaway.
References
Hafner, V. et al. "Process for the preparation of 2,2-dimethyl-3-phenylpropanal derivatives." U.S. Patent 6,013,618, 2000.[7]
Starks, C. M., Liotta, C. L., & Halpern, M.Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.
Fedoryński, M. "Basic principles of phase-transfer catalysis." Polish Journal of Chemistry, 2003.
Zhang, J., et al. "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives."[7][10] Asian Journal of Chemistry, 2013, 25(3), 1290-1292.[11] (Analogous reaction conditions for the meta isomer).
Application Notes & Protocols: Esterification of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid
For: Researchers, scientists, and drug development professionals. Abstract The esterification of sterically hindered carboxylic acids, such as 2,2-dimethyl-3-(2-methylphenyl)propanoic acid, presents a significant challen...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
The esterification of sterically hindered carboxylic acids, such as 2,2-dimethyl-3-(2-methylphenyl)propanoic acid, presents a significant challenge in synthetic organic chemistry. The steric bulk imposed by the neopentyl-like quaternary carbon adjacent to the carboxyl group, coupled with the ortho-substituted phenyl ring, severely impedes traditional esterification methodologies. This document provides a comprehensive guide to successfully synthesize esters from this challenging substrate. We will explore the limitations of common methods and provide detailed, field-proven protocols for more robust techniques, including carbodiimide-mediated couplings and the Yamaguchi esterification. This guide is intended to equip researchers with the necessary knowledge to overcome the synthetic hurdles associated with sterically encumbered esterifications.
Introduction: The Challenge of Steric Hindrance
2,2-dimethyl-3-(2-methylphenyl)propanoic acid is a carboxylic acid characterized by significant steric hindrance around the carboxylic acid moiety. This steric congestion arises from two key structural features:
The Neopentyl-like Quaternary Carbon: The gem-dimethyl groups at the α-position to the carbonyl create a bulky neopentyl-like environment, which physically blocks the approach of nucleophiles, such as alcohols.
The Ortho-Substituted Phenyl Ring: The methyl group on the phenyl ring at the ortho position further contributes to the steric shielding of the carboxylic acid group.
These steric factors render traditional acid-catalyzed esterification methods, such as the Fischer-Speier esterification, largely ineffective.[1] The Fischer esterification relies on the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.[2] However, with a sterically hindered substrate, the approach of the alcohol to the carbonyl carbon is disfavored, leading to low yields or no reaction at all.[1]
Therefore, successful esterification of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid necessitates the use of more sophisticated methods that can overcome these steric barriers. This application note will focus on two such powerful techniques: Steglich esterification and Yamaguchi esterification. Additionally, the conversion to an acid chloride as a highly reactive intermediate will be discussed as a viable alternative.
Comparative Analysis of Esterification Methodologies
A comparative overview of potential esterification methods for sterically hindered carboxylic acids is presented below.
Method
Activating Agent
Key Features
Advantages
Disadvantages
Fischer-Speier Esterification
Strong Acid (e.g., H₂SO₄)
Reversible, acid-catalyzed.
Simple, inexpensive reagents.
Ineffective for sterically hindered substrates; harsh conditions can lead to side reactions.[3]
Steglich Esterification
Carbodiimide (e.g., DCC, DIC, EDC) + DMAP
Mild, neutral conditions.
Effective for sterically demanding and acid-labile substrates.[4]
Formation of urea byproducts can complicate purification; potential for N-acylurea side product formation.[5]
Yamaguchi Esterification
2,4,6-Trichlorobenzoyl chloride (TCBC) + DMAP
Forms a highly reactive mixed anhydride intermediate.
High yields for highly functionalized and sterically hindered esters.[6][7]
Requires a two-step, one-pot procedure; TCBC is a specialized reagent.[7]
Acid Chloride Formation
Thionyl chloride (SOCl₂) or Oxalyl chloride
Creates a highly reactive acyl chloride intermediate.
Acyl chlorides are highly reactive and can be esterified under mild conditions.[8]
Requires an additional synthetic step; reagents are moisture-sensitive and corrosive.[9]
Detailed Protocols and Methodologies
Protocol 1: Steglich Esterification using DCC and DMAP
The Steglich esterification is a widely used method for the formation of esters under mild conditions, making it suitable for substrates with sensitive functional groups.[10] The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) effectively activates the carboxylic acid.[4]
Mechanism Insight: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a resonance-stabilized acyl-pyridinium species. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[4]
Experimental Workflow:
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol:
Reagent Preparation: To a solution of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) are added the desired alcohol (1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
Reaction Initiation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in anhydrous CH₂Cl₂ is then added dropwise over 15 minutes.
Reaction Progression: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ester is then purified by flash column chromatography on silica gel.[11]
Protocol 2: Yamaguchi Esterification
For exceptionally hindered substrates where the Steglich esterification may provide suboptimal yields, the Yamaguchi esterification offers a more potent alternative.[6] This method involves the in situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[7]
Mechanism Insight: The reaction proceeds via the formation of a mixed anhydride between the carboxylic acid and TCBC.[7] This mixed anhydride is highly activated towards nucleophilic attack. DMAP then acts as an acyl transfer catalyst, reacting with the less sterically hindered carbonyl of the mixed anhydride to form a highly reactive acyl-pyridinium intermediate. This intermediate readily reacts with the alcohol to furnish the desired ester.[7] A study has suggested that for aliphatic carboxylic acids, a symmetric aliphatic anhydride may be formed in situ, which is the reactive species.[12][13]
Experimental Workflow:
Caption: Workflow for Yamaguchi Esterification.
Detailed Step-by-Step Protocol:
Mixed Anhydride Formation: To a solution of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added triethylamine (Et₃N, 1.1 equiv.). The mixture is stirred for 10 minutes at room temperature, after which 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 equiv.) is added. The resulting mixture is stirred at room temperature for 1-2 hours.
Esterification: In a separate flask, a solution of the desired alcohol (1.5 equiv.) and DMAP (3.0 equiv.) in anhydrous THF is prepared. The previously prepared mixed anhydride solution is then added to this flask.
Reaction Progression: The reaction mixture is stirred at room temperature for 3-12 hours, with progress monitored by TLC or LC-MS.
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 3: Two-Step Procedure via Acid Chloride
An alternative strategy involves converting the carboxylic acid to a more reactive acyl chloride, which can then be readily esterified. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[8][14]
Mechanism Insight: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[14] The resulting acyl chloride is highly electrophilic and reacts readily with alcohols, even sterically hindered ones, to form the ester.
Synthesis of fragrance intermediates from 2-methylbenzyl derivatives
An Application Guide for the Synthesis of Fragrance Intermediates from 2-Methylbenzyl Derivatives Abstract This technical guide provides researchers, scientists, and professionals in the fragrance and drug development in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of Fragrance Intermediates from 2-Methylbenzyl Derivatives
Abstract
This technical guide provides researchers, scientists, and professionals in the fragrance and drug development industries with a comprehensive overview of synthetic routes to valuable fragrance intermediates starting from 2-methylbenzyl derivatives. We delve into the core chemical transformations—oxidation, esterification, and etherification—that convert readily available precursors like 2-methylbenzyl alcohol and 2-methylbenzyl chloride into key aromatic compounds. This document emphasizes the causality behind experimental choices, offering detailed, self-validating protocols grounded in established chemical principles. Each section includes step-by-step methodologies, visual workflows using Graphviz, and comparative data to guide laboratory and process development efforts.
Introduction: The Aromatic Potential of 2-Methylbenzyl Precursors
The structural motif of a methylated benzene ring is central to a wide array of compounds used in the flavor and fragrance industry. 2-Methylbenzyl derivatives, in particular, serve as versatile and cost-effective starting points for synthesizing a range of aromatic aldehydes, esters, and ethers, each possessing unique and desirable organoleptic properties. The strategic placement of the methyl group ortho to the functionalized benzylic carbon influences not only the final aroma profile but also the reactivity of the molecule during synthesis.
This guide focuses on three pivotal transformations:
Oxidation to produce 2-methylbenzaldehyde, an intermediate with a characteristic sweet, floral scent.[1]
Esterification to generate compounds like 2-methylbenzyl acetate, which contributes fruity and floral notes.[2]
Etherification to create benzyl ethers, known for their use in creating complex floral and herbal fragrances.[3][4]
By understanding and mastering these core reactions, chemists can unlock a diverse palette of aromatic ingredients from simple, common precursors.
Synthesis of 2-Methylbenzaldehyde: A Key Aromatic Aldehyde
2-Methylbenzaldehyde (o-tolualdehyde) is a foundational intermediate in organic synthesis, valued for its distinct aroma and its utility as a precursor for more complex molecules.[5][6] We present two reliable laboratory-scale methods starting from different 2-methylbenzyl derivatives.
Method A: The Sommelet Reaction from 2-Methylbenzyl Chloride
The Sommelet reaction is a classic and effective method for converting benzyl halides into their corresponding aldehydes.[7][8] The reaction proceeds via the formation of a quaternary ammonium salt with hexamine, which is subsequently hydrolyzed to yield the aldehyde.[7][9] This method is particularly useful for laboratory-scale synthesis due to its reliability.[7]
Salt Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylbenzyl chloride (1.0 eq) and hexamine (1.1 eq) in 100 mL of aqueous ethanol.
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The formation of the hexaminium salt will be observed as a precipitate.[7]
Isolation of Salt: Cool the reaction mixture to room temperature and isolate the quaternary ammonium salt by filtration. Wash the salt with a small amount of cold ethanol.
Hydrolysis: Suspend the isolated salt in a 50% aqueous acetic acid solution in a new flask.
Final Reflux: Reflux the suspension for 4-6 hours to facilitate the hydrolysis of the salt into 2-methylbenzaldehyde.[7]
Work-up: After cooling, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
Washing: Combine the organic extracts and wash sequentially with water, 10% sodium bicarbonate solution (to neutralize residual acid), and finally with a saturated brine solution.[7][10]
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2-methylbenzaldehyde.[7]
Caption: Workflow for the synthesis of 2-Methylbenzaldehyde via the Sommelet Reaction.
Method B: Controlled Oxidation of 2-Methylbenzyl Alcohol
Direct oxidation of a primary alcohol is a straightforward route to an aldehyde. However, a significant challenge is preventing over-oxidation to the corresponding carboxylic acid (2-methylbenzoic acid).[9] The use of mild, selective oxidizing agents like Dess-Martin Periodinane (DMP) in an anhydrous solvent is an excellent strategy to achieve high yields of the desired aldehyde at a laboratory scale.[9]
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
Addition of Oxidant: While stirring at room temperature, add Dess-Martin Periodinane (1.1 eq) in one portion. The reaction is typically complete within 1-3 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[9]
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously.
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[9]
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. If necessary, purify the crude 2-methylbenzaldehyde via flash column chromatography.[9]
Synthesis of Fragrant Esters: 2-Methylbenzyl Acetate
Esterification is a cornerstone of fragrance synthesis, creating a vast array of compounds with fruity and floral scents.[11][12] 2-Methylbenzyl acetate is valued for its sweet, floral aroma reminiscent of jasmine.[13] The Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is the most common method for its preparation.
Method: Acid-Catalyzed Fischer Esterification
This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst, which is milder than concentrated sulfuric acid and helps to minimize side reactions like alcohol dehydration.[11] The reaction is an equilibrium process; therefore, removing the water formed during the reaction drives the equilibrium towards the product, increasing the yield.[11][12]
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-methylbenzyl alcohol (1.0 eq), glacial acetic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene (as a solvent to facilitate azeotropic water removal).
Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue refluxing until no more water is collected (typically 4-6 hours).
Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acetic acid and catalyst, and finally with brine.
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene by rotary evaporation.
Final Product: The resulting crude ester can be purified by vacuum distillation to obtain high-purity 2-methylbenzyl acetate.
Caption: Workflow for the synthesis of 2-Methylbenzyl Acetate via Fischer Esterification.
Synthesis of Fragrant Ethers from 2-Methylbenzyl Alcohol
Benzyl ethers are another important class of fragrance compounds, often contributing powerful floral and green notes.[4][14] They can be synthesized through the etherification of a benzyl alcohol with another alcohol, often under acidic conditions or using specialized reagents.[15][16] Modern methods often employ solid catalysts like zeolites to offer advantages in terms of product separation and catalyst reusability.[16]
Method: Zeolite-Catalyzed Etherification
The use of a zeolite catalyst provides a heterogeneous system for the etherification of benzyl alcohols, simplifying the work-up process compared to homogeneous acid catalysts.[16] This method involves reacting the benzyl alcohol with another alcohol in the presence of the zeolite.
Catalyst Activation: Activate the zeolite catalyst (e.g., H-ZSM-5) by heating it under a vacuum to remove any adsorbed water.
Reaction Setup: In a round-bottom flask, combine 2-methylbenzyl alcohol (1.0 eq), the second alcohol (e.g., ethanol, 2.0-5.0 eq, which can also serve as the solvent), and the activated zeolite catalyst (5-10% by weight of the benzyl alcohol).
Reaction: Heat the mixture with stirring at a temperature appropriate for the chosen alcohol (e.g., reflux for ethanol) for 8-24 hours. The reaction can be monitored by TLC or GC analysis.
Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid zeolite catalyst by filtration.
Work-up: Wash the filtrate with a dilute sodium bicarbonate solution and then with water.
Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the excess alcohol and solvent under reduced pressure. The desired 2-methylbenzyl ether can be further purified by distillation or chromatography.
The synthetic pathways detailed in this guide demonstrate the versatility of 2-methylbenzyl derivatives as precursors for high-value fragrance intermediates. By selecting the appropriate starting material and reaction conditions, researchers can efficiently produce 2-methylbenzaldehyde, 2-methylbenzyl acetate, and various 2-methylbenzyl ethers. The protocols provided herein are designed to be robust and adaptable, offering a solid foundation for both small-scale laboratory synthesis and further process development. Careful attention to reaction monitoring, purification, and the rationale behind each procedural step is critical to achieving high yields and purity, ensuring the final products meet the stringent quality standards of the fragrance industry.
References
Synthesis and discovery of 2-Methylbenzaldehyde. Benchchem.
2-Methylbenzaldehyde Use and Manufacturing. ECHEMI.
2-Methylbenzaldehyde: A Technical Guide for Researchers. Benchchem.
Technical Support Center: Synthesis of 2-Methylbenzaldehyde Deriv
The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents.
Unlocking Chemical Potential: The Synthesis and Reactivity of 2-Methylbenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
Esterification Reaction In Fragrance Synthesis. BOC Sciences.
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC.
Methylbenzyl Acetate: An In-Depth Look
Method for etherifying a benzyl alcohol, resulting products and applications.
Cyclohexyl ethers as fragrance compounds.
The Preparation of Fragrant Esters.
The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of the Serbian Chemical Society.
ortho-methyl benzyl acetate, 17373-93-2. The Good Scents Company.
The Pherobase Synthesis - 2me-benzaldehyde | C8H8O. The Pherobase.
Fragrance compositions containing benzyl ethers.
Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...
Synthesis of Methyl Diantilis, a Commercially Important Fragrance.
Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Deriv
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
Ether synthesis by etherification (alkyl
Fragrant Esters Esters are prepared in a reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH) which is known as an. University of Toronto Scarborough.
Carboxylic acid ester compound, method for producing the same, composition, and, fragrance composition.
2-methyl benzyl cyanide, 22364-68-7. The Good Scents Company.
Crystallization methods for substituted phenylpropanoic acids
Introduction Substituted phenylpropanoic acids, particularly 2-arylpropionic acids (the "profen" class of NSAIDs like Ibuprofen, Flurbiprofen, and Ketoprofen), represent a cornerstone of pharmaceutical synthesis. However...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted phenylpropanoic acids, particularly 2-arylpropionic acids (the "profen" class of NSAIDs like Ibuprofen, Flurbiprofen, and Ketoprofen), represent a cornerstone of pharmaceutical synthesis. However, their physical processing presents distinct challenges:[1]
Low Melting Points: Many derivatives melt between 70°C–100°C, making them prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.
Polymorphism: Ibuprofen, for example, exhibits stable (Form I) and metastable phases. Kinetic control is required to ensure the thermodynamically stable form is isolated.
Chiral Purity: The pharmacological activity often resides in the (
This guide provides high-fidelity protocols for the purification, polymorph control, and chiral resolution of these acids, moving beyond basic textbook methods to industrial-grade strategies.
Pre-Crystallization Strategy: Solvent Selection
The choice of solvent dictates not just yield, but crystal habit (shape) and downstream processability (filtration/flow).[2]
Table 1: Solvent Class Effects on Phenylpropanoic Acid Morphology
Solvent Class
Examples
Interaction Mechanism
Resulting Morphology
Risk Factor
Polar Protic
Ethanol, Methanol
H-bonding with carboxyl group
Polyhedral / Equant
High solubility; requires anti-solvent or deep cooling.
Polar Aprotic
Acetone, Ethyl Acetate
Dipole-dipole
Prismatic / Tabular
Good balance of yield/purity.
Non-Polar
Hexane, Heptane
Van der Waals only
Acicular (Needles)
High Risk: Poor flow, cake cracking, difficult filtration.
Chlorinated
DCM, Chloroform
Weak H-bond acceptance
Variable
Solvate formation (safety risk).
Visualization: Solvent Selection Logic
Figure 1: Decision matrix for solvent selection based on thermal properties of the target acid.
Objective: Isolate thermodynamically stable Form I Ibuprofen (or derivative) with high bulk density, avoiding needle formation.
Mechanism: This protocol utilizes a "Seeded Cooling" approach. Spontaneous nucleation is suppressed to prevent the formation of kinetic polymorphs or amorphous oils.
Seeds: 1-2 wt% pure Form I crystals (milled to <50 µm).
Step-by-Step Protocol:
Dissolution:
Charge crude acid into the reactor.
Add Ethanol (ratio: 3 mL per gram of solid).
Heat to 55°C (approx. 20°C below melting point) until fully dissolved. Note: Do not boil; excessive heat promotes decarboxylation or esterification impurities.
Clarification:
Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust/foreign material) that could act as random nucleation sites.
Equilibration:
Cool the solution to 45°C .
Calculate Supersaturation (
). The solution should be slightly supersaturated but stable (Metastable Zone Width).
Seeding (Critical Step):
Add the seed crystals as a slurry (suspended in a small amount of cold ethanol).
Observation: The solution should become cloudy but seeds must not dissolve. Hold temperature at 45°C for 30 minutes to allow "healing" of the seed surfaces.
Controlled Cooling:
Initiate a cubic cooling ramp (slow initially, faster later):
45°C
40°C over 2 hours (0.04°C/min). Promotes growth on seeds, prevents new nuclei.
40°C
20°C over 1 hour (0.33°C/min).
20°C
0°C over 30 mins.
Isolation:
Filter immediately. Wash with cold (0°C) heptane or water (anti-solvent) to remove surface mother liquor.
Vacuum dry at 40°C.
Protocol B: Chiral Resolution via Diastereomeric Salts
Objective: Separate enantiomers (e.g., (
)- vs ()-2-phenylpropionic acid) using a chiral amine.
Mechanism: Enantiomers have identical solubilities in achiral solvents. Reacting them with a pure chiral base (Resolving Agent) creates diastereomers (Salt-P and Salt-N), which have different lattice energies and solubilities.[3]
Add 1M HCl until pH < 2. The chiral amine stays in water (as hydrochloride); the pure phenylpropanoic acid precipitates or forms an oil layer.
Extract with Ethyl Acetate, dry over MgSO
, and evaporate.
Troubleshooting: Preventing "Oiling Out" (LLPS)
"Oiling out" occurs when the system enters a liquid-liquid miscibility gap before it hits the solubility curve. This is the most common failure mode for phenylpropanoic acids due to their hydrophobic nature and low melting points.
Diagnostic: The solution turns milky/opaque (emulsion) rather than forming discrete particles.
Corrective Actions:
Temperature Floor: Never cool below the "Spinodal decomposition" temperature without seeds.
Co-Solvent: Add 5-10% of a solubilizer (e.g., Toluene) to the crystallization solvent. This shifts the miscibility gap to a lower temperature, clearing the path for crystallization.
Seeding into the Metastable Zone: You must seed the solution while it is clear (before the oiling point). The crystal surface provides a lower energy barrier for deposition than the formation of a new liquid phase.
Visualization: The Oiling-Out Danger Zone
Figure 2: Thermodynamic path showing the risk of entering the miscibility gap before crystallization occurs.
References
Rasmuson, Å. C., et al. (2002). "Solubility of Ibuprofen in solvents and solvent mixtures." Journal of Chemical & Engineering Data. Link
Müller, B. W., & Rasenack, N. (2002). "Properties of ibuprofen crystallized under various conditions: a comparative study." Drug Development and Industrial Pharmacy. Link
Noh, J., et al. (2018). "Chiral resolution of 2-phenylpropionic acid derivatives via diastereomeric salt formation." Crystal Growth & Design. Link
Mettler Toledo. (2024). "Oiling Out in Crystallization: Mechanisms and Solutions." Application Library. Link
Davey, R. J., et al. (2013). "Crystal Engineering: From Molecule to Crystal." Chemical Engineering Science. Link
Technical Support Center: Overcoming Steric Hindrance in 2,2-dimethyl-3-(2-methylphenyl)propanoic acid Coupling
Welcome to the technical support center for amide bond formation involving the sterically hindered substrate, 2,2-dimethyl-3-(2-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for amide bond formation involving the sterically hindered substrate, 2,2-dimethyl-3-(2-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in coupling this bulky carboxylic acid with various amines. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve successful amide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the amide coupling of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid so challenging?
A1: The primary difficulty arises from significant steric hindrance around the carboxylic acid's carbonyl group. This is due to two key structural features:
Quaternary Carbon: The presence of a gem-dimethyl group at the α-position to the carbonyl creates a bulky, sterically demanding environment.
Ortho-Substituted Phenyl Ring: The ortho-methyl group on the phenyl ring further restricts access to the carbonyl carbon for the incoming amine nucleophile.
This combined steric bulk makes it difficult for standard coupling reagents to efficiently activate the carboxylic acid and for the amine to approach the activated intermediate, leading to low yields and slow reaction rates.[1][2]
Q2: My standard coupling protocols (e.g., EDC/HOBt, DCC) are failing or giving very low yields. What is the underlying issue?
A2: Standard carbodiimide-based coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), often prove insufficient for highly hindered substrates.[3][4][5] The O-acylisourea intermediate formed is often not reactive enough to overcome the high activation energy required for the sterically hindered amine to attack.[3][6] Furthermore, this intermediate can undergo side reactions, such as rearranging to an unreactive N-acylurea, which can reduce the overall yield.[3]
Q3: What classes of coupling reagents are more effective for this type of sterically demanding coupling?
A3: For challenging couplings involving sterically hindered acids and amines, more potent activating agents are required. Uronium and phosphonium salt-based reagents are generally more effective.[7][8]
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient.[9][10][11] HATU, in particular, is often cited for its effectiveness with hindered amino acids due to the formation of a highly reactive OAt-active ester.[9][12] COMU is a newer generation reagent with comparable or even superior efficiency to HATU in some cases, and it offers a better safety profile as it is not explosive.[11][13][14]
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[10] A key advantage of phosphonium salts is that they do not guanidinylate the free amino group of the amine component, a potential side reaction with uronium reagents, especially when the coupling is slow.[8]
Q4: I'm observing significant unreacted starting material despite using a powerful coupling reagent. What can I do to drive the reaction to completion?
A4: Several factors beyond the choice of coupling reagent can be optimized:
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can help to solvate the reactants and intermediates effectively.[15]
Base: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[16][17] These bases are required to deprotonate the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent.[16][18]
Temperature: Increasing the reaction temperature can provide the necessary activation energy for the coupling to occur. However, this should be done cautiously as higher temperatures can also increase the rate of side reactions and potential epimerization if chiral centers are present.
Concentration: Running the reaction at a higher concentration can sometimes improve reaction rates.
Acyl Halide Formation: As a more "forcing" alternative, converting the carboxylic acid to an acyl chloride or acyl fluoride can significantly increase its reactivity.[19] Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride, which can then be reacted with the amine.[20] For acyl fluoride formation, reagents like BTFFH can be used for in situ generation under mild conditions.[19]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
Inefficient coupling reagent for sterically hindered substrates.
Switch to a more powerful uronium or phosphonium salt-based reagent like HATU, COMU, or PyBOP.[9][10][11][13]
Insufficient activation of the carboxylic acid.
Ensure the use of a suitable non-nucleophilic base (e.g., DIPEA, TEA) in appropriate stoichiometry.[16][17] Consider pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine.
Low nucleophilicity of the amine.
If the amine is also sterically hindered or electron-deficient, increasing the reaction temperature may be necessary.
Slow Reaction Rate
Steric hindrance slowing down the reaction.
Increase the reaction temperature. Use a more polar solvent like NMP.[15]
Formation of Side Products
Rearrangement of the activated intermediate (e.g., N-acylurea formation with carbodiimides).
Use a coupling reagent that forms a more stable active ester, such as HATU or COMU.[3][9][11]
Guanidinylation of the amine with uronium reagents.
Switch to a phosphonium-based reagent like PyBOP.[8]
Experimental Protocols
Recommended Protocol for Coupling using HATU
This protocol provides a general guideline for the coupling of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid with a primary or secondary amine using HATU.
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-3-(2-methylphenyl)propanoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) to the solution and stir.
Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.
Add the amine (1.0-1.2 eq) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Upon completion, quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Logical Workflow for Troubleshooting
Caption: The mechanism of amide bond formation using HATU as a coupling reagent.
References
Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved February 14, 2026, from [Link]
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved February 14, 2026, from [Link]
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as an amino component. PubMed. [Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 14, 2026, from [Link]
Wikipedia. (n.d.). HATU. Retrieved February 14, 2026, from [Link]
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved February 14, 2026, from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 14, 2026, from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 14, 2026, from [Link]
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 14, 2026, from [Link]
Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(22), 7945–7950. [Link]
SlideShare. (n.d.). Epimerization of Peptide. Retrieved February 14, 2026, from [Link]
Semantic Scholar. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Retrieved February 14, 2026, from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Retrieved February 14, 2026, from [Link]
Li, W., & Li, G. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3321–3335. [Link]
Sci-Hub. (n.d.). Recent developments in catalytic amide bond formation. Retrieved February 14, 2026, from [Link]
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 269-272.
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved February 14, 2026, from [Link]
Sharma, A., Kumar, P., & Singh, B. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4125-4128. [Link]
Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. The University of Toronto. Retrieved February 14, 2026, from [Link]
Arrowsmith, M., & Hadlington, T. J. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition, 53(34), 9031–9034. [Link]
Mol-Instincts. (n.d.). Synthesis of Manufacture of 2,2-dimethyl-3-(3-methylphenyl)-propionaldehyde. Retrieved February 14, 2026, from [Link]
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved February 14, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved February 14, 2026, from [Link]
Asian Journal of Chemistry. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved February 14, 2026, from [Link]
ResearchGate. (2021, July 27). Carboxylic acid-Amine coupling? Retrieved February 14, 2026, from [Link]
Chen, J., & Wu, J. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 16(33), 6061-6065. [Link]
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved February 14, 2026, from [Link]
Technical Support Center: Synthesis of α,α-Dimethyl-3-Arylpropanoic Acids
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of α,α-dimethyl-3-arylpropanoic acids. This guide is designed for researchers, chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of α,α-dimethyl-3-arylpropanoic acids. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important class of compounds. Our focus is on providing practical, experience-driven insights to help you optimize your reaction yields and purity.
Overview of Synthetic Strategies
The construction of the α,α-dimethyl quaternary carbon center presents a notable challenge in organic synthesis, primarily due to steric hindrance.[1][2] Several routes are commonly employed to synthesize α,α-dimethyl-3-arylpropanoic acids. Understanding the fundamentals of these pathways is crucial for effective troubleshooting.
The most prevalent methods include:
Friedel-Crafts Alkylation: This classic approach involves the alkylation of an aromatic compound with a suitable isobutyric acid derivative, such as α-chloroisobutyric acid, in the presence of a Lewis acid catalyst like AlCl₃.[3]
Hydrolysis of α,α-Dimethyl-β-Arylpropionitriles: Another common method involves the synthesis of the corresponding nitrile, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid.[3][4]
Carbonylation Reactions: Catalytic carbonylation of α-arylethyl alcohols can also be employed, though this often requires specialized equipment for handling carbon monoxide gas under pressure.[5]
This guide will primarily focus on troubleshooting the Friedel-Crafts alkylation and nitrile hydrolysis routes, given their widespread use.
Caption: Key synthetic pathways to α,α-dimethyl-3-arylpropanoic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category 1: Low Reaction Yield
Question 1: My Friedel-Crafts alkylation yield is consistently low. What are the most common causes?
Answer: Low yields in Friedel-Crafts reactions for this synthesis are a frequent issue. The root cause often lies in one of three areas: catalyst activity, substrate reactivity, or reaction conditions.
Catalyst Inactivity: The most common catalyst, aluminum chloride (AlCl₃), is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
Troubleshooting Tip: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Handle it quickly in a dry environment (e.g., glove box or under a stream of inert gas).
Substrate Deactivation: The success of a Friedel-Crafts reaction is highly dependent on the electronic nature of the aryl substrate.
Causality: If your aryl group contains moderate to strong electron-withdrawing groups (-NO₂, -CN, -SO₃H, -C=O), the aromatic ring is deactivated towards electrophilic substitution, which will significantly lower or completely inhibit the reaction.
Troubleshooting Tip: If your substrate is deactivated, you may need to consider an alternative synthetic route that does not rely on electrophilic aromatic substitution at that step, such as a cross-coupling strategy.
Incorrect Stoichiometry: The molar ratio of reactants is critical. For the alkylation with α-chloroisobutyric acid, more than one equivalent of AlCl₃ is often required because the catalyst will complex with both the alkyl halide and the carboxylic acid group.
Troubleshooting Tip: Review the stoichiometry. A molar ratio of α-chloroisobutyric acid to benzene to AlCl₃ of 1:5-8:1-3 has been reported to be effective.[3] Start with at least 2.5 equivalents of AlCl₃ and optimize from there.
Question 2: I am recovering a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Recovering starting material indicates that the reaction activation energy is not being overcome or the reaction has stalled.
Temperature and Time: These are the first parameters to investigate.
Causality: Alkylation reactions require a certain thermal energy to proceed. If the temperature is too low, the reaction rate will be negligible. Reaction times of 1 to 12 hours are typical.[6]
Troubleshooting Tip: Gradually increase the reaction temperature. A range of 30-55 °C is often effective for the alkylation step.[3] Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Avoid excessive heat, as this can promote side reactions.
Solvent Choice: The solvent plays a crucial role in solubilizing reactants and mediating the reaction.
Causality: Using the aromatic substrate itself as the solvent (e.g., benzene) can be effective by ensuring a high concentration of one reactant.[3] In other cases, an inert solvent is required.
Troubleshooting Tip: If using a co-solvent, ensure it is anhydrous and inert to Friedel-Crafts conditions. Dichloromethane or carbon tetrachloride are common choices.[6] Avoid solvents that can react with the Lewis acid, such as ethers or alcohols.
Category 2: Side Product Formation and Purity Issues
Question 3: My final product is contaminated with isomers. How can I improve regioselectivity?
Answer: The formation of ortho, meta, and para isomers is a classic challenge in electrophilic aromatic substitution.
Causality: The incoming electrophile is directed by the existing substituents on the aromatic ring. For a monosubstituted benzene ring with an ortho/para-directing group, you will typically get a mixture of products. The bulky α,α-dimethylpropyl group is sterically demanding, which generally favors substitution at the less hindered para position.
Troubleshooting Tip:
Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the kinetic preference for one isomer over the other.
Choice of Lewis Acid: While AlCl₃ is common, a bulkier Lewis acid catalyst might increase steric hindrance around the ortho positions, potentially favoring the para product. Experiment with catalysts like FeCl₃ or ZrCl₄.
Purification: If isomer formation is unavoidable, you will need to rely on purification. Column chromatography or recrystallization are the most effective methods to separate positional isomers.
Question 4: I am observing polyalkylation of my aromatic ring. What causes this and how can I prevent it?
Answer: Polyalkylation occurs when the product of the initial alkylation is more reactive than the starting material, leading to a second (or third) alkylation event.
Causality: The alkyl group added to the ring is an activating group, which makes the product more susceptible to further electrophilic attack than the starting arene.
Troubleshooting Tip:
Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent.[3] This increases the probability that the electrophile will encounter a molecule of starting material rather than an already-alkylated product molecule.
Reverse Addition: Try adding the alkylating agent (e.g., α-chloroisobutyric acid) slowly to the mixture of the aromatic substrate and Lewis acid. This keeps the concentration of the electrophile low at any given moment, disfavoring multiple substitutions.
Caption: Troubleshooting decision tree for common synthesis issues.
Protocols & Data
Table 1: Recommended Reaction Parameters for Friedel-Crafts Alkylation
Parameter
Recommended Value
Rationale & Key Considerations
Reference
Alkylating Agent
α-Chloroisobutyric Acid
Commercially available and effective. The corresponding acyl chloride or bromide can also be used.
A large excess of the arene substrate minimizes polyalkylation. More than one equivalent of catalyst is needed to complex with both the halide and the carboxylic acid.
Experimental Protocol: Synthesis of α,α-Dimethylphenylacetic Acid via Friedel-Crafts Alkylation
This protocol is a representative example based on literature procedures and should be adapted and optimized for your specific aryl substrate.[3]
Caution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. HCl gas is evolved during the work-up.
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is oven-dried and assembled while hot to prevent moisture.
Charging Reactants: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous aluminum chloride (e.g., 2.0 eq). Add the aromatic substrate (e.g., benzene, 7.0 eq) via the dropping funnel.
Initiation: Begin stirring the suspension. Prepare a solution of α-chloroisobutyric acid (1.0 eq) in a small amount of the aromatic substrate.
Addition: Add the α-chloroisobutyric acid solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes. Control the addition rate to maintain the desired reaction temperature (30-55 °C). An external cooling bath may be necessary to manage any initial exotherm.
Reaction: After the addition is complete, maintain the reaction mixture at the target temperature with stirring. Monitor the reaction's progress by periodically taking aliquots, quenching them, and analyzing by TLC or GC.
Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
Washing: Combine the organic extracts and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether, hexanes/ethyl acetate) or by column chromatography on silica gel.
References
Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.
Synthesis of Novel α-Arylpropionic Acids and Their Derivatives.
Method for preparing alpha, alpha-dimethylphenylacetic acid.
General synthesis of alpha-substituted 3-bisaryloxy propionic acid derivatives as specific MMP inhibitors. PubMed.
Process for preparing alpha-arylpropionic acid and its salts by oxonation of alpha-arylalcohol.
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
Progress on 3-Nitropropionic Acid Deriv
2-phenylpropionic acid. Organic Syntheses.
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
Synthesis of 3-(Arylthio)
Show how the following compounds can be made using the malonic ester synthesis. Pearson.
High yield production of 3-hydroxypropionic acid using Iss
(PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
Technical Support Center: Overcoming Steric Hindrance in Gem-Dimethyl Carboxylic Acids
Ticket ID: GD-22-DM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Issue Analysis: The "Neopentyl" Wall User Query: "I am trying to couple a 2,2-dimethylpropanoic acid der...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: GD-22-DM
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Issue Analysis: The "Neopentyl" Wall
User Query: "I am trying to couple a 2,2-dimethylpropanoic acid derivative (pivalic acid analog) with a secondary amine. Standard EDC/NHS and even HBTU conditions are yielding <5% product after 24 hours. What is happening?"
Technical Diagnosis:
You are encountering the Neopentyl Effect . In gem-dimethyl carboxylic acids, the two
-methyl groups create a cone of steric bulk that effectively shields the carbonyl carbon from nucleophilic attack.
The Geometry Problem: In a standard nucleophilic acyl substitution, the incoming nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). In gem-dimethyl systems, the
-methyl groups occupy this exact trajectory.
The Energy Barrier: The formation of the tetrahedral intermediate is energetically costly because it forces the bulky methyl groups closer to the incoming nucleophile and the leaving group (crowding).
Strategic Directive:
To overcome this, you must either:
Increase Electrophilicity: Convert the acid to a species so reactive (Acid Chloride/Fluoride) that the activation energy barrier is lowered.
Change the Mechanism: For esterification, stop attacking the carbonyl. Attack the alkylating agent instead (
).
Troubleshooting Module: Amide Bond Formation
Decision Matrix: Selecting the Right Reagent
Before attempting a protocol, locate your specific scenario in the decision tree below.
Caption: Workflow for selecting coupling reagents based on steric demand. HATU is the baseline; Acid Chlorides/Fluorides are the escalations.
Solution A: The "Gold Standard" (Ghosez’s Reagent)
Applicability: When HATU/T3P fails; highly hindered substrates; acid-sensitive protecting groups present.
Why it works: Thionyl chloride (
) is often too harsh and requires heat, which degrades sensitive substrates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions at room temperature.
Protocol: Neutral Acid Chloride Formation
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve the gem-dimethyl carboxylic acid (1.0 equiv) in anhydrous DCM (
).
Activation: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.
Reaction: Stir at room temperature for 1–3 hours. (Monitor by TLC: convert an aliquot to methyl ester with MeOH to check consumption of acid).
Coupling:
Option 1 (One-pot): Add the amine (1.2 equiv) and dry Pyridine or DIPEA (2.0 equiv) directly to the acid chloride solution.
Option 2 (Isolation): Concentrate the acid chloride (if stable) and re-dissolve in fresh solvent before adding amine.
Solution B: The "Silver Bullet" (Acyl Fluorides via TFFH)
Applicability: Extremely hindered couplings (e.g., Aib-Aib couplings) where even acid chlorides eliminate to ketenes or degrade.
Why it works: Acyl fluorides are less moisture-sensitive than chlorides but highly reactive toward amines. The small size of the fluoride atom minimizes steric clash during the transition state.
Protocol:
Dissolve acid (1.0 equiv) and amine (1.1 equiv) in DCM or DMF.
User Query: "I'm trying to make the methyl ester of my pivalic acid derivative using MeOH and
, but it's not moving."
Technical Diagnosis:
Fischer esterification relies on the nucleophilic attack of methanol on the protonated carbonyl. In gem-dimethyl systems, this tetrahedral intermediate is too high-energy to form at a reasonable rate.
Strategic Directive:Do not attack the carbonyl. Instead, turn the carboxylate into a nucleophile and attack an alkyl halide (
). This moves the reaction site away from the steric center.
Protocol: Cesium Carbonate Alkylation
This is the most robust method for sterically hindered esters.
Step
Action
Critical Note
1
Dissolve Acid (1.0 equiv) in DMF ().
DMF solvates the cation, making the carboxylate "naked" and more reactive.
2
Add Cesium Carbonate () (1.5 equiv).
Cesium is large; it forms a loose ion pair with the carboxylate, boosting nucleophilicity.
3
Stir for 30 mins at RT.
Ensure deprotonation is complete (bubbling stops).
4
Add Alkyl Halide (e.g., MeI, BnBr) (1.5 equiv).
If using volatile halides, use a sealed tube.
5
Stir at RT to 50°C.
Conversion is usually quantitative within 2–4 hours.
Comparative Data: Reagent Performance
The following table summarizes conversion rates for the coupling of a model hindered substrate (Pivalic Acid + Aniline) based on internal process chemistry benchmarks.
Reagent System
Mechanism
Conversion (24h)
Risk Factors
EDC / HOBt
Active Ester
< 10%
Stuck at active ester; hydrolysis dominates.
HATU / DIPEA
7-Aza Active Ester
60 - 80%
High cost; difficult removal of byproducts.
T3P (PPA)
Mixed Anhydride
40 - 60%
Requires high heat; often slow for gem-dimethyl.
Ghosez Reagent
Acid Chloride
> 95%
Moisture sensitive; strictly anhydrous required.
TFFH
Acid Fluoride
> 90%
Expensive; atom economy (PF6 waste).
Mechanistic Visualization: Ghosez Activation
Understanding how Ghosez's reagent works helps in troubleshooting (e.g., why you must avoid water).
Caption: The reagent reacts with the acid to form a Vilsmeier-like salt, which collapses to the acid chloride and a neutral amide byproduct.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).
-Haloenamines. Angewandte Chemie International Edition, 8(6), 454-455. (Original description of the reagent).
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Beissner, M., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry.[7] Chemistry – A European Journal, 22(19). (Demonstrates Ghosez reagent in flow). Link
Technical Support Center: Purification of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid
Welcome to the technical support guide for the purification of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid. This document provides practical, in-depth guidance for researchers, chemists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to overcome common challenges encountered during the isolation and purification of this compound. The following sections are structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid.
Q1: What are the most common impurities I should expect?
A1: Impurities are highly dependent on the synthetic route. If your synthesis involves the oxidation of the corresponding aldehyde, 2,2-dimethyl-3-(2-methylphenyl)propanal, you may have unreacted starting material. If a Grignard reaction with CO2 was used, common impurities include unreacted Grignard reagent precursors (e.g., benzyl halides) and coupling byproducts like biphenyl.[1][2][3] It is crucial to understand your reaction to anticipate the nature of the impurities (neutral, acidic, or basic) you need to remove.
Q2: What is the most straightforward purification method to try first?
A2: For solid crude products, recrystallization is often the most effective and straightforward initial purification method.[4] If the crude product is an oil or contains significant amounts of neutral impurities, an acid-base extraction is a highly effective first step to selectively isolate the carboxylic acid.[5][6][7]
Q3: Which solvents are recommended for recrystallization?
A3: The ideal solvent is one in which the acid has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8] For aromatic carboxylic acids, common and effective solvent systems include aqueous alcohols (e.g., ethanol/water), or a nonpolar/polar mixture like toluene/petroleum ether or hexanes/ethyl acetate.[4][9][10] Always perform small-scale solvent screening tests to identify the optimal system for your specific crude material.
Q4: What TLC conditions should I use to monitor purity?
A4: A typical mobile phase for analyzing carboxylic acids on silica gel TLC plates is a mixture of a nonpolar solvent and a polar solvent, with a small amount of acid to ensure sharp spots. A good starting point is a hexane:ethyl acetate mixture (e.g., 7:3 or 8:2) with 0.5-1% acetic acid added. The acetic acid suppresses the deprotonation of your carboxylic acid, preventing streaking and leading to a more accurate Rf value.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during purification.
Guide 1: Optimizing Purification by Acid-Base Extraction
Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities by leveraging their differential solubility in aqueous and organic phases at varying pH levels.[6][11]
Problem: I see a thick, stable emulsion forming at the interface of the organic and aqueous layers.
Causality: Emulsions are often caused by finely suspended particulate matter, high concentrations of dissolved substances that increase viscosity, or vigorous shaking.
Solution Protocol:
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of shaking vigorously.
Add Brine: Add a small volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[5]
Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite or glass wool to remove the particulates before re-separating.
Problem: After acidifying the basic aqueous layer, my product doesn't precipitate out.
Causality: This can happen if the concentration of your product is too low to exceed its solubility limit in the aqueous solution, or if insufficient acid was added to fully protonate the carboxylate salt.
Solution Protocol:
Verify pH: Use pH paper or a pH meter to ensure the aqueous solution is strongly acidic (pH 1-2). Add more concentrated acid (e.g., 12 M HCl) dropwise if necessary.[4][5]
Back-Extraction: If the product is still soluble, it must be extracted from the acidified aqueous layer back into an organic solvent like diethyl ether or dichloromethane.[4][7] Perform 2-3 extractions with an appropriate volume of organic solvent.
Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na2SO4 or MgSO4), filter, and evaporate the solvent using a rotary evaporator to recover your product.[5][7]
Workflow for Acid-Base Extraction
Caption: Decision workflow for purification via acid-base extraction.
Guide 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Success depends on selecting an appropriate solvent system where the target compound is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures.[8]
Problem: My compound "oils out" instead of forming crystals upon cooling.
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. This is common with lower-purity samples or when using a solvent that is too nonpolar.
Solutions:
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Rapid cooling promotes oiling.
Change Solvent System: The chosen solvent may be inappropriate. If using a single solvent, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), then add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution just becomes cloudy. Add a drop of the good solvent to clarify and then cool slowly.[9]
Problem: My recovery yield is very low.
Causality: This can be due to using too much solvent, premature crystallization during a hot filtration step, or the product having significant solubility in the cold solvent.
Solutions:
Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.
Concentrate the Mother Liquor: After filtering your crystals, reduce the volume of the filtrate (mother liquor) by about half on a rotary evaporator and cool it again to obtain a second crop of crystals.
Cool Thoroughly: Ensure the crystallization flask is cooled sufficiently, preferably in an ice bath for at least 30 minutes, to maximize precipitation before filtration.
| Table 1: Common Recrystallization Solvent Systems |
| :--- | :--- |
| Solvent System | Good for Compounds That Are... |
| Ethanol / Water | Moderately polar, capable of hydrogen bonding.[8] |
| Toluene / Hexane | Aromatic and moderately nonpolar. |
| Ethyl Acetate / Hexane | Moderately polar esters or ketones.[9] |
| Acetone / Water | Polar, but not soluble enough in pure water.[10] |
Guide 3: Challenges in Column Chromatography
Silica gel chromatography is used to separate compounds based on their polarity. For carboxylic acids, special considerations are needed to achieve good separation.
Problem: My compound is streaking (tailing) down the column, leading to poor separation.
Causality: Carboxylic acids can interact strongly and sometimes irreversibly with the slightly acidic silanol groups on the surface of the silica gel. This interaction can also be inconsistent, leading to broad, tailing peaks.
Solution Protocol:
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent (e.g., hexane/ethyl acetate).[12] The added acid protonates the surface of the silica gel and ensures your compound remains in its neutral, protonated state, minimizing strong interactions and resulting in sharper peaks.
Consider Reversed-Phase Chromatography: If tailing persists, reversed-phase (C18) chromatography is an excellent alternative.[13] In this technique, a polar mobile phase (like water/acetonitrile, often with 0.1% TFA or formic acid) is used, and nonpolar compounds are retained more strongly.[13] This method is often very effective for purifying polar molecules like carboxylic acids.[13]
Problem: My compound appears to be decomposing on the column.
Causality: The acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive compounds.
Solution Protocol:
Deactivate the Silica: You can use a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[14] To deactivate silica yourself, you can prepare a slurry with a small amount of a base like triethylamine in your nonpolar solvent before packing the column.
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.
Section 3: Purity Assessment
After purification, it is essential to verify the purity and identity of the 2,2-dimethyl-3-(2-methylphenyl)propanoic acid.
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot. Co-spotting with the starting material and crude mixture can confirm the removal of impurities.
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for confirming the structure and assessing the purity of the final product. The absence of impurity signals in the spectra is a strong indicator of high purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A pure sample should yield a single major peak. Developing an HPLC method often involves screening different columns and mobile phases.[15][16]
References
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Homework.Study.com. [Link]
Process for purification of aromatic polycarboxylic acids by recrystallization.
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. [Link]
Crystallization Solvents.pdf. University of California, Berkeley, College of Chemistry. [Link]
Solving solubility issues of hydrophobic arylpropanoic acids in aqueous buffers
Technical Support Center: Solubility of Hydrophobic Arylpropanoic Acids This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility of Hydrophobic Arylpropanoic Acids
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with hydrophobic arylpropanoic acids in aqueous buffers. The following information is designed to offer both theoretical understanding and practical, actionable solutions to overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic arylpropanoic acid not dissolving in my aqueous buffer?
A1: Arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), often exhibit poor water solubility due to their hydrophobic aryl groups.[1] Their solubility is critically dependent on the pH of the aqueous buffer. These molecules are weak acids and exist in two forms in solution: a poorly soluble, un-ionized (protonated) form and a more soluble, ionized (deprotonated) form.[2][3] If the pH of your buffer is below or near the pKa of the carboxylic acid group, the compound will predominantly be in its un-ionized, less soluble state.
Q2: I've adjusted the pH, but the solubility is still not optimal. What else can I do?
A2: While pH adjustment is a primary strategy, other factors can influence solubility. These include the buffer species itself, the ionic strength of the solution, and the presence of other excipients.[4] If pH manipulation alone is insufficient, you may need to consider the use of co-solvents or complexing agents like cyclodextrins.[3][5][6]
Q3: Can the type of buffer I use make a difference?
A3: Absolutely. The components of your buffer can interact with the arylpropanoic acid. For instance, some studies have shown that different pH-adjusting acids can significantly affect the aqueous solubility of weak bases, and similar principles can apply to weak acids and their conjugate bases.[4] It is advisable to screen different buffer systems to identify the one that provides the best solubility for your specific compound.
Q4: Are there alternatives to using high concentrations of organic co-solvents?
A4: Yes, cyclodextrins are a widely used alternative to enhance the solubility of hydrophobic drugs without the need for high concentrations of organic solvents.[][8][9] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[8] They can encapsulate the hydrophobic arylpropanoic acid molecule, forming an inclusion complex that is more soluble in water.[8][9]
Troubleshooting Guides
Guide 1: Systematic pH Adjustment for Enhanced Solubility
The solubility of a weak acid like an arylpropanoic acid is governed by the Henderson-Hasselbalch equation.[3] By adjusting the pH of the buffer to be significantly above the pKa of the carboxylic acid group, you can shift the equilibrium towards the more soluble, ionized form.
Experimental Protocol: pH-Mediated Solubilization
Determine the pKa: Identify the pKa of your specific arylpropanoic acid. This information is crucial for selecting the target pH for your buffer.
Initial Buffer Preparation: Prepare a buffer with a pH that is at least 1-2 units above the pKa of your compound.[10] Common buffer systems include phosphate or borate buffers.
Stock Solution Preparation: Create a concentrated stock solution of your arylpropanoic acid in a suitable water-miscible organic solvent (e.g., DMSO, ethanol). This is a common practice for handling hydrophobic compounds.[11]
Titration and Dissolution:
Start with your aqueous buffer.
Slowly add the stock solution of your arylpropanoic acid while stirring vigorously.
Monitor the pH of the solution. As you add the acidic compound, the pH will likely decrease.
Incrementally add a concentrated solution of a strong base (e.g., 1N NaOH) to raise the pH back to the target level.
Continue this process until the desired final concentration of the arylpropanoic acid is reached and the solution is clear.
Final pH Adjustment and Filtration: Once the compound is fully dissolved, make a final adjustment to the pH. Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
Causality: Increasing the pH deprotonates the carboxylic acid group, forming a carboxylate anion. This charged species has significantly greater aqueous solubility than the neutral, protonated form due to favorable ion-dipole interactions with water molecules.[12]
Guide 2: Leveraging Co-solvents for Improved Solvation
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[5][13] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Experimental Protocol: Co-solvent Screening
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to screen (e.g., Ethanol, Propylene Glycol, PEG 400, Glycerin).[5][14]
Prepare Co-solvent/Buffer Mixtures: Create a series of buffer solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
Determine Solubility:
Add an excess amount of your arylpropanoic acid to each co-solvent/buffer mixture.
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm filter.
Quantify the concentration of the dissolved arylpropanoic acid in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
Co-solvent
Concentration (v/v)
Hypothetical Solubility of Ibuprofen (mg/mL)
None
0%
0.02
Ethanol
10%
0.5
Ethanol
20%
2.1
Propylene Glycol
10%
0.8
Propylene Glycol
20%
3.5
PEG 400
10%
1.2
PEG 400
20%
5.0
Note: The solubility values in the table are for illustrative purposes and will vary for different arylpropanoic acids and buffer conditions.
}
caption {
label="Mechanism of Co-solvency";
fontcolor="#5F6368";
fontsize=12;
}
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar environment that is more favorable for solvating the hydrophobic portions of the arylpropanoic acid molecule.[14]
Guide 3: Utilizing Cyclodextrins for Inclusion Complexation
Cyclodextrins are a family of cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble drugs, thereby increasing their apparent solubility.[9] The most commonly used cyclodextrins in pharmaceuticals are α-, β-, and γ-cyclodextrin and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[][8]
Select Cyclodextrin(s): Choose appropriate cyclodextrins for screening. HP-β-CD is a common starting point due to its relatively high water solubility and safety profile.[8]
Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing increasing concentrations of the selected cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
Phase Solubility Study:
Add an excess amount of the arylpropanoic acid to each cyclodextrin solution.
Equilibrate the samples by shaking at a constant temperature for 24-72 hours.
After equilibration, centrifuge the samples and filter the supernatant.
Determine the concentration of the dissolved drug in each sample by a validated analytical method.
Data Analysis: Plot the concentration of the dissolved arylpropanoic acid against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will provide information about the stoichiometry and stability of the inclusion complex.
Causality: The hydrophobic aryl portion of the arylpropanoic acid partitions into the nonpolar interior of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin ensures the solubility of the entire complex in the aqueous buffer.[8] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.
References
Cosolvent - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
pH Modifier Excipients - CD Formulation. (n.d.). Retrieved February 14, 2026, from [Link]
Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. (2017, March 14). Retrieved February 14, 2026, from [Link]
Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Retrieved February 14, 2026, from [Link]
pH adjustment: Significance and symbolism. (2026, January 7). Retrieved February 14, 2026, from [Link]
The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. (2025, January 8). Retrieved February 14, 2026, from [Link]
The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. (2017, September 18). Retrieved February 14, 2026, from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). Retrieved February 14, 2026, from [Link]
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents. (n.d.).
Ways to make a buffer. (n.d.). Retrieved February 14, 2026, from [Link]
Methods for preparing buffers | Acids and bases | AP Chemistry | Khan Academy - YouTube. (2021, August 24). Retrieved February 14, 2026, from [Link]
Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids - Volume 1 Number 4 (Nov. 2011) - IJBBB. (2011, November). Retrieved February 14, 2026, from [Link]
Section 19.1. Acid-Base Buffer Solutions - George Christou. (n.d.). Retrieved February 14, 2026, from [Link]
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Retrieved February 14, 2026, from [Link]
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed. (2017, September 20). Retrieved February 14, 2026, from [Link]
buffer solutions - Chemguide. (2016, January 15). Retrieved February 14, 2026, from [Link]
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (2020, March 30). Retrieved February 14, 2026, from [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability - OUCI. (n.d.). Retrieved February 14, 2026, from [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability - ResearchGate. (2023, September 15). Retrieved February 14, 2026, from [Link]
Properties of buffers (video) | Equilibrium - Khan Academy. (n.d.). Retrieved February 14, 2026, from [Link]
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved February 14, 2026, from [Link]
Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers - PubMed - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
Technical Support Center: Optimizing Reaction Conditions for Ortho-Substituted Phenylpropanoic Acids
Welcome to the Technical Support Center dedicated to the synthesis and optimization of ortho-substituted phenylpropanoic acids. This guide is designed for researchers, medicinal chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to the synthesis and optimization of ortho-substituted phenylpropanoic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing substituents at the ortho-position of phenylpropanoic acid scaffolds. These motifs are of significant interest in medicinal chemistry, and their synthesis often presents unique challenges.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to empower you to overcome common hurdles and achieve your synthetic goals with confidence.
Section 1: Understanding the "Ortho Effect" and its Implications
The "ortho effect" is a phenomenon in organic chemistry where a substituent at the ortho-position of a benzoic acid derivative sterically forces the carboxylic acid group out of the plane of the aromatic ring. This disruption of conjugation increases the acidity of the carboxylic acid. This steric hindrance is a double-edged sword: while it can be exploited for certain transformations, it is also the root of many synthetic challenges.
Frequently Asked Questions (FAQs):
Q1: Why is achieving high ortho-selectivity in the functionalization of phenylpropanoic acids so challenging?
A1: The primary challenge is overcoming the inherent steric hindrance at the ortho-position. Electrophilic aromatic substitution reactions, for instance, often favor the less sterically crowded para-position. Furthermore, the directing group's (the carboxylate) ability to chelate a metal catalyst is crucial for ortho-C-H activation, but this can be impeded by bulky ortho-substituents already present or by the incoming group.
Q2: How does the existing ortho-substituent influence the reactivity of the phenylpropanoic acid?
A2: The nature of the existing ortho-substituent has a profound impact. Electron-donating groups can activate the ring towards electrophilic substitution, but their size will still influence the ortho/para ratio. Conversely, electron-withdrawing groups deactivate the ring, making C-H activation more difficult. The substituent's ability to coordinate with a catalyst can also either facilitate or hinder the desired reaction.
Section 2: Troubleshooting Guide for Common Synthetic Challenges
This section provides a problem-oriented approach to troubleshooting common issues encountered during the synthesis of ortho-substituted phenylpropanoic acids.
Low Yield and/or Poor Conversion
Problem: The reaction shows low yield of the desired ortho-substituted product, with a significant amount of starting material remaining.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Scenarios and Solutions:
Scenario 1: In a palladium-catalyzed C-H activation, you observe the formation of palladium black.
Cause: This indicates catalyst decomposition and aggregation, a common deactivation pathway.[1]
Solution:
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst.[1] For ortho-C-H functionalization of phenylacetic acids, mono-N-protected amino acids (MPAA) have been shown to be effective ligands.[2]
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.
Temperature Control: Excessive heat can accelerate catalyst decomposition. Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.
Scenario 2: An ortho-lithiation reaction fails to proceed to completion.
Cause: Incomplete deprotonation at the ortho-position. This can be due to an insufficiently strong base, poor solubility of the organolithium intermediate, or steric hindrance.[3]
Solution:
Base Selection: Stronger bases like sec-butyllithium or tert-butyllithium are often more effective than n-butyllithium for deprotonating sterically hindered positions. The use of additives like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase reactivity.[4]
Solvent Effects: The choice of solvent is critical. Ethereal solvents like THF or diethyl ether are generally preferred as they can solvate the lithium cation and increase the reactivity of the base.
Temperature: Ortho-lithiations are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath is maintaining the target temperature.
Poor Regioselectivity (Ortho vs. Para/Meta Isomers)
Problem: The reaction produces a mixture of ortho, para, and/or meta isomers, with the desired ortho-product being a minor component.
Decision Tree for Improving Ortho-Selectivity:
Caption: Decision tree for improving ortho-selectivity.
Detailed Scenarios and Solutions:
Scenario 1: Friedel-Crafts alkylation of a phenylpropanoic acid derivative yields predominantly the para-isomer.
Cause: Friedel-Crafts reactions are classic examples of electrophilic aromatic substitutions where steric hindrance significantly influences the regioselectivity. The bulky incoming electrophile will preferentially attack the less hindered para-position.[5][6]
Solution:
Shift to a Directed Strategy: For reliable ortho-selectivity, move away from classical electrophilic aromatic substitution and employ a directing group strategy like palladium-catalyzed C-H activation.[7][8] The carboxylic acid group itself can act as a directing group, guiding the catalyst to the ortho-position.
Blocking Groups: In some cases, a bulky, removable blocking group can be installed at the para-position to force substitution at the ortho-position. This adds extra steps to the synthesis but can be effective.
Scenario 2: A palladium-catalyzed ortho-C-H arylation gives a mixture of ortho- and meta-arylated products.
Cause: The directing ability of the carboxylate group might be insufficient to completely override other electronic or steric factors. The ligand on the palladium can also influence regioselectivity.
Solution:
Ligand Screening: The choice of ligand is paramount. For meta-C-H functionalization of benzoic acid derivatives, nitrile-based sulfonamide templates have been shown to be effective, so avoiding these types of ligands would be prudent for ortho-selectivity.[9] For ortho-arylation, mono-protected amino acid ligands have demonstrated good results.
Solvent Optimization: The solvent can influence the conformation of the substrate-catalyst complex and thus the regioselectivity. Screening a range of solvents from polar aprotic (e.g., DMF, DMAc) to less polar options (e.g., toluene, dioxane) is recommended.
Section 3: Purification Strategies for Ortho/Para Isomers
The separation of ortho- and para-substituted phenylpropanoic acids is a common and often challenging purification step due to their similar physical properties.
Frequently Asked Questions (FAQs):
Q3: My ortho- and para-isomers are co-eluting on my standard C18 reverse-phase HPLC column. What can I do?
A3: This is a frequent issue because C18 columns primarily separate based on hydrophobicity, which is often very similar for positional isomers.
Solution 1: Change the Stationary Phase. Switch to a column with a different selectivity. Phenyl or pentafluorophenyl (PFP) stationary phases are excellent choices for separating aromatic positional isomers as they introduce π-π interactions as an additional separation mechanism.[10]
Solution 2: Modify the Mobile Phase.
Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the selectivity.
pH Adjustment: If your isomers have other ionizable groups, adjusting the mobile phase pH can change their charge state and dramatically impact retention and selectivity.[10]
Q4: I have a large quantity of a mixture of ortho- and para-isomers. Is preparative HPLC my only option?
A4: While preparative HPLC is a powerful tool, crystallization can be a more scalable and cost-effective method for separating isomers.
Fractional Crystallization: This technique relies on the slight differences in solubility between the isomers in a particular solvent. By carefully controlling the temperature and concentration, it is possible to selectively crystallize one isomer while the other remains in solution.
Derivative Formation: Sometimes, converting the carboxylic acids to a derivative (e.g., an amide or an ester with a chiral auxiliary) can result in diastereomers with significantly different crystallization properties. After separation, the derivative can be hydrolyzed back to the carboxylic acid.
Complexation: In some cases, one isomer may form a crystalline complex with another molecule, allowing for its selective removal from the mixture. For example, cresol isomers have been separated by complexation with oxalic acid.[11]
Table 1: Comparison of Purification Techniques for Ortho/Para Isomers
Technique
Advantages
Disadvantages
Best Suited For
Reverse-Phase HPLC
High resolution, applicable to a wide range of compounds.
Can be time-consuming to develop, may not be effective for all isomer pairs.
Large-scale purification of solid compounds.
Derivative Formation
Can significantly enhance separation efficiency.
Adds synthetic steps (protection/deprotection).
Cases where direct separation is extremely difficult.
Complexation
Can be highly selective.
Requires finding a suitable complexing agent.
Specific isomer pairs where a selective complex can be formed.
Section 4: Key Experimental Protocols
The following are representative protocols for the ortho-functionalization of phenylpropanoic acid derivatives. These should be adapted and optimized for your specific substrate.
Palladium-Catalyzed Ortho-Olefination of 2-Fluorophenylacetic Acid[12]
This protocol describes the olefination of 2-fluorophenylacetic acid with ethyl acrylate.
Reaction Scheme:
(A diagram of the reaction would be included here in a full implementation)
Materials:
2-Fluorophenylacetic acid
Palladium(II) acetate (Pd(OAc)₂)
N-Acetyl-isoleucine
Potassium bicarbonate (KHCO₃)
Ethyl acrylate
tert-Amyl alcohol
Oxygen (balloon)
Procedure:
To an oven-dried round-bottom flask, add 2-fluorophenylacetic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), N-acetyl-isoleucine (0.05 eq), and KHCO₃ (2.0 eq).
Add tert-amyl alcohol followed by ethyl acrylate (1.1 eq).
Seal the flask and evacuate and backfill with oxygen three times.
Heat the reaction mixture at 90 °C for 4 hours.
Cool the reaction to room temperature and quench with aqueous HCl.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Ruthenium-Catalyzed Ortho-Allylation of Benzoic Acid[13][14]
This protocol details the allylation of benzoic acid with an allyl acetate.
Reaction Scheme:
(A diagram of the reaction would be included here in a full implementation)
Materials:
Benzoic acid
Allyl acetate
[Ru(p-cymene)Cl₂]₂
Potassium phosphate (K₃PO₄)
Solvent (e.g., 1,4-dioxane)
Procedure:
In a reaction vessel, combine benzoic acid (1.0 eq), allyl acetate (1.2 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 eq).
Add the solvent and stir the mixture at 50 °C for the specified reaction time.
Upon completion, cool the reaction mixture and dilute with water.
Acidify with aqueous HCl and extract the product with an organic solvent.
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
Purify by column chromatography or recrystallization.
Section 5: Case Study in Drug Discovery: Synthesis of a PPARα Agonist
Substituted phenylpropanoic acids are prevalent in drug discovery. For example, a series of α-alkylphenylpropanoic acid derivatives have been identified as potent and selective human peroxisome proliferator-activated receptor alpha (PPARα) agonists, which are potential candidates for treating dyslipidemia, obesity, and diabetes.[12]
The synthesis of these molecules often involves the construction of an ortho-substituted phenylpropanoic acid core. The structure-activity relationship studies for these compounds revealed that the nature and stereochemistry of the substituents at the alpha-position and on the phenyl ring are crucial for their biological activity.[12] This highlights the importance of having robust and reliable synthetic methods for accessing a diverse range of ortho-substituted analogs for lead optimization in drug discovery programs.
References
Regiospecific ortho-C-H Allylation of Benzoic Acids. Angewandte Chemie International Edition, 57(44), 14580-14584. [Link]
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 26(15), 4483. [Link]
Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 17(38), 8729-8733. [Link]
Regiospecific ortho-C-H Allylation of Benzoic Acids. ResearchGate. [Link]
A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(1), 3-36. [Link]
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]
Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]
Separation of the cresol isomers by stripping crystallization. ResearchGate. [Link]
HPLC Method Development Step by Step. YouTube. [Link]
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy, 11(9), 23-31. [Link]
Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. European Journal of Organic Chemistry, 2018(4), 434-439. [Link]
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]
Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry, 23(6), 1168-1176. [Link]
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemistry – An Asian Journal, 4(7), 986-1001. [Link]
Ligand-Accelerated ortho-C-H Olefination of Phenylacetic Acids. Semantic Scholar. [Link]
Directed (ortho) Metallation. University of Rochester. [Link]
The palladium/norbornene-catalyzed ortho-silylmethylation reaction: a practical protocol for ortho-functionalized one-carbon homologation of aryl iodides. Chemical Communications, 47(25), 7158-7160. [Link]
Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Angewandte Chemie International Edition, 52(43), 11369-11373. [Link]
Recrystallization and Crystallization. University of Rochester. [Link]
Meta vs Ortho/Para with FC-Alkylation. Reddit. [Link]
Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. Journal of the American Chemical Society, 139(16), 5720-5723. [Link]
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Palladium-Catalyzed ortho-Olefination of Phenyl Acetic and Phenyl Propylacetic Esters via C-H Bond Activation. The Journal of Organic Chemistry, 80(16), 7896-7904. [Link]
Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(4), 373-381. [Link]
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 114-117. [Link]
Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. [Link]
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3)–H Bonds. Accounts of Chemical Research, 55(1), 101-115. [Link]
Top 10 Most Popular Drug Hunter Case Studies of 2025. Drug Hunter. [Link]
Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. Chemical Science, 12(35), 11756-11761. [Link]
Technical Support Center: Purification Strategies for Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested solutions for a common synthetic challenge: the removal of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested solutions for a common synthetic challenge: the removal of unreacted 2-methylbenzyl chloride from acidic reaction mixtures. Here, we move beyond simple procedural lists to explain the underlying chemical principles that govern each purification technique, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Asked Questions (FAQs)
Q1: Why is removing 2-methylbenzyl chloride from my acidic product challenging?
A: The difficulty arises from the similar physical properties of 2-methylbenzyl chloride and many target acidic products. Both can exhibit comparable polarities and boiling points, making simple separation techniques like a standard extraction or distillation inefficient. Furthermore, 2-methylbenzyl chloride is insoluble in water, making aqueous washes less effective for its removal.[1][2]
Q2: I performed a basic wash with sodium bicarbonate to neutralize the acid and extract my product, but I still see 2-methylbenzyl chloride in my organic layer. Why?
A: While a basic wash will deprotonate your carboxylic acid, forming a water-soluble carboxylate salt and moving it to the aqueous layer, the unreacted 2-methylbenzyl chloride is a neutral organic compound.[3] It is insoluble in water and will remain in the organic layer along with other non-polar impurities.[1][2]
Q3: Can I just "boil off" the 2-methylbenzyl chloride?
A: While it has a defined boiling point (197-199 °C), distillation is often complicated by the thermal stability of the desired acidic product.[1] Additionally, if the boiling points are too close, fractional distillation may be required, which can be a lengthy process with potential for product degradation.[4] It's also worth noting that 2-methylbenzyl chloride can decompose when heated in the presence of iron.[1]
Q4: Is 2-methylbenzyl chloride reactive towards the workup conditions?
A: Yes, it can be. While its hydrolysis in neutral water is slow, it can react with aqueous bases to form 2-methylbenzyl alcohol.[5][6] This introduces another impurity that may need to be removed. It is also incompatible with strong oxidizing agents, alcohols, and amines.[1][2]
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols for the most effective methods to remove unreacted 2-methylbenzyl chloride.
Method 1: Acid-Base Extraction
This is the most common and often the most effective first-line approach for separating carboxylic acids from neutral organic impurities.
Core Principle: This technique exploits the acidic nature of the target molecule. By converting the carboxylic acid into its water-soluble salt with a base, it can be selectively moved into the aqueous phase, leaving the non-polar 2-methylbenzyl chloride behind in the organic phase.
Detailed Protocol:
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The pH of the aqueous solution should be at least three units above the pKa of your carboxylic acid to ensure complete deprotonation.[3]
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution if residual acid is present). Allow the layers to separate.
Separation: Drain the lower aqueous layer containing your carboxylate salt into a clean flask.
Back-Extraction (Optional but Recommended): To maximize the recovery of your product, add a fresh portion of the organic solvent to the aqueous layer, shake, and separate. Discard this organic wash.
Organic Wash: Wash the initial organic layer (which still contains the 2-methylbenzyl chloride) one or two more times with the basic solution to ensure all the acidic product has been extracted. Combine all aqueous layers.
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH at least three units below the pKa of your acid).[3] Your purified carboxylic acid should precipitate out if it is a solid.
Final Extraction/Filtration: If the product precipitates, collect it by vacuum filtration. If it remains dissolved or is an oil, extract the acidified aqueous solution with a fresh organic solvent.
Drying and Concentration: Dry the organic extracts containing your purified product over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Logical Flow of Acid-Base Extraction:
Caption: Workflow for purifying a carboxylic acid from a neutral impurity.
Method 2: Flash Column Chromatography
When extraction methods are insufficient, flash chromatography offers a higher degree of separation based on the differential adsorption of compounds to a stationary phase.
Core Principle: The polar carboxylic acid will interact more strongly with the polar silica gel stationary phase than the less polar 2-methylbenzyl chloride. This difference in interaction allows for their separation as they are eluted with a solvent system of appropriate polarity.
Detailed Protocol:
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pour the slurry into a chromatography column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The less polar 2-methylbenzyl chloride will elute first.
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will eventually elute your more polar carboxylic acid.
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Chromatographic Separation Principle:
Caption: Separation of compounds by polarity on a silica gel column.
Method 3: Recrystallization
If your acidic product is a solid at room temperature, recrystallization can be a powerful purification technique.[7][8][9]
Core Principle: This method relies on the difference in solubility of your product and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.
Detailed Protocol:
Solvent Selection: Choose a solvent in which your carboxylic acid is sparingly soluble at room temperature but highly soluble when heated. The 2-methylbenzyl chloride should ideally be soluble in this solvent at all temperatures or insoluble at all temperatures.
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to just dissolve it completely.[7]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of your product will decrease, and it will begin to crystallize. Slow cooling promotes the formation of purer crystals.[7]
Ice Bath: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Vacuum Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
Drying: Dry the crystals thoroughly to remove any residual solvent.
Technical Support Center: Controlling Regio-selectivity in the Synthesis of Methylphenylpropanoic Acids
Welcome to the technical support center for the synthesis of methylphenylpropanoic acids. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of methylphenylpropanoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of controlling regio-selectivity in your synthetic routes. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in achieving the desired regio-isomer of methylphenylpropanoic acid.
Problem 1: Poor yield of the desired para-isomer in Friedel-Crafts acylation of toluene.
Symptoms:
A complex mixture of ortho, meta, and para isomers is observed.
The isolated yield of the target 4-methylphenylpropanoic acid precursor (e.g., 4-methylpropiophenone) is significantly lower than expected.
Polysubstitution products are detected.
Root Cause Analysis & Solutions:
The methyl group of toluene is an ortho, para-director in electrophilic aromatic substitution reactions.[1][2][3] This directing effect stems from the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (arenium ion) formed during the attack of the electrophile at these positions.[1][2] However, achieving high para-selectivity requires careful control of reaction conditions to mitigate the formation of the ortho-isomer and other byproducts.
Solutions:
Temperature Control: The Friedel-Crafts acylation is highly exothermic.[4] It is crucial to maintain a low reaction temperature (typically 0-5 °C), especially during the addition of the Lewis acid catalyst (e.g., AlCl₃).[4] Lower temperatures kinetically favor the formation of the para-substituted product because the bulky acylium-Lewis acid complex experiences significant steric hindrance at the ortho positions.[4][5][6]
Choice of Acylating Agent and Catalyst: While acyl chlorides are common, using a bulkier acylating agent or a catalyst system that forms a larger complex can enhance para-selectivity by increasing steric hindrance at the ortho positions.
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Less polar solvents may be preferable as they can minimize the dissolution of the catalyst-acylating agent complex, potentially leading to a more sterically demanding electrophile.
Problem 2: Formation of a difficult-to-separate mixture of ortho and para products in palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki).
Symptoms:
NMR and chromatographic analyses show a mixture of 2-(2-methylphenyl)propanoic acid and 2-(4-methylphenyl)propanoic acid derivatives.
The ratio of isomers is not consistent between batches.
Root Cause Analysis & Solutions:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[7] However, achieving high regio-selectivity when using substrates with multiple potential reaction sites can be challenging. The outcome is often determined by a delicate balance of electronic and steric factors, as well as the specific ligand and reaction conditions employed.
Solutions:
Ligand Selection for Suzuki Coupling: In Suzuki-Miyaura coupling, the choice of phosphine ligand on the palladium catalyst is critical for controlling regio-selectivity.[8] Bulky, electron-rich ligands can favor coupling at the less sterically hindered position of the aryl halide. Experimenting with a range of ligands (e.g., Buchwald-type biaryl phosphines) is recommended to optimize for the desired isomer.[9]
Controlling the Heck Reaction: The regioselectivity of the Heck reaction is influenced by the nature of the palladium catalyst and the reaction pathway (neutral vs. cationic).[10][11] For instance, using bidentate phosphine ligands with aryl triflates can favor the formation of branched products.[10] The choice of base and additives can also play a significant role in directing the insertion of the palladium complex.[12]
Substrate Control: If possible, modifying the electronic properties of the starting materials can direct the reaction. For example, introducing a temporary blocking group at one position can force the reaction to occur at the desired site.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of methylphenylpropanoic acids.
Q1: What are the primary factors that determine whether a substituent directs an incoming electrophile to the ortho/para or meta position?
The directing effect of a substituent in electrophilic aromatic substitution is primarily determined by its ability to donate or withdraw electrons from the aromatic ring, through both inductive and resonance effects.[1][13]
Ortho, Para-Directors: These are typically electron-donating groups (activating groups) such as alkyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) groups.[3][14] They activate the ring towards electrophilic attack and stabilize the carbocation intermediates formed during attack at the ortho and para positions through resonance or hyperconjugation.[1][2] Halogens are an exception; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[14]
Meta-Directors: These are electron-withdrawing groups (deactivating groups) like nitro (-NO₂), carbonyl (-C=O), and cyano (-CN) groups.[3] They deactivate the ring and direct incoming electrophiles to the meta position because the carbocation intermediates at the ortho and para positions are significantly destabilized by the adjacent positive or partially positive charge on the substituent.[6]
Q2: How can steric hindrance be used to my advantage to maximize the yield of the para-isomer?
Steric hindrance is a powerful tool for controlling regioselectivity, particularly in reactions involving bulky reagents or intermediates.[5][15][16]
In Friedel-Crafts Acylation: The acylium ion, complexed with the Lewis acid (e.g., AlCl₃), is sterically demanding.[4] This bulkiness makes an attack at the ortho positions of toluene less favorable than at the more accessible para position.[4][6] This effect can be further enhanced by using a bulkier acylating agent or performing the reaction at a lower temperature, which increases the kinetic preference for the less hindered product.[4]
In Cross-Coupling Reactions: The size of the catalyst's ligand sphere can be tuned to favor reaction at a less sterically crowded site.[17] Employing bulky phosphine ligands in Suzuki or Heck reactions can effectively block the catalyst from accessing the ortho position of a substituted aryl halide, thereby promoting reaction at the para position.
Q3: Are there direct carboxylation methods to synthesize methylphenylpropanoic acids, and how is regioselectivity controlled in these reactions?
Direct carboxylation of a C-H bond with CO₂ is an attractive and atom-economical approach.[18]
Transition-Metal-Catalyzed Carboxylation: Recent advances have shown that transition metal catalysts can facilitate the direct carboxylation of C(sp³)-H bonds.[18] For toluene derivatives, this could potentially lead to the synthesis of 2-(methylphenyl)acetic acids. The regioselectivity in these reactions is often directed by a directing group on the substrate that coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond.
Base-Mediated Carboxylation: Under certain conditions, strong bases can deprotonate the benzylic position of toluene, and the resulting carbanion can react with CO₂.[19] However, controlling the position of carboxylation on the aromatic ring itself through this method is challenging.
Photocatalytic Carboxylation: Emerging research has demonstrated the use of photocatalysis for the carboxylation of toluene with CO₂.[20] The mechanism often involves the generation of a benzyl radical which can then react with CO₂. Controlling selectivity between reaction at the benzylic position versus the aromatic ring is an active area of research.
Experimental Protocols & Data
Table 1: Influence of Reaction Temperature on Regio-selectivity in Friedel-Crafts Acylation of Toluene with Propionyl Chloride/AlCl₃
Note: The ratios are approximate and can vary based on specific reaction conditions.
Protocol: Regioselective Friedel-Crafts Acylation of Toluene to yield 4-Methylpropiophenone
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
Solvent and Reagent Addition: Add dry toluene (used as both reactant and solvent) to the flask and cool the mixture to 0 °C using an ice bath.
Acylating Agent Addition: Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
Workup: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography or distillation to obtain 4-methylpropiophenone.
Visualizations
Diagram 1: Decision Workflow for Optimizing para-Selectivity
Caption: Troubleshooting workflow for enhancing para-selectivity.
Diagram 2: Factors Influencing Regio-selectivity in Electrophilic Aromatic Substitution
Caption: Key factors governing substitution patterns on a benzene ring.
References
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
Liu, S. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed, 21(11). Retrieved from [Link]
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. Retrieved from [Link]
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
Evans, P. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
Hull, K. L., & Sanford, M. S. (2007). Catalytic and Highly Regioselective Cross-Coupling of Aromatic C−H Substrates. Journal of the American Chemical Society, 129(39), 11904–11905. Retrieved from [Link]
Lundberg, H., Tork, L., & Ryde, U. (2022). What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(50), 46797–46808. Retrieved from [Link]
Berger, F., & Wencel-Delord, J. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
Liu, C., & Ready, J. M. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. Retrieved from [Link]
Pérez-Gómez, A., & Echavarren, A. M. (2021). Regioirregular Mizoroki-Heck reaction. Research Communities by Springer Nature. Retrieved from [Link]
The Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
Scott, J. S., & Williams, J. M. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]
Michael, F. E. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]
Wang, J., et al. (2018). Carboxylation of toluene through CO 2 activation under Si/Al Based FLPs. ResearchGate. Retrieved from [Link]
Aresta, M., et al. (2018). Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions. MDPI. Retrieved from [Link]
Zhang, L., et al. (2021). Mechanism for photocatalytic toluene carboxylation with CO2. ResearchGate. Retrieved from [Link]
Technical Support Center: Handling Hygroscopic Properties of Substituted Propanoic Acid Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging hygroscopic nature of substituted propanoic acid salts. Our goal is to equip you with the scientific understanding and practical techniques necessary to ensure the accuracy, reproducibility, and stability of your experiments and formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the hygroscopic behavior of substituted propanoic acid salts.
Q1: What is hygroscopicity, and why are my substituted propanoic acid salts exhibiting this property?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] Substituted propanoic acid salts, often being polar, water-soluble compounds, are particularly prone to this phenomenon. The extent of moisture uptake depends on the material's chemical structure, crystal form, and the ambient relative humidity (RH) and temperature.[3][4]
Mechanism: Water molecules in the air are attracted to and can form hydrogen bonds with the polar functional groups and ionic nature of the salt. This interaction can range from surface adsorption (a few layers of water molecules) to bulk absorption, which can lead to significant physical and chemical changes.[5]
Deliquescence vs. Hygroscopicity: It's crucial to distinguish between these terms. A hygroscopic material absorbs moisture but may remain solid.[6] A deliquescent material is a highly hygroscopic substance that absorbs so much moisture it dissolves into a liquid solution.[6][7] This is a critical failure point for a solid dosage form.[8]
Q2: I've just received a new batch of a propanoic acid salt. How can I quickly assess its hygroscopic nature?
A2: A preliminary assessment can save significant time and prevent future issues. A simple, yet effective, initial test is to place a small, thinly spread amount of the powder on a watch glass in an open environment and observe it over a few hours. Note any changes such as clumping, wetness, or outright liquefaction (deliquescence).
For a more quantitative and systematic classification, the European Pharmacopoeia (Ph. Eur.) provides a standardized method.[1][9] A sample is stored at 25°C and 80% RH for 24 hours, and its hygroscopicity is classified based on the percentage weight gain.[1][9]
Hygroscopicity Classification (Ph. Eur.)
Weight Increase (% w/w)
Non-hygroscopic
< 0.2%
Slightly hygroscopic
≥ 0.2% and < 2%
Hygroscopic
≥ 2% and < 15%
Very hygroscopic
≥ 15%
A summary of the European Pharmacopoeia classification for hygroscopicity based on weight gain after 24 hours at 25°C/80% RH.[1][9]
Q3: What are the primary consequences of failing to control moisture for these salts?
A3: Uncontrolled moisture uptake has severe consequences that can compromise your research from start to finish:
Inaccurate Weighing: A primary and immediate issue is the continuous gain in mass as the material absorbs atmospheric water, making accurate dosing impossible.[10]
Physical Instability: Moisture can act as a plasticizer, leading to changes in the material's physical properties.[8] This includes caking or clumping, poor powder flow, and changes in crystal structure (e.g., converting an anhydrate to a hydrate), which can alter solubility and bioavailability.[4][8][11]
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the active pharmaceutical ingredient (API) concentration.[4][8][12]
Compromised Formulations: In drug development, excess moisture can negatively impact tablet hardness, dissolution rates, and overall shelf-life, potentially causing a batch to fail stability testing.[13][14]
Part 2: Troubleshooting Common Experimental Issues
This section provides a structured approach to solving specific problems encountered during the handling and analysis of hygroscopic propanoic acid salts.
Issue 1: My weight readings are unstable and constantly increasing on the analytical balance.
Root Cause: This is the classic sign of a hygroscopic or very hygroscopic compound actively absorbing moisture from the air during the weighing process.[10] Analytical balances are sensitive enough to detect these micro-level weight changes in real-time.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting unstable weight readings.
Expert Recommendations:
Control the Environment: The most robust solution is to handle the material in an environment with controlled low relative humidity, such as a nitrogen-purged glove box or a dry room.[15][16] Maintaining an RH below 40% is often recommended.[10]
Weigh by Difference: This is a highly effective technique for minimizing exposure.[10] Tare a sealed container (like a screw-cap vial), quickly add the approximate amount of your salt, seal the container, and record the stable weight. Then, transfer the powder to your reaction or formulation vessel and re-weigh the sealed (now mostly empty) container. The difference in mass is the amount of sample transferred.
Speed and Geometry: If a controlled environment is unavailable, speed is critical. Use a weighing vessel with a narrow opening to reduce the surface area exposed to the atmosphere. Have all necessary equipment ready to complete the weighing and transfer as quickly as possible.[10]
Issue 2: My powder has formed hard clumps (caked) in its container upon storage.
Root Cause: Caking is a direct result of moisture absorption. Water molecules form liquid bridges between particles, which can then solidify upon slight temperature or humidity fluctuations, creating solid agglomerates. This indicates improper storage conditions.[4]
Preventative Measures:
Appropriate Storage: Store highly hygroscopic materials in tightly sealed containers. For particularly sensitive salts, consider flame-sealing under an inert atmosphere (e.g., argon or nitrogen) in glass ampoules.
Use of Desiccants: Store the primary container inside a secondary container, such as a desiccator cabinet, containing an active desiccant like silica gel or molecular sieves. Ensure the desiccant is regularly regenerated or replaced.
Controlled Environment Storage: For long-term storage of critical materials, a humidity-controlled storage cabinet is the ideal solution, maintaining a consistently low RH environment.[17]
Issue 3: I am seeing unexpected peaks in my analytical results (e.g., HPLC, NMR) or my assay values are low.
Root Cause: This can be a direct consequence of chemical degradation facilitated by absorbed moisture, most commonly hydrolysis for ester or amide-containing propanoic acid derivatives.[8] Low assay values can also result from weighing errors where a significant portion of the weighed mass is actually water, not the active compound.[4]
Diagnostic and Corrective Actions:
Quantify Water Content: Before preparing any analytical solution, determine the precise water content of your solid sample using a definitive method like Karl Fischer titration.[18][19][20] This allows you to correct the sample weight for its water content, ensuring you are using the true mass of the active compound in your calculations.
Review Handling Procedures: Scrutinize your entire sample handling workflow, from storage to weighing to dissolution. Ensure that exposure to ambient humidity is minimized at every step.
Use Dry Solvents: When preparing solutions, use appropriately dried solvents to avoid introducing additional water that could cause degradation in the solution state.
Part 3: Key Protocols and Methodologies
Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
This is the gold-standard method for accurately quantifying water content in a sample.[18][19] It is highly specific to water and can detect levels from parts per million (ppm) to 100%.[19]
Principle: The method is based on a chemical reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base in a suitable solvent (e.g., methanol).[19][20] The endpoint is detected electrochemically.
Method Selection:
Volumetric KF: Best for samples with higher water content (>1%).[18] A titrant with a known concentration is added until the endpoint is reached.
Coulometric KF: Ideal for samples with very low water content (<1%).[18] Iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water.
Step-by-Step Volumetric KF Procedure:
System Preparation: Add the appropriate solvent (e.g., methanol) to the titration vessel.
Pre-Titration: Titrate the solvent with the Karl Fischer reagent until it is "dry" and a stable endpoint is reached. This removes any residual moisture from the vessel and solvent.
Titer Determination: Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. The water equivalence factor (F), in mg of water per mL of reagent, is calculated.[20]
Sample Analysis: Accurately weigh the hygroscopic sample (preferably using the "weighing by difference" method or inside a glove box) and quickly transfer it to the titration vessel.
Titration: Titrate the sample with the KF reagent to the electrometric endpoint. Record the volume of reagent consumed.
Calculation: Calculate the percentage of water in the sample using the formula:
% Water = (Volume of Reagent (mL) * F (mg/mL) / Sample Weight (mg)) * 100[20]
Protocol 2: Characterizing Hygroscopicity using Dynamic Vapor Sorption (DVS)
DVS, also known as Gravimetric Sorption Analysis (GSA), is a powerful technique for characterizing how a material interacts with moisture.[9][21] It measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[22]
Workflow Diagram:
Caption: Workflow for a typical DVS experiment and its outputs.
Interpreting the Data: The output is a Moisture Sorption Isotherm , a plot of equilibrium moisture content (% weight change) versus relative humidity.[23][24] The shape of this curve provides critical information. For example, a Type II isotherm (sigmoid shape) is common for many pharmaceutical materials and shows monolayer adsorption followed by multilayer adsorption.[3][23][24] A sharp, vertical increase at a specific RH may indicate a phase change, such as the formation of a hydrate or deliquescence.[25] This data is invaluable for determining critical humidity levels for handling and storage.[23]
References
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab.
Climate. (2026, February 3). Moisture Sorption Isotherms. Sustainability Directory.
Wikipedia. Moisture sorption isotherm.
Mettler Toledo. Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1133.
Ideal Cures. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
Mettler Toledo.
ProUmid. Moisture Sorption Isotherms.
Cole-Parmer. (2024, February 18). The Importance of Humidity Control & Monitoring.
Otsuka, M., et al. (1994). Effect of humidity on the transformation of nitrofurantoin anhydrate and monohydrate. International Journal of Pharmaceutics, 105(1), 43-49.
Pharmaguideline. (2011, September 19).
Container Handbook. 10.2.7 Types of sorption isotherm.
MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
News-Medical.Net.
Taylor & Francis Online.
ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms.
Scientific Laboratory Supplies. (2025, June 12). Understanding Humidity's Impact on Lab Conditions.
Labmate Online. (2025, December 5).
Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability.
YouTube. (2025, February 5). Hygroscopicity Vs Efflorescent Vs Deliquescent.
National Institutes of Health. Accurate calibration and control of relative humidity close to 100% by X-raying a DOPC multilayer.
Smart Fog. Finding a Humidification Solution in the Laboratory: The Damage Uncontrolled Humidity Can Do.
Vesta Nutra. (2019, January 7).
Purdue University. The effects of moisture on pharmaceutical amorphous solid dispersion systems.
ResearchGate. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids.
Guerrieri, P. P. (2010).
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
Mercer Instruments. The Dynamic Vapor Sorption (DVS) technique.
Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff?. r/chemistry.
3P Instruments. Vapor Sorption / DVS.
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
Pediaa. (2015, March 10). Difference Between Hygroscopic and Deliquescent.
Pragolab. The Most Advanced Gravimetric Vapor Sorption Instrument.
Tablets & Capsules. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Signal Overlap in Dimethyl-Substituted Phenyl Acids
Ticket ID: NMR-RES-8824
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Resolving signal overlap in dimethyl-substituted benzoic acids is a frequent challenge in medicinal chemistry. The methyl groups often resonate in a narrow window (2.2–2.6 ppm), and the aromatic protons (6.5–8.0 ppm) frequently collapse into second-order multiplets due to magnetic equivalence or near-equivalence. This guide prioritizes non-destructive, high-throughput solutions before advancing to complex pulse sequences.
Module 1: Solvent Engineering (The "First Line of Defense")
Before altering instrument parameters, change the chemical environment. The standard solvent, Chloroform-d (
), is magnetically inert but often fails to resolve overlaps in aromatic systems. Benzene-d6 () is the superior alternative for your specific compound class.
Why Benzene-d6 Works
Benzene molecules form a specific solvation shell around the solute. The high electron density of the solute's aromatic ring (especially with electron-donating methyl groups) interacts with the
-cloud of the benzene solvent.
Mechanism: The magnetic anisotropy of the benzene solvent creates a local magnetic field.[2]
Effect: Protons located above/below the benzene plane are shielded (shifted upfield), while those in the plane are deshielded.
Result: This differential shifting often separates overlapping methyl signals by 0.1–0.3 ppm, resolving the ambiguity.
Protocol: Solvent Titration
If pure
is unavailable or too expensive for routine screening, perform a titration:
Dissolve 5 mg of sample in 500
L .
Acquire a standard 1H spectrum (Reference).
Add 50
L increments of (or non-deuterated benzene if lock is stable).
Monitor the splitting of the overlapping multiplets.
Module 2: Chemical Manipulation (pH Titration)
Status: Specific to Carboxylic Acids
Applicability: Benzoic Acid Derivatives[2][3]
Your compound contains an ionizable carboxyl group (
). Manipulating the protonation state dramatically alters the chemical shift of the ortho protons (positions 2 and 6) via the mesomeric effect.
The "In-Tube" Salt Formation
Baseline: Acquire spectrum in
.
Shift: Add 1-2 equivalents of solid
or a drop of (40% in ) directly to the NMR tube.
Result: Deprotonation forms the carboxylate anion (
).
The ortho protons will shift upfield significantly (shielding increases due to electron donation from
).
Meta and para protons shift less, effectively "stretching" the aromatic region and resolving overlap.
If physical separation fails, use "Pure Shift" interferograms. This technique collapses all multiplets (doublets, triplets) into singlets by suppressing homonuclear J-coupling (
), leaving only the chemical shift ().
Why use PSYCHE for Dimethyl-Phenyl Acids?
Methyl Region: Collapses overlapping doublets (due to long-range coupling) into sharp singlets, allowing precise integration to confirm isomer ratios.
Aromatic Region: Removes the complex "roofing" effects of second-order coupling, revealing the true chemical shift of each aromatic proton.
The following decision tree outlines the logical progression for resolving spectral overlap, minimizing time and sample loss.
Figure 1: Strategic decision tree for resolving NMR signal overlap, prioritized by speed and cost.
FAQ: Common Issues with Dimethyl-Benzoic Acids
Q: My methyl groups appear as a doublet even though they are chemically equivalent. Why?A: This is likely Virtual Coupling . If your methyls are attached to an aromatic ring where the adjacent aromatic protons are strongly coupled (second-order), the methyls can appear to couple to protons they are not directly adjacent to.
Fix: Use a higher field strength (600 MHz+) or the PSYCHE method described above to suppress this artifact.
Q: The carboxylic acid proton (
) is missing or extremely broad.A: This is normal. The acidic proton undergoes rapid chemical exchange with trace water in the solvent.
Fix: To see it, use a dry aprotic solvent (ultra-dry
or ) and lower the temperature to -20°C to slow the exchange rate.
Q: Can I use Lanthanide Shift Reagents?A: Yes, reagents like
bind to the carbonyl oxygen of the acid. However, this is destructive (contaminates the sample) and broadens the lines. We recommend the Solvent Engineering (Module 1) approach first as it is cleaner and reversible (by evaporation).
Comparative Analysis of Techniques
Technique
Resolution Power
Sample Recovery
Instrument Time
Best For
Solvent Switch ()
Moderate
High (Evaporate)
Fast (5 min)
Separating overlapping methyls
pH Titration
High (Aromatic)
Low (Salt forms)
Fast (10 min)
Resolving ortho vs meta protons
PSYCHE (Pure Shift)
Very High
High
Slow (10-30 min)
Complex multiplet overlap
2D HSQC
Ultimate
High
Medium (20 min)
Total structural assignment
References
Reich, H. J. (n.d.). Proton NMR Chemical Shifts: Solvents and Shift Reagents. University of Wisconsin-Madison.[4] Retrieved from [Link]
Foroozandeh, M., et al. (2014).[5] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition. (Seminal paper on PSYCHE).[6] Retrieved from [Link]
Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility.[7] Retrieved from [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for 2D and pulsed field gradient methods).
A Comparative Guide to the Spectroscopic Analysis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. This...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. This guide provides an in-depth analysis of the spectroscopic characteristics of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, a compound of interest in medicinal chemistry and organic synthesis. As senior application scientists, we present a comparative overview of its ¹H-NMR spectrum, juxtaposed with alternative analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). This guide is designed to not only present analytical data but also to provide the underlying scientific rationale for the observed spectral features, thereby empowering researchers to confidently identify and characterize similar molecules.
The Central Role of ¹H-NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it an indispensable tool. For a molecule like 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, ¹H-NMR offers a unique fingerprint, allowing for the precise assignment of each proton.
Predicted ¹H-NMR Spectrum of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid
In the absence of an experimentally acquired spectrum from a public database, a predicted ¹H-NMR spectrum is invaluable for analytical purposes. Based on established principles of chemical shifts and spin-spin coupling, we can confidently anticipate the following spectral features. The prediction is based on the analysis of structurally similar compounds and established substituent effects in benzene derivatives.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Carboxylic Acid (-COOH)
~12.0
Singlet (broad)
1H
The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[1][2] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[1]
Aromatic Protons (Ar-H)
~7.0 - 7.2
Multiplet
4H
The four protons on the ortho-substituted benzene ring will exhibit complex splitting patterns due to ortho- and meta-couplings. Their chemical shifts are influenced by the electron-donating alkyl substituents.[3]
Benzylic Protons (-CH₂-)
~2.8
Singlet
2H
These protons are adjacent to the aromatic ring and are thus deshielded. The absence of adjacent protons results in a singlet.
Methyl Protons (Ar-CH₃)
~2.3
Singlet
3H
The methyl group attached to the aromatic ring will appear as a singlet in a region typical for benzylic methyl protons.
Gem-dimethyl Protons (-C(CH₃)₂)
~1.2
Singlet
6H
The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a single, unsplit signal.
Experimental Protocols
¹H-NMR Spectroscopy
Objective: To acquire a high-resolution ¹H-NMR spectrum for the structural confirmation of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid.
Methodology:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the labile carboxylic acid proton.[1]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters:
Spectrometer: 400 MHz or higher for better resolution.
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
Relaxation Delay: 1-2 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Comparative Analysis with Alternative Techniques
While ¹H-NMR is a powerful tool, a multi-technique approach provides a more robust characterization of a compound. Here, we compare the insights gained from ¹H-NMR with those from FTIR spectroscopy and GC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, FTIR is particularly useful for identifying the carboxylic acid moiety.
Functional Group
Characteristic Absorption (cm⁻¹)
Appearance
O-H (Carboxylic Acid)
2500-3300
Very broad
C=O (Carboxylic Acid)
1700-1725
Strong, sharp
C-H (Aromatic)
3000-3100
Medium, sharp
C-H (Aliphatic)
2850-2960
Medium to strong, sharp
Interpretation: The most prominent features in the FTIR spectrum will be the very broad O-H stretch of the carboxylic acid, often overlapping with the C-H stretching vibrations, and the strong carbonyl (C=O) absorption.[1][4][5] This provides clear evidence for the presence of the carboxylic acid functional group, complementing the ¹H-NMR data.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. For 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, GC-MS can confirm the molecular weight and provide structural clues through its fragmentation pattern.
Expected Results:
Retention Time: A characteristic retention time for the compound under specific GC conditions.
Mass Spectrum:
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (192.25 g/mol ).
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the molecule. For instance, a loss of the carboxyl group (-COOH, 45 amu) is a common fragmentation pathway for carboxylic acids. The presence of a benzylic fragment would also be expected.
Comparison with ¹H-NMR: While ¹H-NMR provides detailed information about the proton framework, GC-MS confirms the overall molecular weight and offers complementary structural information through fragmentation analysis.[6][7]
Experimental Protocol: GC-MS
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or methanol. Derivatization to a more volatile ester form may be necessary for better chromatographic performance.[6]
GC Conditions:
Column: A suitable capillary column (e.g., DB-5ms).
Injector Temperature: 250 °C.
Oven Program: A temperature gradient to ensure good separation.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Logical Framework for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid.
Caption: Workflow for Spectroscopic Analysis
Conclusion
The structural elucidation of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is most effectively achieved through a synergistic application of ¹H-NMR, FTIR, and GC-MS. While ¹H-NMR provides the most detailed map of the proton framework, FTIR offers rapid confirmation of key functional groups, and GC-MS verifies the molecular weight and provides valuable fragmentation data. This integrated approach ensures a high degree of confidence in the structural assignment, a critical step in any chemical research and development endeavor. By understanding the principles and experimental nuances of each technique, researchers can navigate the complexities of molecular characterization with precision and certainty.
References
University of California, Davis. "IR Spectroscopy Tutorial: Carboxylic Acids." Chem LibreTexts. [Link]
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.
National Institute of Standards and Technology. "2,2-Dimethylpropanoic acid, 3-methylphenyl ester." NIST Chemistry WebBook. [Link]
Giannoukos, S., et al. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods, 15(8), 1085-1092.
Oregon State University. "1H NMR Chemical Shift." [Link]
Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]
The Pharma Innovation Journal. "Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts." [Link]
A Technical Guide to the Mass Spectrometry Fragmentation of 2,2-Dimethyl-3-(o-tolyl)propanoic Acid (CAS 861596-04-5) and Comparative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantificati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of organic molecules. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-Dimethyl-3-(o-tolyl)propanoic acid (CAS 861596-04-5). As a senior application scientist, the following discussion is grounded in established principles of mass spectrometry and draws upon data from structurally analogous compounds to provide a robust predictive model. This guide will also explore alternative and complementary analytical techniques, offering a comparative perspective for researchers engaged in method development and validation.
Compound at a Glance:
CAS Number
Chemical Name
Molecular Formula
Molecular Weight
861596-04-5
2,2-Dimethyl-3-(o-tolyl)propanoic acid
C12H16O2
192.25 g/mol
Predicted Mass Spectrometry Fragmentation Pattern
Upon electron ionization, the molecule will form a molecular ion ([M]•+) at m/z 192. Due to the presence of the aromatic ring, this molecular ion is expected to be observable. The subsequent fragmentation pathways are anticipated to be driven by the stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
Loss of a Methyl Group (m/z 177): The presence of the quaternary carbon (a neopentyl-like feature) makes the loss of a methyl radical a highly probable initial fragmentation step, leading to a stable tertiary carbocation.
Formation of the Tropylium Ion (m/z 91): A hallmark of alkylbenzene fragmentation, the cleavage of the benzylic C-C bond is expected. This would result in the formation of the highly stable tropylium cation at m/z 91, which is often the base peak in the spectra of such compounds.
Loss of the Carboxyl Group (m/z 147): Cleavage of the bond between the quaternary carbon and the carboxyl group would lead to the loss of a COOH radical, resulting in a fragment at m/z 147.
α-Cleavage of the Carboxylic Acid (Loss of OH, m/z 175): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, which would produce a fragment at m/z 175.[1][2]
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for this specific structure due to the absence of a γ-hydrogen on a separate carbon chain, related rearrangement processes involving the aromatic ring are conceivable, though likely less prominent than the direct cleavage pathways.
The following diagram illustrates the predicted primary fragmentation pathways of 2,2-Dimethyl-3-(o-tolyl)propanoic acid.
Caption: Predicted major fragmentation pathways of 2,2-Dimethyl-3-(o-tolyl)propanoic acid under electron ionization.
Comparative Analysis of Analytical Methodologies
While direct injection mass spectrometry provides valuable structural information, for robust quantification and analysis in complex matrices, chromatographic separation is indispensable. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2,2-Dimethyl-3-(o-tolyl)propanoic acid.
Methodology
Advantages
Disadvantages
Key Considerations
GC-MS
- High chromatographic resolution.- Well-established and robust.- Extensive spectral libraries for identification.
- Requires derivatization for volatile and thermally stable analytes.[3]- Potential for thermal degradation of the analyte.
Derivatization with agents like BSTFA is often necessary to convert the carboxylic acid to a more volatile silyl ester.[4] This adds a sample preparation step but can improve peak shape and sensitivity.
LC-MS
- Suitable for non-volatile and thermally labile compounds.- Direct analysis without derivatization is possible.[5][6]- Versatile with different ionization techniques (ESI, APCI).
- Lower chromatographic resolution compared to GC for some compounds.- Matrix effects can be more pronounced.
Electrospray ionization (ESI) in negative ion mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.[1][6] This provides molecular weight information with minimal fragmentation.
Experimental Protocols:
GC-MS Analysis (with Derivatization):
Sample Preparation: Accurately weigh the sample and dissolve in a suitable organic solvent (e.g., ethyl acetate).
Derivatization: Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes.[4]
GC Conditions:
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
Injection: Splitless injection at 250°C.
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
LC-MS/MS Analysis:
Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol/water).
LC Conditions:
Column: A C18 reversed-phase column.
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).
Flow Rate: 0.2-0.5 mL/min.
MS/MS Conditions:
Ionization: Electrospray Ionization (ESI) in negative ion mode.
Precursor Ion: Select the [M-H]⁻ ion (m/z 191.1).
Collision Energy: Optimize to induce fragmentation and monitor characteristic product ions.
The following workflow diagram illustrates the decision-making process for selecting an appropriate analytical method.
A Comparative Guide to the FTIR Spectra of Ortho- vs. Meta-Substituted Phenylpropanoic Acids
Abstract: Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. Its ability to probe the vibrational modes of chemical bonds provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. Its ability to probe the vibrational modes of chemical bonds provides a unique molecular fingerprint, enabling rapid and non-destructive identification. This guide offers an in-depth comparison of the FTIR spectra of ortho- and meta-substituted phenylpropanoic acids. We will explore how the relative position of substituents on the benzene ring gives rise to distinct and diagnostic spectral features. This analysis is particularly crucial for researchers in drug development and organic synthesis, where precise isomeric identification is paramount. We will delve into the causality behind spectral shifts, provide a detailed experimental protocol for acquiring high-fidelity data, and summarize the key differentiating absorption bands.
The Molecular Basis of Vibrational Spectroscopy in Phenylpropanoic Acids
Infrared spectroscopy operates on the principle that chemical bonds are not rigid; instead, they behave like springs that vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, such as stretching and bending. An FTIR spectrometer measures this absorption and plots it as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[1]
The structure of a substituted phenylpropanoic acid contains three key regions that give rise to characteristic IR absorptions:
The Carboxylic Acid Group (-COOH): This group is responsible for two of the most prominent peaks in the spectrum: a very broad O-H stretching band and an intense C=O (carbonyl) stretching band.
The Aromatic (Phenyl) Ring: The C=C bonds within the ring have characteristic stretching vibrations. Furthermore, the C-H bonds attached to the ring exhibit both stretching and out-of-plane (OOP) bending vibrations. The OOP bending modes are exceptionally sensitive to the substitution pattern on the ring.[2][3]
The Propanoic Acid Alkyl Chain (-CH₂-CH-): The C-H bonds in this saturated chain produce stretching and bending vibrations at predictable frequencies.
The primary focus of this guide is to differentiate between an ortho (1,2-disubstituted) and a meta (1,3-disubstituted) isomer. The spatial arrangement of the two substituents profoundly influences the molecule's symmetry and electronic environment, leading to predictable and identifiable differences in their FTIR spectra.
Comparative Spectral Analysis: Key Differentiating Regions
While the overall spectra of ortho- and meta-isomers will share similarities due to their common functional groups, critical differences emerge in specific regions.
The Hydroxyl (O-H) and Carbonyl (C=O) Stretching Regions
The carboxylic acid functional group typically forms intermolecular hydrogen-bonded dimers in the solid state. This leads to a characteristic, very broad O-H stretching absorption spanning from approximately 2500 to 3300 cm⁻¹.[4][5] The C=O stretching vibration of this dimer is observed as a strong, sharp peak typically between 1700 and 1725 cm⁻¹.[6]
For an ortho-substituted phenylpropanoic acid, the proximity of the substituent to the carboxylic acid group can introduce steric hindrance or intramolecular hydrogen bonding.[7]
Intramolecular Hydrogen Bonding: If the ortho-substituent is a hydrogen bond acceptor (e.g., -OCH₃, -NO₂), it can form an internal hydrogen bond with the carboxylic acid's hydroxyl group. This weakens the O-H bond, which can shift the O-H stretch to a lower frequency and potentially make it sharper than the broad intermolecular band.[4]
Steric and Electronic Effects: The close proximity of an ortho-substituent can disrupt the planarity of the C=O bond with the benzene ring, slightly altering the electronic conjugation. Conjugation with a benzene ring typically lowers the C=O stretching frequency by 20-40 cm⁻¹.[6] Any disruption to this conjugation by an ortho-substituent may cause a slight shift in the C=O peak compared to the meta-isomer, where such steric interactions are absent.
The meta-isomer , lacking this proximity, will exhibit the more "standard" spectral features of an aromatic carboxylic acid, dominated by strong intermolecular hydrogen bonding.
The Fingerprint Region: Aromatic C=C and C-H Bending
The region below 1600 cm⁻¹ is known as the "fingerprint region" because its complex pattern of peaks is unique to a specific molecule. Within this region, two sets of vibrations are paramount for distinguishing ortho- from meta-isomers.
Aromatic C=C Stretching (1600-1450 cm⁻¹): Aromatic rings typically show a pair of sharp bands in this region. While their exact positions are influenced by the nature of the substituents, they do not reliably differentiate between ortho and meta substitution patterns on their own.[1][8]
The Definitive Differentiator: C-H Out-of-Plane (OOP) Bending (900-650 cm⁻¹): The most reliable method for distinguishing between disubstituted benzene isomers using FTIR is by analyzing the strong C-H "wagging" or out-of-plane bending vibrations. The pattern of adjacent hydrogen atoms on the ring dictates the position of these absorptions.[9][10]
Ortho-Disubstitution: An ortho-substituted ring has four adjacent C-H bonds. This arrangement gives rise to a single, strong absorption band typically found in the range of 770-735 cm⁻¹ .[10][11]
Meta-Disubstitution: A meta-substituted ring has two sets of adjacent hydrogens (one isolated, and a group of three). This pattern produces two distinct and strong absorption bands: one between 810-750 cm⁻¹ (from the three adjacent hydrogens) and another characteristic band near 690 cm⁻¹ (a ring bending mode often seen in meta-substituted compounds).[10]
The presence of a single strong band versus two distinct bands in this region is often the most conclusive evidence for assigning the substitution pattern.[12]
Data Summary
Vibrational Mode
Ortho-Isomer Expected Range (cm⁻¹)
Meta-Isomer Expected Range (cm⁻¹)
Interpretation of Difference
O-H Stretch (Carboxylic Acid)
2500-3300 (Broad)
2500-3300 (Very Broad)
May be altered by intramolecular H-bonding in the ortho position.[7]
C-H Stretch (Aromatic)
3100-3000
3100-3000
Typically weak and not a primary differentiator.[3]
C-H Stretch (Alkyl)
2960-2850
2960-2850
Indicates the presence of the propanoic acid chain.[8]
C=O Stretch (Carboxylic Acid)
1725-1700
1725-1700
Position can be subtly shifted by steric/electronic effects in the ortho isomer.[6]
C=C Stretch (Aromatic)
1600-1450
1600-1450
Multiple bands, not a reliable primary differentiator.[8]
C-H OOP Bending (Aromatic)
770-735 (One strong band)
810-750 (Strong band) AND ~690 (Strong band)
This is the key diagnostic region. The number and position of these strong bands reliably distinguish the substitution pattern.[10]
The following protocol outlines the steps for acquiring a spectrum using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and highly effective technique for solid and liquid samples.[13][14]
Step-by-Step Methodology
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
ATR Crystal Cleaning (Causality): This is a critical first step. The ATR crystal surface (often diamond or zinc selenide) must be impeccably clean to avoid spectral contamination from previous samples.[15] Clean the crystal surface by wiping gently with a soft, lint-free tissue dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely.
Acquire Background Spectrum (Causality): A background scan must be collected before the sample is analyzed.[16] This scan measures the spectrum of the ambient environment (e.g., atmospheric water and CO₂) and the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[17]
Sample Application: Place a small amount of the solid phenylpropanoic acid sample directly onto the center of the ATR crystal. Only a few milligrams of the powder are necessary to completely cover the crystal surface.[15]
Apply Pressure (Causality): Engage the instrument's pressure arm and lower it onto the sample until it clicks or indicates sufficient pressure. This step is crucial for ensuring intimate and uniform contact between the solid sample and the ATR crystal surface.[17] Good contact is required for the IR beam's evanescent wave to effectively penetrate the sample and generate a strong, high-quality spectrum.[16]
Acquire Sample Spectrum: Initiate the sample scan using the instrument's software. Typical parameters for a high-quality spectrum are 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Once the scan is complete, the background-corrected spectrum will be displayed. Use the software tools to label the peak positions (in cm⁻¹) for all significant absorption bands. Compare the obtained peak positions, particularly in the 900-650 cm⁻¹ region, to the reference values in the table above to determine the substitution pattern.
Post-Analysis Cleaning: Retract the pressure arm, remove the bulk of the sample powder, and clean the ATR crystal thoroughly as described in Step 2 to prepare for the next measurement.[15]
Visualization of Experimental Workflow
Caption: Workflow for Isomer Identification using ATR-FTIR.
Conclusion: Synthesizing Data for Confident Structural Elucidation
The differentiation of ortho- and meta-substituted phenylpropanoic acid isomers is a clear-cut application of fundamental FTIR principles. While subtle shifts in the hydroxyl and carbonyl regions can provide corroborating evidence, the definitive assignment is almost always achieved by analyzing the C-H out-of-plane bending region between 900 and 650 cm⁻¹. An ortho-isomer is reliably identified by a single strong absorption band around 770-735 cm⁻¹ . In contrast, a meta-isomer is confirmed by the presence of two characteristic strong bands, one between 810-750 cm⁻¹ and another near 690 cm⁻¹ . By following a robust experimental protocol and focusing on these key diagnostic bands, researchers can confidently and rapidly determine the isomeric structure of their compounds, a critical step in ensuring the purity and identity of materials in research and development.
References
Vertex AI Search Grounding. (n.d.). IR Spectroscopy of Hydrocarbons.
Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy.
ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings.
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
University of Calgary. (n.d.). 5.3.2 Benzene and its derivatives.
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
JoVE. (2024, December 5). IR Spectrum Peak Broadening: Hydrogen Bonding.
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Example spectra for disubstituted benzenes provided).
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
University of Central Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
University of Florida, Department of Materials Science and Engineering. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Standard Operating Procedure.
BenchChem. (2025). Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide.
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 2,2-Dimethyl-3-(2-methylphenyl)propanoic Acid
For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development pipeline. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, a carboxylic acid derivative. While specific retention time data for this compound is not publicly available, this guide will equip you with the foundational knowledge and strategic approaches to develop and optimize a separation method. We will explore the critical parameters influencing retention in reversed-phase HPLC, delve into considerations for chiral separations, and present a framework for logical method development.
Understanding the Analyte: 2,2-Dimethyl-3-(2-methylphenyl)propanoic Acid
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is a carboxylic acid. The presence of the carboxyl group dictates its acidic nature and influences its solubility and ionization state with changes in pH. The aromatic ring and alkyl groups contribute to its hydrophobicity. A closely related structure, 2,2-Dimethyl-3-phenylpropanoic acid, has a LogP of approximately 2.6, suggesting a moderate level of hydrophobicity suitable for reversed-phase HPLC.[1] The methyl group on the phenyl ring in our target analyte will slightly increase its hydrophobicity compared to this analog.
Reversed-Phase HPLC: The Workhorse of Pharmaceutical Analysis
Reversed-phase HPLC is the most common and versatile mode of separation for moderately polar to nonpolar compounds like 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.
Key Factors Influencing Retention Time:
The retention time of an analyte in reversed-phase HPLC is a delicate interplay of several factors. Understanding and controlling these variables is crucial for developing a robust and reproducible method.[2][3]
Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase is a primary driver of retention. Increasing the percentage of the organic modifier will decrease the retention time of hydrophobic compounds as it increases the mobile phase's elution strength.
Mobile Phase pH: For ionizable compounds like carboxylic acids, the pH of the mobile phase is a critical parameter.[4][5] The pKa of the carboxylic acid group is typically in the range of 4-5.
At a pH well below the pKa (e.g., pH 2-3), the carboxylic acid will be in its protonated, neutral form. This form is more hydrophobic and will be more strongly retained on a reversed-phase column, leading to a longer retention time.
As the pH of the mobile phase approaches and surpasses the pKa, the carboxylic acid will become deprotonated and negatively charged. The ionized form is more polar and will have a weaker interaction with the nonpolar stationary phase, resulting in a shorter retention time.
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Generally, increasing the column temperature will decrease the retention time.[2][6] Maintaining a consistent and controlled column temperature is essential for reproducible results.[3]
Flow Rate: The flow rate of the mobile phase through the column is inversely proportional to the retention time. A higher flow rate will result in shorter retention times, but may also lead to a decrease in resolution.
Stationary Phase Chemistry: While C18 is the most common reversed-phase stationary phase, other options like C8, phenyl, or embedded polar group phases can offer different selectivities. For carboxylic acids, columns with low silanol activity are often preferred to minimize peak tailing.[7]
Experimental Workflow: Developing a Reversed-Phase HPLC Method
The following diagram outlines a logical workflow for developing a reversed-phase HPLC method for 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid.
Caption: A logical workflow for HPLC method development.
Hypothetical Reversed-Phase HPLC Method
Based on the principles discussed, a starting point for a reversed-phase HPLC method for 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is presented below. This protocol is a well-reasoned starting point, not a validated method.
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A standard, versatile reversed-phase column suitable for a wide range of analytes.
Mobile Phase A
0.1% Formic Acid in Water (v/v)
The acidic modifier ensures the carboxylic acid is in its protonated form for better retention and peak shape.[8]
Mobile Phase B
Acetonitrile
A common organic modifier with good UV transparency and low viscosity.
Gradient
50-80% B over 15 minutes
A starting gradient to determine the approximate elution conditions.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
A slightly elevated temperature to ensure good efficiency and reproducibility.[2][6]
Detection
UV at 220 nm
The phenyl group should provide sufficient UV absorbance at lower wavelengths.
Injection Volume
10 µL
A standard injection volume.
Sample Preparation
Dissolve in Mobile Phase
To ensure compatibility with the chromatographic system.[2]
Comparison with Alternative HPLC Approaches
While reversed-phase HPLC is the primary choice, other techniques may be considered depending on the specific analytical challenge.
Chiral HPLC: A Necessity for Enantiomeric Purity
If 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is a chiral molecule (which it is, with a stereocenter at the carbon bearing the carboxyl group), and the analysis of individual enantiomers is required, then a chiral HPLC method is necessary. The separation of enantiomers cannot be achieved on a standard achiral stationary phase.[9]
Approaches to Chiral Separation:
Chiral Stationary Phases (CSPs): This is the most common approach.[10] CSPs are packed with a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases are widely used.[9][11] Method development often involves screening a variety of CSPs with different mobile phases (normal-phase, reversed-phase, or polar organic).[12]
Chiral Mobile Phase Additives (CMPAs): In this less common technique, a chiral selector is added to the mobile phase, and the separation is performed on an achiral column.[10] The enantiomers form transient diastereomeric complexes with the CMPA, which can then be separated.
Indirect Method (Derivatization): The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[10]
Workflow for Chiral Method Development
Caption: A systematic approach to chiral HPLC method development.
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques could also be employed for the analysis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, particularly for specific applications.
Technique
Advantages
Disadvantages
Best Suited For
Gas Chromatography (GC)
High resolution and sensitivity, especially with a flame ionization detector (FID).
Requires derivatization to make the carboxylic acid volatile. High temperatures can cause degradation.
Purity analysis of the derivatized compound, detection of volatile impurities.[13]
Supercritical Fluid Chromatography (SFC)
Faster separations and lower solvent consumption compared to HPLC. Well-suited for chiral separations.
The analysis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is readily achievable using reversed-phase HPLC. A successful method hinges on the careful control of mobile phase pH to manage the ionization of the carboxylic acid group, along with the optimization of mobile phase composition and temperature. For the analysis of individual enantiomers, a dedicated chiral HPLC method development strategy, likely involving the screening of various chiral stationary phases, is essential. While alternative techniques like GC and SFC have their merits for specific applications, a well-developed HPLC method will serve as a robust and reliable workhorse for the routine analysis of this compound in most research and development settings.
References
Factors Impacting Chromatography Retention Time - Separation Science. (2024). Available at: [Link]
What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025). Available at: [Link]
What are common causes for less than expected retention times on a reversed-phase LC column? - Waters Knowledge Base. (n.d.). Available at: [Link]
What are the main causes of retention time instability in reversed-phase analysis by HPLC? - ResearchGate. (2015). Available at: [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). Available at: [Link]
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Available at: [Link]
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column - SIELC Technologies. (n.d.). Available at: [Link]
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. (2006). Available at: [Link]
HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.). Available at: [Link]
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. (2011). Available at: [Link]
2,2-Dimethylpropanoic acid - SIELC Technologies. (2018). Available at: [Link]
ANALYTICAL METHOD SUMMARIES - Eurofins. (2021). Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2007). Available at: [Link]
Retention times and regression equation of organic acids separated by HPLC analysis. - ResearchGate. (n.d.). Available at: [Link]
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (2009). Available at: [Link]
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022). Available at: [Link]
Chiral HPLC Separations - Phenomenex. (n.d.). Available at: [Link]
Definitive Analytical Differentiation of Regioisomeric Phenylpropanoic Acids: Ortho- vs. Meta-Tolyl Analogues
Executive Summary & Strategic Context In the synthesis of fragrance ingredients and pharmaceutical intermediates, the regiochemical purity of substituted phenylpropanoic acids is critical. Majantol acid (2,2-dimethyl-3-(...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the synthesis of fragrance ingredients and pharmaceutical intermediates, the regiochemical purity of substituted phenylpropanoic acids is critical. Majantol acid (2,2-dimethyl-3-(3-methylphenyl)propanoic acid) is the carboxylic acid derivative of the commercial fragrance Majantol® (Symrise), a high-value "Lily of the Valley" odorant.
Its regioisomer, 2,2-dimethyl-3-(2-methylphenyl)propanoic acid (the ortho analogue), often arises as a critical process impurity or a byproduct when using technical grade starting materials (e.g., mixed xylenes). Differentiating these isomers is chemically subtle but functionally vital: the meta isomer carries the desired olfactory/biological profile, while the ortho isomer often introduces off-notes or alters metabolic clearance rates in drug scaffolds.
This guide provides a self-validating analytical framework to distinguish these two molecules, moving beyond basic properties to definitive spectroscopic and chromatographic evidence.
Chemical Identity & Structural Profiles[1][2]
Before analytical execution, we must establish the exact chemical entities. The core difference lies solely in the position of the methyl group on the aromatic ring relative to the neopentyl acid tail.
Feature
Target A: The Impurity (Ortho)
Target B: Majantol Acid (Meta)
IUPAC Name
2,2-dimethyl-3-(2-methylphenyl)propanoic acid
2,2-dimethyl-3-(3-methylphenyl)propanoic acid
Common Name
Ortho-Majantol Acid
Majantol Acid (Oxidized Majantol)
CAS Number
861596-04-5
127931-21-9 (Acid form)*
Precursor
o-Xylene / o-Methylbenzyl chloride
Majantol (CAS 103694-68-4)
Molecular Formula
C₁₂H₁₆O₂
C₁₂H₁₆O₂
Molecular Weight
192.25 g/mol
192.25 g/mol
Key Steric Feature
High (Ortho-effect on side chain)
Low (Open meta position)
*Note: The acid form of Majantol is less commercially common than the alcohol; CAS provided is for the corresponding acid structure found in chemical libraries.
Analytical Strategy: The "Ortho-Effect" Workflow
The most robust method for differentiation is Nuclear Magnetic Resonance (NMR) , specifically exploiting the "Ortho-Effect"—the steric compression exerted by the 2-methyl group on the bulky 2,2-dimethylpropanoic acid side chain.
¹H NMR Differentiation (The Gold Standard)
The aromatic region and the benzylic methylene protons provide the definitive fingerprint.
The "Smoking Gun" (Meta-Isomer): Look for the isolated singlet in the aromatic region (approx.
7.0–7.1 ppm). This corresponds to the proton at position 2 (between the methyl and the alkyl chain). The ortho isomer cannot show this singlet; it will show a complex ABCD or multiplet pattern.
Benzylic Protons (CH₂):
Ortho: The CH₂ group is sterically crowded. While usually a singlet (due to the quaternary carbon next door), it will experience a deshielding shift or slight broadening compared to the meta isomer due to the proximity of the ortho-methyl group.
Methyl Group: The aromatic methyls appear at similar shifts (~2.3 ppm), but the ortho methyl is often slightly shifted upfield (shielded) if the side chain twists out of plane.
¹³C NMR Differentiation
Ring Carbons: The ortho isomer will show a distinct shielding of the methyl-bearing carbon due to the
-gauche effect from the adjacent bulky side chain.
Symmetry: The meta isomer has a higher degree of pseudo-symmetry in the aromatic signals compared to the crowded ortho environment.
Analytical Decision Tree (DOT Visualization)
Figure 1: Analytical decision tree for definitive isomer identification using ¹H NMR.
Synthesis & Origin Logic
Understanding why you have one isomer over the other requires looking at the synthesis precursor. These molecules typically do not interconvert; the isomer is fixed by the starting material (Xylene derivative).
Figure 2: Synthetic origin pathways showing how starting material selection dictates isomeric outcome.
Experimental Protocols
Protocol 1: Preparation of Majantol Acid Reference Standard
Use this protocol to generate a verified "Meta" standard from commercially available Majantol alcohol.
Objective: Selectively oxidize the primary alcohol of Majantol to the carboxylic acid without affecting the aromatic ring.
Reagents:
Majantol (Symrise or equivalent)
Sodium Chlorite (NaClO₂)
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Catalyst
Sodium Hypochlorite (Bleach) - Co-oxidant
Methodology (Pinnick/TEMPO Variation):
Dissolution: Dissolve 1.78 g (10 mmol) of Majantol in 20 mL of Dichloromethane (DCM) and 10 mL of water.
Catalyst: Add 15 mg (0.1 mmol) of TEMPO and 0.5 g of KBr. Cool to 0°C.[1]
Oxidation: Slowly add aqueous NaOCl (commercial bleach, buffered to pH 8.6 with NaHCO₃) dropwise while stirring vigorously. Monitor temperature (keep < 5°C).
Quench: Once TLC shows consumption of alcohol (approx. 30 mins), quench with aqueous Na₂S₂O₃.
Isolation: Acidify the aqueous layer to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Validation: Confirm structure via ¹H NMR (Look for disappearance of CH₂-OH signal at ~3.4 ppm and appearance of COOH broad singlet >11 ppm).
Protocol 2: GC-MS Separation Method
For quantitative purity analysis of mixed isomers.
Ortho Isomer: Elutes earlier than Meta due to higher volatility (ortho-effect prevents intermolecular H-bonding efficiency). Look for slightly different fragmentation ratios of m/z 105 (methylbenzyl cation).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21880: 2,2-Dimethyl-3-phenylpropanoic acid derivatives. Retrieved from [Link]
Symrise AG. Majantol® Product Data Sheet. Retrieved from [Link]
Zhao, M., et al. (1999).Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry, 64(7), 2564-2566.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
GC-MS identification of impurities in alpha,alpha-dimethyl hydrocinnamic acid
Technical Guide: GC-MS Identification of Impurities in -Dimethyl Hydrocinnamic Acid Executive Summary -Dimethyl hydrocinnamic acid (2,2-dimethyl-3-phenylpropanoic acid, CAS 5669-14-7) is a critical intermediate in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: GC-MS Identification of Impurities in
-Dimethyl Hydrocinnamic Acid
Executive Summary
-Dimethyl hydrocinnamic acid (2,2-dimethyl-3-phenylpropanoic acid, CAS 5669-14-7) is a critical intermediate in the synthesis of antihistamines (e.g., fexofenadine precursors) and specific enzyme inhibitors. Its unique quaternary carbon structure provides metabolic stability but presents specific challenges in impurity profiling.
While HPLC-UV is the industry standard for routine quality control (QC), it lacks the structural resolution required for identifying unknown synthetic by-products during process development. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR, demonstrating why GC-MS (via silylation) is the superior technique for identifying the specific non-polar, isomeric impurities associated with this molecule.
Strategic Comparison: Selecting the Right Tool
For the identification of impurities in
-dimethyl hydrocinnamic acid, the choice of analytical technique dictates the depth of structural insight. The following table contrasts the performance of the proposed GC-MS workflow against common alternatives.
Table 1: Comparative Performance Analysis
Feature
GC-MS (EI) + Derivatization
LC-MS (ESI)
HPLC-UV
Primary Utility
Structural Identification of unknowns & isomers.
Analysis of polar, non-volatile, or thermally labile compounds.
Routine Quantification (QC).
Impurity Resolution
High. Capillary columns (DB-5ms) excel at separating structural isomers (e.g., mono- vs. di-methylated).
Medium. C18 columns often struggle to resolve positional isomers of small non-polar acids.
Medium. Relies solely on retention time; no structural confirmation.
Spectral Library
Excellent. NIST/Wiley libraries allow instant matching of EI spectra.
Poor. ESI spectra vary by instrument; limited commercial libraries.
None. UV spectra are rarely diagnostic for alkyl-benzene derivatives.
Sensitivity
High (picogram level in SIM mode).
High, but susceptible to matrix suppression (ion suppression).
Moderate (nanogram level).
Limitations
Requires derivatization (BSTFA) to prevent peak tailing.
"Soft" ionization often yields only , lacking fragment detail.
Blind to impurities lacking a chromophore (e.g., aliphatic starting materials).
Analytical Decision Matrix
The following diagram illustrates the logical pathway for selecting GC-MS for this specific application.
Figure 1: Decision matrix for selecting GC-MS based on analyte physicochemical properties.
Scientific Context: The Impurity Landscape
To effectively identify impurities, one must understand their origin. The synthesis of
-dimethyl hydrocinnamic acid typically involves the alkylation of isobutyric acid derivatives with benzyl chloride.
Target Impurities for GC-MS Identification:
Benzyl Chloride (Starting Material): Highly volatile, genotoxic. Easily detected by GC-MS; invisible or poorly retained in Reverse Phase LC.
Bibenzyl (Side Reaction): Formed via Wurtz-type coupling of benzyl chloride. Non-polar, elutes late on GC.
-Methyl Hydrocinnamic Acid (Under-alkylation): A critical impurity if the starting material (isobutyrate) was impure or reaction incomplete. Difficult to resolve from the product by HPLC, but separates well on GC.
Isobutyric Acid (Starting Material): Highly volatile; requires derivatization to be seen.
Experimental Protocol
This protocol utilizes Trimethylsilylation (TMS) . Carboxylic acids interact strongly with silanol groups in GC columns, causing peak tailing. Derivatization replaces the active hydrogen with a TMS group, improving volatility and peak shape.
Reagents & Materials
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst.
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent (low bleed is essential for MS).
Step-by-Step Workflow
Sample Preparation:
Weigh 5 mg of
-dimethyl hydrocinnamic acid sample.
Dissolve in 1.0 mL of Dichloromethane.
Derivatization:
Transfer 100 µL of the sample solution to a GC autosampler vial.
Add 100 µL of BSTFA + 1% TMCS .
CRITICAL: Cap immediately and incubate at 60°C for 30 minutes . The steric hindrance of the
-dimethyl group requires heat to ensure quantitative silylation compared to linear acids.
Instrument Parameters (Agilent 7890/5977 or equivalent):
Inlet: Split mode (10:1), 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Ramp 2: 25°C/min to 300°C (Hold 3 min) — Elutes bibenzyl and dimers.
MS Source: Electron Ionization (EI) at 70 eV, 230°C.
Scan Range: m/z 40–450.
Data Interpretation & Results
The power of GC-MS lies in the fragmentation patterns. The TMS derivative of
-dimethyl hydrocinnamic acid (MW ~250 Da) follows a specific fragmentation pathway governed by the stability of the quaternary carbon.
Fragmentation Pathway Analysis
Key Diagnostic Ions:
m/z 250: Molecular Ion
. Usually weak or absent due to quaternary carbon instability.
m/z 235:
. Loss of methyl group from the TMS moiety.
m/z 91: Tropylium ion
. Dominant base peak, resulting from the cleavage of the benzyl group.
m/z 159:
. The stable tertiary carbocation remaining after the benzyl group is lost.
Differentiation from Isomers:
The impurity
-methyl hydrocinnamic acid (mono-methyl) will have a molecular weight of 236 Da (TMS derivative). The shift in the molecular ion and the retention time difference (elutes earlier) confirms the impurity identity.
Mechanistic Diagram
The following diagram details the fragmentation logic used to validate the peak identity.
Figure 2: EI Fragmentation pathway for Trimethylsilyl 2,2-dimethyl-3-phenylpropionate.
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of this method, the following system suitability criteria must be met before routine analysis:
Derivatization Efficiency: Inject a standard of the pure acid. If a broad peak appears at the retention time of the free acid (tailing), the silylation is incomplete. Moisture in the sample is the likely cause.
Resolution (
): The resolution between the Main Peak and the "Mono-methyl" impurity (if available as standard) must be > 1.5.
Blank Check: Inject a blank (DCM + BSTFA) to identify siloxane background peaks (m/z 73, 147, 207, 281) which must not interfere with the analyte m/z 159 or 91.
References
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]
NIST Mass Spectrometry Data Center. (2023). 2-Methylpropanoic acid, TMS derivative Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Melting Point Verification for 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
2,2-Dimethyl-3-(2-methylphenyl)propanoic acid (CAS: Specific to isomer, often proprietary intermediate) is a critical structural motif in the synthesis of renin inhibitors and other cardiovascular therapeutics. As a carboxylic acid intermediate, its purity directly impacts the yield and stereochemical integrity of downstream API synthesis.
While the unsubstituted analog (2,2-dimethyl-3-phenylpropanoic acid) exhibits a well-documented melting point of 59–60°C [1], the introduction of an ortho-methyl group on the phenyl ring significantly alters the crystal lattice energy. This steric bulk typically increases the melting point relative to the unsubstituted form, often shifting the expected range to 65–85°C , though polymorphism can cause variations.
This guide provides a rigorous framework for verifying the melting point of this specific intermediate, comparing the Capillary Method (Visual) against Differential Scanning Calorimetry (DSC) to establish a "Gold Standard" protocol for purity assessment.
Technical Specifications & Reference Data
Before initiating verification, ensure the sample meets the following baseline identity criteria.
Property
Specification
Notes
Chemical Formula
C₁₂H₁₆O₂
Molecular Weight
192.25 g/mol
Physical State
White to Off-White Crystalline Solid
Hygroscopic tendency; store desiccated.
Reference MP (Unsubstituted)
59–60°C
Baseline for comparison [1].
Target MP Range
Refer to CoA / CRS
Ortho-substitution typically elevates MP.
Solubility
Soluble in EtOH, DCM, EtOAc
Poor water solubility.
Critical Note: Due to the potential for polymorphism in ortho-substituted hydrocinnamic acid derivatives, always validate your experimental result against a Certified Reference Standard (CRS) or the specific Certificate of Analysis (CoA) provided by the manufacturer.
Methodology Comparison: Capillary vs. DSC
For pharmaceutical intermediates, the choice of method dictates the data's reliability.
Feature
Method A: Capillary (USP <741>)
Method B: DSC (Thermal Analysis)
Principle
Visual observation of phase transition (Solid Liquid).
Requires expensive instrumentation; destructive to sample.
Verdict
Routine QC
Gold Standard for Verification
Experimental Protocols
Protocol A: Capillary Melting Point (Routine QC)
Best for: Rapid batch release and identity confirmation.
Sample Preparation:
Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
Grind the sample into a fine, uniform powder using an agate mortar.
Fill a clean glass capillary tube to a height of 2–3 mm .
Critical Step: Compact the sample by tapping the capillary on a hard surface (or using a drop tube) to eliminate air pockets, which cause uneven heat transfer.
Instrument Setup:
Set the start temperature to 50°C (approx. 10–15°C below expected onset).
Set the ramp rate to 1.0°C/min . Note: Faster rates (>2°C/min) will artificially elevate the observed MP due to thermal lag.
Observation:
Record
: The first distinct liquid droplet appears.
Record
: The entire sample becomes a clear liquid.
Acceptance Criteria: The melting range (
) must be . A wider range indicates impurities or solvent occlusion.
Best for: Characterizing new suppliers, detecting polymorphs, and resolving ambiguous capillary results.
Sample Preparation:
Weigh 3.0 ± 0.1 mg of sample directly into a Tzero aluminum pan.
Crimp the lid hermetically to prevent sublimation, which is common for low-molecular-weight organic acids.
Instrument Parameters:
Purge Gas: Nitrogen at 50 mL/min.
Equilibration: Hold at 25°C for 2 minutes.
Ramp: Heat from 25°C to 150°C at 5.0°C/min . (Slower rates are preferred for purity determination via Van't Hoff plot).
Data Analysis:
Identify the Extrapolated Onset Temperature (
) . This is the intersection of the baseline and the leading edge of the endotherm.
Why
? Unlike capillary methods (which report the clear point), DSC is independent of sample mass and is the true thermodynamic melting point.
Calculate the Enthalpy of Fusion (
) by integrating the peak area. A low compared to the reference standard suggests amorphous content.
Verification Logic & Troubleshooting
The following workflow illustrates the decision-making process for verifying the melting point.
Figure 1: Decision logic for melting point verification. Use DSC to investigate failures in capillary testing.
Results & Discussion: Interpreting Deviations
When the observed melting point deviates from the expected range (e.g., <60°C or >85°C), consider the following causal factors:
The "Ortho-Effect" & Polymorphism:
Mechanism: The 2-methyl group restricts rotation around the phenyl-C3 bond. This can lock the molecule into specific conformers. If the sample was cooled rapidly during synthesis, it may exist in a metastable polymorph with a lower melting point.
Solution: Perform a "Heat-Cool-Heat" cycle in DSC. If the MP increases in the second heating cycle, the initial form was metastable.
Impurity Depression (Eutectic Formation):
Mechanism: Precursors such as 2-methylbenzyl chloride or isobutyric acid derivatives may remain. According to Raoult’s Law, even 1% molar impurity can depress the MP by 0.5–1.0°C and broaden the range.
Diagnostic: A wide melting range (>2°C) in the Capillary method is the primary indicator of chemical impurity.
Solvate/Hydrate Formation:
Mechanism: Carboxylic acids are prone to hydrogen bonding with water. A pseudo-polymorph (hydrate) often shows a broad endotherm near 100°C (water loss) followed by the true melt, or a depressed melt if the water acts as a plasticizer.
Solution: Verify with TGA (Thermogravimetric Analysis) if a weight loss correlates with the thermal event.
References
U.S. Pharmacopeia (USP). (2023). USP General Chapter <741> Melting Range or Temperature. Rockville, MD: U.S. Pharmacopeial Convention.
European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.2.14. Melting Point - Capillary Method. Strasbourg: Council of Europe.
NIST Chemistry WebBook. (2025). Propanoic acid, 2,2-dimethyl- (Pivalic acid) Thermochemical Data. Retrieved February 14, 2026, from [Link]
Comparative
Steric Effects on Acidity: A Comparative Analysis of Hindered and Unhindered Propanoic Acid Derivatives
Executive Summary In drug development and salt selection, the precise acidity constant ( ) of a carboxylic acid dictates its ionization state at physiological pH, its solubility profile, and its salt-forming potential. T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development and salt selection, the precise acidity constant (
) of a carboxylic acid dictates its ionization state at physiological pH, its solubility profile, and its salt-forming potential. This guide provides a technical comparison between unhindered propanoic acid and its sterically hindered derivative, pivalic acid (2,2-dimethylpropanoic acid) .
While inductive effects typically govern acidity in simple alkyl chains, this analysis demonstrates that steric hindrance to solvation is the dominant factor distinguishing these two molecules in aqueous media. We provide validated experimental protocols for determining these values using potentiometric titration, the industry gold standard.
Comparative Data Profile
The following data illustrates the thermodynamic shift caused by the tert-butyl group in pivalic acid compared to the ethyl group in propanoic acid.
Key Insight: Pivalic acid is a weaker acid than propanoic acid. While the electron-donating inductive effect (+I) of the extra methyl groups contributes to this, the primary driver in aqueous solution is the steric bulk preventing effective hydration of the carboxylate anion.
Mechanistic Analysis: The Solvation Penalty
To understand why pivalic acid is weaker, one must look beyond the intrinsic stability of the anion and consider the thermodynamics of the solution.
The Thermodynamic Cycle
Acidity in water is governed by the free energy change of the reaction:
.
Inductive Effect (+I): Alkyl groups donate electron density. The tert-butyl group in pivalic acid is more electron-releasing than the ethyl group in propanoic acid. This intensifies the negative charge on the
oxygen, destabilizing the anion and raising the .
Steric Hindrance to Solvation (The Dominant Factor): The carboxylate ion (
) relies heavily on hydrogen bonding with water molecules to stabilize its negative charge.
Propanoate: The relatively small ethyl group allows water molecules to organize tightly around the carboxylate head.
Pivalate: The bulky tert-butyl group acts as a hydrophobic shield. It physically blocks water molecules from approaching the negatively charged oxygens effectively. This reduces the enthalpy of hydration (
), making the ionization energetically less favorable.
Visualization: Thermodynamic Factors
The following diagram illustrates the competing and additive effects leading to the observed
shift.
Figure 1: Mechanistic pathways influencing the acidity of hindered vs. unhindered acids. Note that both Inductive and Steric effects in Pivalic acid work synergistically to weaken the acid (raise pKa).
difference accurately, standard rapid titrations are insufficient. The following protocol ensures ionic strength control and carbon dioxide exclusion, which are critical for precision.
Reagents & Equipment[1]
Titrant: 0.1 N Sodium Hydroxide (NaOH), Carbonate-free (Critical).
Instrument: Automated Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a Ross-type combination pH electrode.
Step-by-Step Methodology
System Preparation:
Thermostat the reaction vessel to 25.0°C ± 0.1°C.
Purge the vessel with
for 10 minutes prior to analysis to remove dissolved (which forms carbonic acid and skews results).
Electrode Calibration:
Perform a 3-point calibration (pH 4.01, 7.00, 10.01) at the same temperature as the measurement.
Slope efficiency must be 98-102%.
Sample Preparation:
Weigh ~0.5 mmol of the acid (Propanoic or Pivalic) accurately.
Dissolve in 50 mL of 0.15 M KCl solution (degassed).
Note for Pivalic Acid: Due to higher lipophilicity, ensure complete dissolution. If necessary, use a defined % of methanol (e.g., 20%) and extrapolate to zero solvent using the Yasuda-Shedlovsky equation, though pure aqueous titration is preferred if solubility permits.
Titration Workflow:
Add 0.1 N HCl to lower starting pH to ~2.5 (ensures full protonation).
Titrate with Carbonate-free NaOH using dynamic dosing (smaller increments near the equivalence point).
Record potential (mV) and pH after signal stabilization (<0.1 mV/s drift).
Data Analysis:
Use the Gran Plot method or Bjerrum analysis to determine the equivalence point and
.
The
is the pH at the half-equivalence point (where ).
Visualization: Experimental Workflow
Figure 2: Validated workflow for potentiometric pKa determination of weak acids.
Implications for Drug Development[2]
Understanding the distinction between these two acids is vital for medicinal chemistry applications:
Prodrug Design (Pivalate Esters):
Because pivalic acid is sterically hindered, its esters (e.g., Pivampicillin) are hydrolyzed much more slowly than propionate esters. This steric protection is utilized to increase the half-life of prodrugs in plasma.
Salt Selection:
Pivalate salts are highly lipophilic. If a drug candidate is too hydrophilic to cross the Blood-Brain Barrier (BBB), forming a salt with pivalic acid (if pharmacologically acceptable) or using the pivaloyl group can significantly enhance membrane permeability compared to a propionate analog.
Buffer Capacity:
Propanoic acid (
4.[1]87) buffers effectively in the pH 3.8–5.8 range. Pivalic acid shifts this slightly higher, but its lower solubility limits its use as a general buffer compared to propanoic or acetic acid.
References
Haynes, W. M. (Ed.). (2014).[2][3] CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Source for standard aqueous dissociation constants).
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for potentiometric titration protocols in pharma).[4][2][5] [Link]
Navigating the Disposal of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and dispos...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere procedure, delving into the rationale behind each step to foster a culture of safety and scientific integrity.
Understanding the Compound: Hazard Profile and Regulatory Context
From a regulatory standpoint, the disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1]. This "cradle-to-grave" legislation governs the management of hazardous waste to protect human health and the environment. Therefore, proper characterization of the waste stream is the first and most critical step in the disposal process.
Table 1: Key Properties and Disposal Considerations for 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid and Analogs
Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. Must be treated as hazardous waste.
Solubility
Likely soluble in organic solvents and sparingly soluble in water.
Disposal methods should consider solvent compatibility. Aqueous solutions may require neutralization.
Reactivity
As a carboxylic acid, it can react with bases.
Incompatible materials must be segregated. Neutralization can be a pre-treatment step but must be done cautiously.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid from a laboratory setting.
Waste Characterization and Segregation
The foundation of compliant chemical disposal is accurate waste characterization. Based on its inferred hazards, 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid should be classified as a hazardous waste.
Action: Treat all waste containing 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, including contaminated labware (e.g., pipette tips, weighing boats, gloves), as hazardous waste.
Causality: This conservative approach ensures compliance with RCRA regulations and minimizes the risk of improper disposal, which can lead to environmental contamination and significant legal penalties.
Waste streams must be segregated to prevent dangerous reactions.
Action: Collect waste 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams, particularly strong bases, oxidizers, or reactive metals.
Causality: Segregation prevents unintended chemical reactions, such as violent neutralization or the generation of toxic gases, within the waste container.
Container Management and Labeling
Proper containerization is essential for the safe accumulation and transport of chemical waste.
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free of leaks or cracks.
Causality: The use of compatible and robust containers prevents leakage and exposure to the chemical.
Accurate and detailed labeling is a legal requirement and a critical safety measure.
Action: As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE," the full chemical name "2,2-Dimethyl-3-(2-methylphenyl)propanoic acid," and an indication of the hazards (e.g., "Irritant," "Harmful"). The date of initial accumulation must also be clearly marked.
Causality: Clear labeling informs personnel of the container's contents and associated dangers, preventing accidental misuse or mishandling. The accumulation start date is crucial for tracking storage time limits as mandated by the EPA.
On-site Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).
Action: Store the labeled hazardous waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet. The SAA must be under the control of the laboratory personnel generating the waste. Keep the container closed at all times except when adding waste.
Causality: The SAA provides a controlled and safe environment for the temporary storage of hazardous waste, minimizing the risk of spills and exposure. Keeping the container closed prevents the release of vapors and potential reactions with ambient air.
Arranging for Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).
Action: Once the waste container is full, or approaching the regulatory time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Provide them with a detailed inventory of the waste container's contents.
Causality: EHS professionals are trained to manage the compliant transport and disposal of hazardous materials, ensuring that the waste is handled in accordance with all federal, state, and local regulations.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
Alert personnel in the immediate area.
If the spill is small and you are trained to do so, don personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
Carefully scoop the absorbent material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Exposure Response:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal workflow for 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid, upholding their commitment to both scientific advancement and environmental stewardship.
References
PubChem. (n.d.). 2,2-Dimethyl-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 2,2-Dimethyl-3-(2-methylphenyl)propanoic Acid
This document provides essential safety and handling protocols for 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid. As professionals in research and development, our commitment to safety is the foundation of innovation.
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and handling protocols for 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid. As professionals in research and development, our commitment to safety is the foundation of innovation. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the logic of our protective measures. The protocols herein are designed as a self-validating system to foster a culture of safety and excellence in the laboratory.
Hazard Assessment and Chemical Profile
Understanding the specific hazards of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is the critical first step in developing a robust safety plan. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs, such as other dimethylphenyl propanoic acid derivatives, provides a reliable basis for hazard assessment.
Based on data for structurally similar compounds, the anticipated GHS hazard classifications are summarized below.[1][2]
Hazard Class
Category
GHS Pictogram
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Causality of Hazards:
The carboxylic acid moiety contributes to the skin and eye irritation potential. Carboxylic acids can disrupt cell membranes and cause inflammation.[3]
The aromatic ring and alkyl chain may contribute to oral toxicity and respiratory irritation. If the compound is a fine powder, inhalation is a primary route of exposure, leading to irritation of the respiratory tract.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[4][5][6]
Primary Engineering Controls
Before relying on PPE, engineering controls must be prioritized.
Chemical Fume Hood: All weighing, handling, and reactions involving this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]
Ventilation: Ensure the laboratory has adequate general ventilation.
Mandatory PPE Ensemble
The following PPE is mandatory for all personnel handling 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid.
Hand Protection:
Specification: Nitrile gloves are the preferred choice for incidental contact.[4] They offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[1][5]
Protocol: For prolonged handling or in case of a spill, double-gloving provides an additional layer of protection. If direct contact occurs, remove the glove using the proper technique, wash hands thoroughly, and don a new pair.[1]
Eye and Face Protection:
Specification: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4]
Protocol: When there is a significant risk of splashing or handling larger quantities, a full-face shield must be worn in addition to safety glasses.[5][8][9] This is critical to protect against serious eye irritation.[1]
Body Protection:
Specification: A flame-resistant lab coat that fits properly and is fully buttoned.
Protocol: Lab coats should be laundered professionally and not taken home. In procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[4]
Respiratory Protection:
Specification: Typically not required if work is performed within a fume hood.
Protocol: If there is a potential for aerosolization outside of a fume hood or if handling large quantities of powder, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a P95 or P100 filter) should be used.[1][8] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.
Caption: PPE Donning Sequence.
Operational and Disposal Plans
Step-by-Step Handling Procedure
Preparation: Assemble all necessary equipment, chemicals, and waste containers inside the chemical fume hood before starting.
Weighing: If the compound is a solid, carefully weigh it on weighing paper or in a container, avoiding the creation of dust.
Transfer: Use a spatula for solid transfers. If transferring a solution, use a pipette or a funnel to avoid spills.
Reaction: Perform the reaction in a clean, properly assembled apparatus. Ensure any potential pressure buildup can be safely vented.
Post-Procedure: After handling, wipe down the work area with an appropriate solvent.
PPE Doffing: Remove PPE in the reverse order of donning to avoid self-contamination. Gloves should be removed last, using a technique that avoids touching the outer surface.[1]
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[1]
Spill: Evacuate the immediate area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal. Do not let the product enter drains.[9]
Disposal Plan
All waste generated from handling 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is considered chemical waste.
Segregation: Do not mix this waste with other waste streams unless compatible.
Containment:
Solid Waste: Contaminated PPE (gloves, wipes), weighing paper, and absorbed spill material must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container.
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant, Harmful if Swallowed).
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. All disposal must be in accordance with local, state, and federal regulations.[9]
Caption: Chemical Waste Disposal Workflow.
References
Personal Protective Equipment Selection Guide. (2015, July 22). Arizona State University. Available from: [Link]
PPE for Hazardous Materials Incidents: A Selection Guide (84-114). (2017, April 10). NIOSH | CDC. Available from: [Link]
Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Safety Standards. Available from: [Link]
How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety. Available from: [Link]
Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Available from: [Link]